Product packaging for Sodium anthranilate(Cat. No.:CAS No. 552-37-4)

Sodium anthranilate

Cat. No.: B1290561
CAS No.: 552-37-4
M. Wt: 159.12 g/mol
InChI Key: HCKKSLZDSNNSTL-UHFFFAOYSA-M
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Description

Sodium anthranilate, also known as this compound, is a useful research compound. Its molecular formula is C7H6NNaO2 and its molecular weight is 159.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Carbocyclic - Benzoates - Aminobenzoates - ortho-Aminobenzoates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NNaO2 B1290561 Sodium anthranilate CAS No. 552-37-4

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

sodium;2-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKKSLZDSNNSTL-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)[O-])N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6NNaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

118-92-3 (Parent)
Record name Sodium anthranilate
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DSSTOX Substance ID

DTXSID40203694
Record name Sodium anthranilate
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Molecular Weight

159.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

552-37-4
Record name Sodium anthranilate
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Record name Sodium anthranilate
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Record name Sodium anthranilate
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Record name SODIUM ANTHRANILATE
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Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anthranilate (CAS No: 552-37-4), the sodium salt of anthranilic acid, is an aromatic compound with applications across various scientific disciplines. It serves as a versatile building block in organic synthesis, finding use in the production of dyes, fragrances, and pharmaceuticals.[1] In the pharmaceutical and biochemical fields, it is recognized as a precursor in the biosynthesis of tryptophan, an essential amino acid.[2] Its utility also extends to its use as a flavouring agent in the food industry and as an antibacterial agent in some drug formulations.[1][3] This document provides a comprehensive overview of the core physicochemical properties of this compound, supported by detailed experimental protocols for their determination.

Chemical Identity and Structure

This compound is formed by the deprotonation of the carboxylic acid group of anthranilic acid (2-aminobenzoic acid).

  • IUPAC Name: Sodium 2-aminobenzoate[4]

  • Synonyms: Anthranilic acid sodium salt, Sodium o-aminobenzoate[5][6][7]

  • Chemical Formula: C₇H₆NNaO₂[3][4][8]

  • Molecular Structure: The structure consists of a benzene (B151609) ring substituted with an amino group (-NH₂) and a carboxylate group (-COO⁻Na⁺) at ortho positions.

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Synthesis Anthranilic_Acid Anthranilic Acid (C₇H₇NO₂) Reactants Anthranilic_Acid->Reactants NaOH Sodium Hydroxide (NaOH) NaOH->Reactants Sodium_Anthranilate This compound (C₇H₆NNaO₂) Reactants->Sodium_Anthranilate In Water (20°C) Water Water (H₂O) Reactants->Water

Caption: Synthesis of this compound via Neutralization.

Physicochemical Properties

The key physicochemical data for this compound are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 552-37-4[5][7][8]
Molecular Weight 159.12 g/mol [2][3][4][8]
Appearance White to light yellow or very dark grey crystalline powder/solid.[1][2][3][1][2][3]
Melting Point ~250 °C (decomposes)[3]; <250 °C[5][3][5][9]
Density ~1.25 g/cm³[3]; 1.315 g/cm³[3][5]
Vapor Pressure 0.000234 mmHg at 25°C[5]
Stability Hygroscopic; sensitive to prolonged exposure to air and light.[3][3][9]
Table 2: Solubility Profile
SolventSolubilityReference
Water Soluble[1][3]
Alcohol (Methanol) Slightly Soluble[3][5][9]
DMSO Slightly Soluble[3][5][9]
Ether Slightly Soluble[3]
Table 3: Acidity and Spectroscopic Data
PropertyValueNotesReference
pKa (of parent acid) pKa₁ = 2.05 - 2.17 (carboxyl)Data for anthranilic acid, the parent compound. The carboxyl group is acidic, while the protonated amino group is also acidic.[10][11][12]
pKa₂ = 4.85 - 4.95 (amino)[10][11]
UV-Vis Spectrum See Section 4.3The benzene chromophore exhibits three primary absorption bands (π → π* transitions) at approximately 184, 204, and 256 nm. Substituents cause bathochromic (red) shifts.[12][13]
¹H NMR Spectrum Data availableSpectraBase entry for anthranilic acid, sodium salt.[4][14]
¹³C NMR Spectrum Data availableSpectraBase entry for anthranilic acid, sodium salt.[4]
IR Spectrum Data availableSpectraBase provides an FTIR spectrum for anthranilic acid, sodium salt.[15]

Experimental Protocols

Detailed methodologies for determining key physicochemical properties are provided below.

Melting Point Determination (Capillary Method)

This protocol describes the use of a standard Mel-Temp or similar capillary melting point apparatus.[8]

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs. For pure crystalline compounds, this range is typically narrow (0.5-1.0°C).[8]

Methodology:

  • Sample Preparation:

    • Ensure the this compound sample is a fine, dry powder. If necessary, gently crush any large crystals.

    • Obtain a capillary melting point tube (sealed at one end).

    • Jab the open end of the tube into the sample powder to collect a small amount.

    • Invert the tube and tap it gently on a hard surface, or drop it through a long glass tube, to pack the solid into the sealed end.[1]

    • The packed sample height should be 2-3 mm for an accurate reading.[1]

  • Apparatus Setup:

    • Insert the packed capillary tube into a sample slot in the melting point apparatus.

    • Ensure the thermometer or temperature probe is correctly positioned.

  • Measurement:

    • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a fast rate (e.g., 10-20°C/minute) to find a rough melting range.[8] Allow the apparatus to cool before the next step.

    • Accurate Determination: With a fresh sample, heat rapidly to about 20°C below the approximate melting point found.

    • Reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[8]

    • Observe the sample through the magnifying lens.

    • Record the temperature at which the first droplet of liquid appears (T₁).

    • Record the temperature at which the entire sample has melted into a clear liquid (T₂).

  • Reporting: The melting point is reported as the range T₁ - T₂.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measure Measurement cluster_report Reporting A Obtain Dry, Powdered This compound B Load Sample into Capillary Tube (2-3 mm) A->B C Pack Sample to Bottom of Tube B->C D Place Tube in Apparatus C->D E Heat Rapidly to ~20°C Below MP D->E F Heat Slowly (1-2°C / min) E->F G Observe Sample F->G H Record T₁ (First Drop) G->H I Record T₂ (Fully Melted) H->I J Report Melting Point as Range T₁ - T₂ I->J

Caption: Experimental Workflow for Melting Point Determination.

Solubility Determination (Qualitative)

Objective: To determine the solubility of this compound in various solvents.

Methodology:

  • Preparation: Place approximately 25 mg of this compound into a small, clean test tube.

  • Solvent Addition: Add 0.75 mL of the desired solvent (e.g., water, methanol, DMSO) to the test tube in small portions.

  • Mixing: After each addition, shake the test tube vigorously for at least 30 seconds to facilitate dissolution.

  • Observation: Observe the mixture.

    • Soluble: The solid dissolves completely, forming a clear, homogeneous solution.

    • Slightly/Partially Soluble: A significant portion of the solid dissolves, but some undissolved solid remains.

    • Insoluble: The solid does not appear to dissolve.

  • Reporting: Record the outcome for each solvent tested. For quantitative analysis, a saturated solution would be prepared at a constant temperature, and the concentration of the supernatant would be determined analytically (e.g., by UV-Vis spectroscopy or gravimetric analysis after solvent evaporation).

UV-Visible Spectroscopy

Objective: To obtain the UV-Visible absorption spectrum of this compound and determine its maximum absorbance wavelength(s) (λₘₐₓ).

Methodology:

  • Solvent Selection: Choose a UV-transparent solvent in which this compound is soluble (e.g., water or ethanol). The solvent should not absorb in the same region as the analyte.

  • Sample Preparation:

    • Prepare a stock solution of known concentration by accurately weighing a small amount of this compound and dissolving it in a precise volume of the chosen solvent.

    • Prepare a dilute solution (typically in the 10⁻⁴ to 10⁻⁵ M range) from the stock solution suitable for measurement. Absorbance values should ideally fall between 0.1 and 1.0.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow the lamps to warm up.

    • Set the desired wavelength range for scanning (e.g., 200-400 nm for aromatic compounds).

  • Measurement:

    • Fill a quartz cuvette with the solvent to be used as the blank/reference. Place it in the spectrophotometer and record a baseline spectrum.

    • Rinse the cuvette with the sample solution, then fill it with the sample solution.

    • Place the sample cuvette in the spectrophotometer and acquire the absorption spectrum.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λₘₐₓ) from the resulting spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl) if the concentration and path length are known.

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra to confirm the chemical structure of this compound.

Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the sample is soluble. Deuterium oxide (D₂O) or DMSO-d₆ are suitable choices for this compound.

  • Sample Preparation:

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6-0.7 mL of the deuterated solvent in a small vial.[2][6]

    • For ¹³C NMR, a more concentrated solution is required (50-100 mg) due to the lower natural abundance and sensitivity of the ¹³C nucleus.[2]

    • Ensure the sample is fully dissolved. Vigorous shaking or vortexing may be required.

  • Filtration:

    • To remove any particulate matter that could degrade spectral quality, filter the solution directly into a clean, dry 5 mm NMR tube.[6] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.[6]

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Acquisition:

    • Cap the NMR tube and wipe the outside clean.

    • Insert the sample into the NMR spectrometer.

    • Acquire the spectrum according to the instrument's standard operating procedures, including tuning, locking, and shimming.

Biological Context: Role in Tryptophan Biosynthesis

Anthranilate, the conjugate base of anthranilic acid, is a key intermediate in the shikimate pathway, which is responsible for the biosynthesis of aromatic amino acids in plants, bacteria, and fungi. Humans lack this pathway and must obtain tryptophan, an essential amino acid, from their diet. The diagram below illustrates a simplified view of anthranilate's position as a precursor to tryptophan.

TryptophanPathway Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate synthase PRA Phosphoribosyl- anthranilate (PRA) Anthranilate->PRA PRPP PRPP PRPP->PRA CdRP Carboxyphenylamino- deoxyribulose phosphate (CdRP) PRA->CdRP InGP Indole-3-glycerol phosphate (InGP) CdRP->InGP Tryptophan L-Tryptophan InGP->Tryptophan Tryptophan synthase

Caption: Simplified Tryptophan Biosynthesis Pathway.

References

Sodium Anthranilate (CAS 552-37-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core properties of sodium anthranilate (CAS 552-37-4), the sodium salt of the aromatic amino acid, anthranilic acid. This document consolidates critical physicochemical data, spectroscopic information, biological activities, and relevant experimental protocols to support research and development endeavors.

Physicochemical Properties

This compound is a white to off-white crystalline powder.[1] It is the sodium salt of anthranilic acid and is soluble in water.[1][2] Key quantitative physicochemical properties are summarized in the table below for easy reference and comparison.

PropertyValueReference(s)
CAS Number 552-37-4[3]
Molecular Formula C₇H₆NNaO₂[2]
Molecular Weight 159.12 g/mol [2]
Melting Point >250 °C (decomposes)[2]
Boiling Point 311.9 °C at 760 mmHg (for anthranilic acid)[4]
Solubility Soluble in water and alcohol. Slightly soluble in DMSO and methanol (B129727).[2][4]
Appearance White to light yellow or very dark grey crystalline solid/powder.[2][5]
pKa 4.95 (for the carboxylic acid of the parent anthranilic acid)N/A
LogP 0.21350 (for the parent anthranilic acid)[4]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Below are the expected spectroscopic data based on the analysis of anthranilic acid and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra of this compound are predicted based on data for anthranilic acid in DMSO-d₆. The chemical shifts (δ) are expressed in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

¹H NMR Predicted Chemical Shift (ppm) ¹³C NMR Predicted Chemical Shift (ppm)
H-3~6.6 ppmC-1 (C-COO⁻)~170 ppm
H-4~7.2 ppmC-2 (C-NH₂)~151 ppm
H-5~6.8 ppmC-3~116 ppm
H-6~7.7 ppmC-4~134 ppm
-NH₂~5.9 ppm (broad)C-5~114 ppm
C-6~131 ppm

Note: The chemical shifts are estimations for the sodium salt based on the parent acid and may vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups.

Table 3: Characteristic IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
N-H (amine)Stretching3400-3200 (two bands for primary amine)
C=O (carboxylate)Asymmetric Stretching1610-1550
C=O (carboxylate)Symmetric Stretching1420-1300
C=C (aromatic)Stretching1600-1450
C-N (aromatic amine)Stretching1340-1250
C-H (aromatic)Bending (out-of-plane)900-680
Mass Spectrometry (MS)

Electron ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak corresponding to the free anthranilic acid (m/z = 137) after in-source protonation, followed by characteristic fragmentation patterns.

Table 4: Predicted Mass Spectrometry Fragmentation for this compound

m/z Predicted Fragment Fragmentation Pathway
137[C₇H₇NO₂]⁺Molecular ion of anthranilic acid
119[C₇H₅O₂]⁺Loss of NH₂
92[C₆H₆N]⁺Loss of COOH
65[C₅H₅]⁺Loss of HCN from [C₆H₆N]⁺

Biological Activity and Signaling Pathways

Anthranilate is a key intermediate in the biosynthesis of the essential amino acid tryptophan in plants and microorganisms.[2][4][6] This pathway is a potential target for the development of herbicides and antimicrobial agents.

Tryptophan Biosynthesis Pathway

The biosynthesis of tryptophan from chorismate involves anthranilate as a crucial intermediate. The pathway is initiated by the enzyme anthranilate synthase.

Tryptophan_Biosynthesis Chorismate Chorismate Anthranilate Anthranilate Chorismate->Anthranilate Anthranilate Synthase PRA Phosphoribosyl- anthranilate Anthranilate->PRA Anthranilate phosphoribosyltransferase PRPP Phosphoribosyl pyrophosphate PRPP->PRA CDRP Carboxyphenylamino- deoxyribulose phosphate (B84403) PRA->CDRP Phosphoribosylanthranilate isomerase IGP Indole-3-glycerol phosphate CDRP->IGP Indole-3-glycerol phosphate synthase Tryptophan Tryptophan IGP->Tryptophan Tryptophan synthase

Tryptophan biosynthesis from chorismate.
Anti-inflammatory Potential

Derivatives of anthranilic acid, such as fenamates, are a well-known class of non-steroidal anti-inflammatory drugs (NSAIDs).[7] While the direct anti-inflammatory mechanism of this compound is not extensively documented, it is plausible that it may exert its effects through the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) signaling cascade. The NF-κB pathway is a central regulator of inflammation, and its inhibition is a key mechanism of action for many anti-inflammatory agents.[6][8]

NFkB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Proinflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates IkB IκB IKK->IkB phosphorylates IkB_p P-IκB IkB->IkB_p NFkB NF-κB (p50/p65) NFkB->IkB bound NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates IkB_p->NFkB releases Proteasome Proteasome IkB_p->Proteasome ubiquitination & degradation Sodium_Anthranilate This compound (Potential Inhibition) Sodium_Anthranilate->IKK ? DNA DNA NFkB_n->DNA binds Inflammatory_Genes Inflammatory Gene Transcription DNA->Inflammatory_Genes induces

Potential inhibition of the NF-κB pathway.

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the neutralization of anthranilic acid with a sodium base.

Materials:

Procedure:

  • Dissolve a known molar amount of anthranilic acid in a minimal amount of ethanol in a beaker.

  • In a separate beaker, prepare a stoichiometric equivalent aqueous solution of sodium hydroxide.

  • While stirring the anthranilic acid solution, slowly add the sodium hydroxide solution.

  • Monitor the pH of the reaction mixture. Continue adding the NaOH solution until the pH is neutral to slightly basic (pH 7-8).

  • The resulting solution contains this compound. The product can be isolated by evaporation of the solvent under reduced pressure.

Synthesis_Workflow cluster_reactants Reactants cluster_process Process cluster_product Product Anthranilic_Acid Anthranilic Acid in Ethanol Mixing Slow Addition with Stirring Anthranilic_Acid->Mixing NaOH Sodium Hydroxide in Water NaOH->Mixing Neutralization pH Monitoring (Target: 7-8) Mixing->Neutralization Isolation Solvent Evaporation (Reduced Pressure) Neutralization->Isolation Sodium_Anthranilate This compound Isolation->Sodium_Anthranilate

Workflow for the synthesis of this compound.
Purification by Recrystallization

For higher purity, this compound can be recrystallized.

Materials:

  • Crude this compound

  • Ethanol

  • Deionized water

  • Heating mantle or hot plate

  • Erlenmeyer flask

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolve the crude this compound in a minimal amount of hot ethanol or an ethanol/water mixture in an Erlenmeyer flask.

  • If the solution is colored, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Hot filter the solution to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature, and then in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals in a vacuum oven.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

An isocratic reverse-phase HPLC method can be adapted for the analysis of this compound.

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 4.6 x 250 mm, 5 µm)

Mobile Phase:

  • A mixture of methanol and a pH 3 phosphate buffer (e.g., 35:65 v/v).

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare the sample solution by dissolving the this compound in the mobile phase.

  • Set the flow rate to 1.0 mL/min and the UV detection wavelength to approximately 254 nm or 310 nm.

  • Inject the standard and sample solutions into the HPLC system.

  • Quantify the amount of this compound in the sample by comparing the peak area with that of the standard.

Safety Information

This compound should be handled with care in a laboratory setting. It is advisable to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide serves as a foundational resource for professionals working with this compound. The compiled data and protocols are intended to facilitate further research and development in the fields of chemistry, biology, and pharmaceutical sciences.

References

Synthesis of Sodium Anthranilate via Hofmann Rearrangement: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of sodium anthranilate through the Hofmann rearrangement of phthalimide (B116566). The document provides a comprehensive overview of the reaction mechanism, detailed experimental protocols, and a comparative analysis of various published methods.

Introduction

The Hofmann rearrangement is a powerful organic reaction that converts a primary amide into a primary amine with one less carbon atom.[1] This transformation proceeds through an isocyanate intermediate and is particularly useful in the synthesis of aryl amines.[2][3] One of the notable applications of this reaction is the synthesis of anthranilic acid and its salts, such as this compound, from phthalimide.[3][4][5] Anthranilic acid is a valuable precursor in the pharmaceutical and dye industries. This guide focuses on the practical aspects of this synthesis, providing detailed methodologies and quantitative data to aid in its successful implementation and optimization.

Reaction Mechanism and Experimental Workflow

The synthesis of this compound from phthalimide via the Hofmann rearrangement is a multi-step process that begins with the formation of an N-haloamide intermediate, followed by rearrangement to an isocyanate, and subsequent hydrolysis to the final product.

Reaction Mechanism

The reaction proceeds through the following key steps:[1]

  • Deprotonation: A strong base, typically sodium hydroxide (B78521), deprotonates the phthalimide.

  • N-Halogenation: The resulting anion reacts with a halogenating agent (e.g., sodium hypobromite (B1234621) or sodium hypochlorite) to form an N-halophthalimide.

  • Second Deprotonation: The remaining amide proton is abstracted by the base.

  • Rearrangement: The aryl group migrates from the carbonyl carbon to the nitrogen, displacing the halide ion and forming an isocyanate intermediate.[2][6]

  • Hydrolysis and Decarboxylation: The isocyanate is hydrolyzed by water to a carbamic acid, which then spontaneously decarboxylates to form anthranilic acid.[1][2] In the presence of excess sodium hydroxide, the final product is this compound.

Reaction_Mechanism Phthalimide Phthalimide N_Halophthalimide N-Halophthalimide Phthalimide->N_Halophthalimide + NaOH, + NaOCl/NaOBr Isocyanate Isocyanate Intermediate N_Halophthalimide->Isocyanate + NaOH (Rearrangement) Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O (Hydrolysis) Sodium_Anthranilate This compound Carbamic_Acid->Sodium_Anthranilate - CO₂ + NaOH

Figure 1: Reaction mechanism of Hofmann rearrangement for this compound synthesis.
Experimental Workflow

The general experimental workflow involves the preparation of the halogenating agent, the reaction with phthalimide under controlled temperature conditions, and the subsequent workup to isolate the this compound.

Experimental_Workflow Start Start: Phthalimide & Reagents Preparation Preparation of Sodium Hypohalite Solution Start->Preparation Reaction Reaction of Phthalimide with Hypohalite Start->Reaction Preparation->Reaction Heating Controlled Heating (e.g., to 75-80°C) Reaction->Heating Cooling Cooling of the Reaction Mixture Heating->Cooling Neutralization Neutralization (Optional, for Anthranilic Acid Precipitation) Cooling->Neutralization Isolation Isolation of This compound Solution Cooling->Isolation Direct Isolation Neutralization->Isolation End End: this compound Isolation->End

Figure 2: General experimental workflow for the synthesis of this compound.

Experimental Protocols

Below are detailed methodologies from various sources for the synthesis of anthranilic acid, which exists as this compound in the alkaline reaction mixture.

Protocol 1: Using Sodium Hypochlorite (B82951)

This protocol is adapted from a procedure utilizing a commercially available sodium hypochlorite solution.[7]

Reagents and Materials:

  • Phthalimide: 30.00 g

  • Sodium Hydroxide (NaOH): ~20 g

  • 10% Sodium Hypochlorite (NaOCl) solution: 157 mL

  • Hydrochloric Acid (31%): As required for neutralization

  • Glacial Acetic Acid: ~30 mL

  • Ice

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (500 mL)

  • Beakers

  • pH indicator paper

Procedure:

  • Dissolve approximately 20 g of sodium hydroxide in 100 mL of ice-cold water in a 500 mL Erlenmeyer flask with magnetic stirring.

  • To the cold NaOH solution, add 30.00 g of phthalimide relatively quickly.

  • Place the flask in an ice bath and, with continued stirring, add 157 mL of 10% sodium hypochlorite solution all at once.

  • Continue stirring for 15 minutes. The solution will become a faint yellow color.

  • Remove the ice bath and heat the solution to 75°C. Maintain this temperature for 15 minutes to ensure the destruction of the isocyanate intermediate.

  • Cool the solution in an ice bath to about 10°C. At this stage, the solution contains this compound.

  • Optional for anthranilic acid precipitation: Cautiously add 31% hydrochloric acid with vigorous stirring until the solution is almost neutral. Then, slowly add about 30 mL of glacial acetic acid to precipitate the anthranilic acid.

Protocol 2: Using Bromine and Sodium Hydroxide

This protocol involves the in situ preparation of sodium hypobromite.[2]

Reagents and Materials:

  • Phthalimide (finely divided): 5.9 g

  • Sodium Hydroxide (NaOH): 8 g + 5.5 g

  • Bromine (Br₂): 6.5 g

  • Deionized water: 30 mL + 20 mL

  • Ice bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask (100 mL)

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 8 g of NaOH in 30 mL of deionized water with magnetic stirring.

  • Cool the solution in an ice bath and add 6.5 g of bromine at once. Stir vigorously until the brown color disappears.

  • While still stirring vigorously, add 5.9 g of finely divided phthalimide.

  • Add a solution of 5.5 g of NaOH in 20 mL of water.

  • Remove the ice bath and allow the temperature to rise spontaneously to approximately 70°C.

  • Maintain stirring for an additional 10 minutes to ensure the completion of the reaction, yielding a solution of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from various published experimental protocols for the synthesis of anthranilic acid/sodium anthranilate from phthalimide.

Table 1: Reactant Quantities and Ratios

Reference/ProtocolPhthalimide (g)Halogenating AgentAmount of Halogenating AgentSodium Hydroxide (g)Molar Ratio (Phthalimide:Halogen:NaOH)
Protocol 1 (based on[7])30.0010% NaOCl157 mL~201 : 1.03 : ~2.45
Protocol 2[2]5.9Br₂6.5 g13.51 : 1.01 : 8.44
Cumming, 1937 (cited in[8])405% NaOCl400 g801 : 1.05 : 7.40
Alternative Protocol (cited in[8])29.6Br₂32 g401 : 1.00 : 5.00

Table 2: Reaction Conditions and Yields

Reference/ProtocolInitial TemperatureReaction TemperatureReaction TimeReported Yield of Anthranilic Acid
Protocol 1 (based on[7])Ice bath (0-10°C)75°C15 min (at 75°C)46%
Protocol 2[2]Ice bathSpontaneous rise to ~70°C10 min (at ~70°C)Not specified
Cumming, 1937 (cited in[8])Cooled solutionWarmed to 80°CA few minutes (at 80°C)85%
ChemPlayer video (cited in[7])~10°C35-40°C then 75°C15 min (initial), then heated44%

Conclusion

The synthesis of this compound via the Hofmann rearrangement of phthalimide is a well-established and versatile method. The choice of halogenating agent, control of reaction temperature, and stoichiometry of the reactants are critical parameters that influence the yield and purity of the final product. The provided protocols and quantitative data offer a comprehensive resource for researchers and professionals in the field of drug development and chemical synthesis to effectively implement and adapt this important transformation for their specific needs. The electrochemical approach also presents a greener alternative to traditional methods, minimizing the use of harsh reagents.[9]

References

A Technical Guide to Sodium 2-Aminobenzoate: Molecular Characteristics, Experimental Analysis, and Biological Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and key experimental protocols related to sodium 2-aminobenzoate. Furthermore, it delves into the emerging understanding of its role and the role of related anthranilate compounds in biological signaling pathways, offering valuable insights for drug discovery and development.

Molecular Structure and Properties

Sodium 2-aminobenzoate, also known as sodium anthranilate, is the sodium salt of anthranilic acid. It is a white to off-white crystalline solid soluble in water.[1] The fundamental molecular and physical properties are summarized in the table below.

PropertyValueCitation(s)
Molecular Formula C₇H₆NNaO₂[2][3][4]
Molecular Weight 159.12 g/mol [2][4][5]
IUPAC Name sodium;2-aminobenzoate[3]
CAS Number 552-37-4[2][3][5]
Canonical SMILES C1=CC=C(C(=C1)C(=O)[O-])N.[Na+][3]
InChI Key HCKKSLZDSNNSTL-UHFFFAOYSA-M[3]
Appearance White to light yellow crystalline solid[3]
Solubility Soluble in water. Slightly soluble in DMSO and Methanol.[1][2]
Melting Point <250 °C[2]

Experimental Protocols

Detailed methodologies for the analysis and synthesis of aminobenzoate derivatives are crucial for research and development. Below are key experimental protocols.

Assay of Sodium 2-Aminobenzoate by Liquid Chromatography

This protocol is adapted from the United States Pharmacopeia (USP) for the assay of Aminobenzoate Sodium.[3]

Solutions:

  • Solution A: 1.5% acetic acid in water.

  • Mobile Phase: A mixture of Methanol and Solution A (15:85 ratio).

  • Standard Solution: 0.1 mg/mL of USP Aminobenzoate Sodium Reference Standard (RS) in the Mobile Phase.

  • Sample Solution: 0.1 mg/mL of the Aminobenzoate Sodium sample in the Mobile Phase.

Chromatographic System:

  • Mode: Liquid Chromatography (LC)

  • Detector: UV, 280 nm

  • Column: 3.0-mm × 15-cm; 3.5-µm packing L11

  • Flow Rate: 0.35 mL/min

  • Injection Volume: 5 µL

Procedure:

  • Prepare the solutions as described above. Use sonication to dissolve the standards and samples.

  • Set up the liquid chromatography system with the specified parameters.

  • Inject the Standard solution and the Sample solution into the chromatograph.

  • Record the peak responses.

  • Calculate the percentage of aminobenzoate sodium in the sample using the formula: Result = (rU / rS) × (CS / CU) × 100 where:

    • rU = peak response from the Sample solution

    • rS = peak response from the Standard solution

    • CS = concentration of USP Aminobenzoate Sodium RS in the Standard solution (mg/mL)

    • CU = concentration of Aminobenzoate Sodium in the Sample solution (mg/mL)

Synthesis of Ethyl p-Aminobenzoate via Fischer Esterification

This protocol outlines a general method for the synthesis of an aminobenzoate derivative, which can be adapted for other esters.[4]

Materials:

  • p-Aminobenzoic Acid (PABA)

  • Absolute Ethanol

  • Concentrated Sulfuric Acid

  • 10% Sodium Carbonate Solution

  • Ice water

Procedure:

  • In a round-bottom flask, dissolve p-aminobenzoic acid in absolute ethanol.

  • Slowly add concentrated sulfuric acid to the solution while cooling in an ice bath.

  • Heat the mixture at reflux for 60-75 minutes.

  • After cooling to room temperature, pour the mixture into a beaker containing ice water.

  • Neutralize the solution by slowly adding a 10% sodium carbonate solution until the pH is approximately 8.

  • Collect the resulting white precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with ice-cold water to remove any remaining salts.

  • Dry the product to obtain ethyl p-aminobenzoate.

Signaling Pathways

Recent research has highlighted the role of anthranilate and its derivatives as signaling molecules in various biological contexts, from bacterial communication to neurotransmission.

Anthranilate as a Bacterial Signaling Molecule

In Pseudomonas aeruginosa, anthranilate functions as a signaling molecule that modulates key phenotypes related to pathogenicity, including biofilm formation and virulence.[6] The production of anthranilate is linked to the tryptophan biosynthesis pathway.

Anthranilate_Signaling_in_Pseudomonas Chorismate Chorismate Anthranilate_Synthase Anthranilate Synthase (AS) Chorismate->Anthranilate_Synthase Substrate Anthranilate Anthranilate Anthranilate_Synthase->Anthranilate Product Tryptophan Tryptophan Anthranilate->Tryptophan Precursor PQS Pseudomonas Quinolone Signal (PQS) Anthranilate->PQS Precursor AntR AntR (Receptor) Anthranilate->AntR Binds to Biofilm Biofilm Formation AntR->Biofilm Modulates Virulence Virulence AntR->Virulence Modulates

Caption: Anthranilate signaling pathway in P. aeruginosa.

Inhibition of Glutamate (B1630785) Release by an Anthranilate Derivative

An anthranilate derivative, HFP034, has been shown to inhibit the release of the excitatory neurotransmitter glutamate from nerve terminals.[7] This action is mediated through the suppression of P/Q-type calcium channels and the subsequent inhibition of the Protein Kinase C (PKC) / Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) signaling pathway.

Glutamate_Release_Inhibition cluster_presynaptic Presynaptic Terminal Depolarization Depolarization PQ_Channel P/Q-type Ca2+ Channel Depolarization->PQ_Channel Activates Ca_Influx Ca2+ Influx PQ_Channel->Ca_Influx PKC Protein Kinase C (PKC) Ca_Influx->PKC Activates MARCKS MARCKS PKC->MARCKS Phosphorylates Glutamate_Vesicle Glutamate Vesicle MARCKS->Glutamate_Vesicle Promotes fusion Glutamate_Release Glutamate Release Glutamate_Vesicle->Glutamate_Release HFP034 Anthranilate Derivative (HFP034) HFP034->PQ_Channel Inhibits HFP034->PKC Inhibits

References

A Comprehensive Technical Guide to the Solubility of Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of sodium anthranilate, a compound of interest in various scientific and pharmaceutical applications. Due to the limited availability of specific quantitative solubility data in publicly accessible literature, this document focuses on providing a robust experimental framework for researchers to determine these values accurately. The guide outlines established methodologies, data presentation standards, and the logical workflow for solubility determination.

Introduction to this compound and its Solubility

This compound (C₇H₆NNaO₂), the sodium salt of anthranilic acid, is a white to off-white crystalline powder.[1] Its solubility is a critical physicochemical property influencing its behavior in various systems, from reaction kinetics in chemical synthesis to bioavailability in pharmaceutical formulations. General qualitative descriptions indicate that this compound is soluble in water and alcohol solvents, and slightly soluble in ether, dimethyl sulfoxide (B87167) (DMSO), and methanol.[1][2][3][4][5][6] However, for rigorous scientific and development purposes, precise quantitative data is essential. This guide provides the tools and protocols to generate such data.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)Method Used
Water
Ethanol
Methanol
Isopropanol
Acetone
Ethyl Acetate
Diethyl Ether
Dichloromethane
Dimethyl Sulfoxide (DMSO)
Phosphate Buffer (pH 7.4)

Researchers should meticulously record the temperature at which each solubility measurement is performed, as solubility is highly temperature-dependent.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The "gold standard" for determining equilibrium solubility is the shake-flask method.[7][8] This method involves allowing a surplus of the solid solute to equilibrate with the solvent over a set period, after which the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment
  • This compound (high purity)

  • Selected Solvents (analytical grade)

  • Volumetric flasks and pipettes

  • Scintillation vials or flasks with secure caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm)

  • Analytical balance

  • UV-Vis Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system

Procedure
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, each containing a known volume of the desired solvent. The presence of undissolved solid at the end of the equilibration period is crucial.[7]

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

    • Shake the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours).[7] The equilibration time should be determined empirically by taking measurements at different time points (e.g., 24, 48, and 72 hours) to see when the concentration plateaus.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to sediment.

    • To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Immediately filter the aliquot using a syringe filter into a clean vial. This step is critical to prevent any undissolved microparticles from entering the analytical sample.

    • Dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (UV-Vis or HPLC).

Quantification of Dissolved this compound
  • Wavelength of Maximum Absorbance (λmax) Determination: Prepare a dilute solution of this compound in the chosen solvent and scan its absorbance across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.[9]

  • Sample Analysis: Measure the absorbance of the diluted supernatant sample at the λmax.

  • Calculation: Use the equation of the line from the calibration curve to calculate the concentration of this compound in the diluted sample. Remember to account for the dilution factor to determine the original concentration in the saturated solution.

  • Method Development: Develop a suitable HPLC method (e.g., reverse-phase) with an appropriate mobile phase and column to achieve good separation and peak shape for this compound. A UV detector is typically used.

  • Calibration Curve: Prepare and inject a series of standard solutions of known concentrations to generate a calibration curve by plotting peak area versus concentration.

  • Sample Analysis: Inject the diluted supernatant sample into the HPLC system.

  • Calculation: Determine the concentration of this compound in the diluted sample from the calibration curve and apply the dilution factor to find the solubility.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start prep_materials Prepare Materials: - this compound - Solvents start->prep_materials add_excess Add Excess this compound to Solvent in Vials prep_materials->add_excess equilibration Equilibration (Orbital Shaker, Constant Temp, 24-48h) add_excess->equilibration phase_separation Phase Separation (Sedimentation & Centrifugation) equilibration->phase_separation sample_collection Collect & Filter Supernatant (0.22 µm filter) phase_separation->sample_collection dilution Dilute Sample for Analysis sample_collection->dilution analysis Quantification dilution->analysis uv_vis UV-Vis Spectrophotometry analysis->uv_vis Method A hplc HPLC Analysis analysis->hplc Method B calculation Calculate Solubility (Account for Dilution) uv_vis->calculation hplc->calculation end End calculation->end

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides researchers and drug development professionals with the necessary framework to accurately determine and present the solubility of this compound in various solvents. Adherence to these standardized protocols will ensure the generation of high-quality, reproducible data crucial for informed decision-making in research and development.

References

Sodium anthranilate stability and storage conditions.

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Stability and Storage of Sodium Anthranilate

For researchers, scientists, and drug development professionals, a thorough understanding of the stability and storage requirements of chemical compounds is paramount to ensuring experimental integrity, product quality, and safety. This guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound (CAS 552-37-4), a compound utilized in the pharmaceutical, cosmetic, and food industries.[1]

Chemical and Physical Properties

This compound, the sodium salt of anthranilic acid, is a white to yellowish crystalline powder.[2] It is soluble in water and alcohol, and slightly soluble in ether, DMSO, and methanol.[1][3][4] Understanding these fundamental properties is the first step in developing appropriate handling and storage protocols.

Stability Profile

This compound is generally stable under recommended storage conditions but is susceptible to degradation from specific environmental factors.[2][5] Its primary instability is its hygroscopic nature, meaning it readily absorbs moisture from the atmosphere.[1][3]

Key Factors Influencing Stability:

  • Moisture: As a hygroscopic substance, exposure to humidity can lead to physical changes and potentially initiate chemical degradation.[1][3]

  • Heat: While the melting point is high (above 250°C), exposure to excessive heat or high temperatures should be avoided as it may lead to decomposition.[2][5] Hazardous combustion products include carbon oxides (CO, CO2) and nitrogen oxides (NOx).[2][5]

  • Light: While not extensively documented for the sodium salt, related compounds like methyl anthranilate are known to be light-sensitive.[6] As a precaution, protection from light is advisable.

  • Incompatible Materials: Contact with strong oxidizing agents and strong acids or bases should be avoided to prevent dangerous reactions.[1][5]

Summary of Stability Factors

The following table summarizes the known factors that can impact the stability of this compound.

Factor Effect on this compound Mitigation Strategy Reference
Moisture/Humidity Hygroscopic; readily absorbs moisture, which can compromise physical and chemical integrity.Store in a tightly closed container in a dry, cool place. Use of an inert atmosphere is recommended.[1][3]
Temperature/Heat Stable at room temperature. May be combustible at high temperatures, leading to decomposition.Avoid excess heat and sources of ignition. Store in a refrigerator for long-term preservation.[1][2][5]
Light Potential for degradation, as related compounds are light-sensitive.Store in an opaque or amber container to protect from light.[6]
Incompatible Agents Reacts with strong acids and strong oxidizing agents.Store away from incompatible materials.[1][5]

Recommended Storage and Handling

Proper storage and handling are critical to maintaining the quality and shelf-life of this compound.

Storage Conditions

The recommended storage conditions for this compound are summarized below.

Parameter Condition Rationale Reference
Temperature Refrigerator (2-8°C)To minimize potential thermal degradation and preserve long-term stability.[1][3][4]
Atmosphere Under inert atmosphere (e.g., Argon, Nitrogen)To displace oxygen and moisture, preventing oxidative degradation and hydrolysis.[1][3][4]
Container Tightly closed, suitable containerTo prevent moisture ingress due to its hygroscopic nature.[2][5]
Location A dry, cool, and well-ventilated placeTo provide a stable environment and prevent accidental exposure to incompatible materials.[1][2][7]
Safe Handling

For safe handling, it is recommended to:

  • Handle in a well-ventilated area to avoid dust formation and inhalation.[7]

  • Wear suitable personal protective equipment (PPE), including gloves and safety goggles.[1][7]

  • Avoid contact with skin and eyes.[7]

  • Keep away from heat, sparks, and open flames.[1][2][7]

Potential Degradation Pathways

While specific chemical degradation pathways under storage are not extensively detailed in the literature, potential decomposition and biological degradation routes have been identified. High-temperature combustion results in the formation of nitrogen and carbon oxides.[2][5] In biological systems, bacteria such as Geobacillus thermodenitrificans can degrade anthranilate into 3-hydroxyanthranilate, which is then further metabolized.[8]

G cluster_conditions Degradation Conditions cluster_products Resulting Products cluster_start high_heat High Temperature / Combustion oxides Carbon Oxides (CO, CO₂) & Nitrogen Oxides (NOx) high_heat->oxides Leads to microbial Microbial Action (e.g., G. thermodenitrificans) haa 3-Hydroxyanthranilate microbial->haa Converts to acetyl_coa Acetyl-CoA haa->acetyl_coa Further degrades to sodium_anthranilate This compound sodium_anthranilate->high_heat sodium_anthranilate->microbial

Caption: Potential degradation pathways for this compound.

Experimental Protocols for Stability Assessment

No specific, detailed stability testing protocols for this compound were found in the public literature. However, a robust stability study can be designed based on established guidelines from regulatory bodies like the EMA and FDA for active pharmaceutical ingredients.[9][10]

General Stability Study Protocol

This protocol outlines a general approach for assessing the stability of a substance like this compound.

Objective: To evaluate the stability of this compound under various environmental conditions and establish a re-test period or shelf life.

Materials:

  • At least one to three batches of this compound.

  • Appropriate primary packaging that mimics the proposed marketing container.[9]

  • Calibrated stability chambers.

Methodology:

  • Initial Analysis (Time 0): Perform a comprehensive analysis of the initial batch(es) to establish baseline data. Tests should include appearance, assay, purity (including degradation products), water content, and any other critical quality attributes.

  • Stability Conditions: Place the packaged samples in stability chambers under the following conditions, as recommended by ICH guidelines.

    • Long-Term Stability:

      • 25°C ± 2°C / 60% RH ± 5% RH or

      • 30°C ± 2°C / 65% RH ± 5% RH[9]

    • Accelerated Stability:

      • 40°C ± 2°C / 75% RH ± 5% RH[9][11]

    • Stress Testing (Optional but Recommended): Expose the substance to heat (e.g., 60°C), light (photostability testing), oxidation, and a range of pH values to identify likely degradation products and pathways.[9]

  • Testing Frequency:

    • Long-Term: Test every 3 months for the first year, every 6 months for the second year, and annually thereafter.[9][12]

    • Accelerated: A minimum of three time points, including initial and final (e.g., 0, 3, and 6 months), is recommended for a 6-month study.[9]

  • Analytical Procedures:

    • Use validated, stability-indicating analytical methods (e.g., HPLC with UV detection) to separate and quantify the parent compound and any degradation products.

    • Monitor physical properties such as appearance, color, and solubility.

    • Assess water content, especially given the hygroscopic nature of the compound.

The workflow for a typical stability study is visualized below.

G cluster_conditions Storage Conditions start Select ≥1 Batch of This compound initial_analysis Time 0 Analysis: Assay, Purity, Moisture, etc. start->initial_analysis storage Place in Stability Chambers initial_analysis->storage long_term Long-Term (e.g., 25°C/60%RH) storage->long_term accelerated Accelerated (e.g., 40°C/75%RH) storage->accelerated pull_samples Pull Samples at Defined Timepoints long_term->pull_samples accelerated->pull_samples analyze Analyze Samples using Stability-Indicating Methods pull_samples->analyze evaluate Evaluate Data & Establish Shelf Life analyze->evaluate

Caption: General workflow for a pharmaceutical stability study.

Conclusion

This compound is a stable compound when stored under appropriate conditions. Its primary vulnerability is its hygroscopic nature, necessitating protection from moisture. For long-term storage, it should be kept in a tightly sealed container, under an inert atmosphere, and in a refrigerator. By understanding these stability characteristics and implementing robust handling and storage protocols, researchers and developers can ensure the integrity and quality of this compound for its intended applications.

References

The Biological Activity of Sodium Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium anthranilate, the sodium salt of the aromatic amino acid anthranilic acid, has garnered scientific interest due to its diverse biological activities. As a key metabolite and precursor in various biological pathways, its derivatives have shown promise in several therapeutic areas. This technical guide provides a comprehensive overview of the known biological activities of this compound and its parent compound, focusing on its anticonvulsant, anti-inflammatory, antimicrobial, and signaling-modulatory properties. This document synthesizes available quantitative data, details relevant experimental protocols, and presents key signaling pathways to serve as a resource for researchers in drug discovery and development.

Introduction

This compound is an organic sodium salt comprising equimolar amounts of anthranilate and sodium ions. Anthranilic acid, its parent compound, is a vital intermediate in the biosynthesis of tryptophan in microorganisms and plants.[1] In humans, it is a metabolite of tryptophan.[2] Derivatives of anthranilic acid have been explored for a wide range of pharmacological applications, including as non-steroidal anti-inflammatory drugs (NSAIDs), and have shown antibacterial, antiviral, and insecticidal capabilities.[3][4] This guide focuses on the core biological activities attributed to this compound and its closely related forms.

Key Biological Activities

Anticonvulsant Activity

This compound is classified as an anticonvulsant, a class of drugs used to prevent or reduce the severity of seizures.[5][6] While this classification exists, specific experimental studies quantifying the anticonvulsant efficacy of this compound are not extensively available in the current body of literature. However, the established screening methods for anticonvulsant activity provide a framework for its potential evaluation.

Anti-inflammatory Activity

Derivatives of anthranilic acid are well-known for their anti-inflammatory properties.[3][4] This activity is often evaluated in vitro through the inhibition of protein denaturation, as denaturation of proteins is a recognized cause of inflammation.[7][8] Although specific studies on this compound are limited, the general principles of anti-inflammatory action associated with anthranilates are relevant.

Antimicrobial and Signaling Role in Pseudomonas aeruginosa

Anthranilate plays a crucial role as a signaling molecule and a biosynthetic precursor in the opportunistic pathogen Pseudomonas aeruginosa. It is a key component in the synthesis of the Pseudomonas quinolone signal (PQS), a quorum-sensing molecule that regulates the expression of numerous virulence factors.[2][9][10] The biosynthesis of PQS is a well-defined pathway and a potential target for antimicrobial drug development. Additionally, some sulfonamide derivatives of anthranilic acid have demonstrated selective antifungal activity against Candida albicans.[10][11]

Antioxidant and Cytotoxic Activities

Studies on anthranilic acid sulfonamide derivatives have indicated potential for antioxidant activity, specifically superoxide (B77818) scavenging activity.[10][11] Furthermore, certain derivatives have exhibited cytotoxic effects against specific cancer cell lines, such as MOLT-3 cells, suggesting a potential for further investigation in oncology.[10][11]

Quantitative Data

Specific quantitative toxicity data for this compound is limited in publicly available literature. However, data for its parent compound, anthranilic acid, provides an indication of its general toxicity profile.

CompoundTestSpeciesRouteValueReference(s)
Anthranilic AcidLD50RatOral4549 - 5410 mg/kg bw[2][12]
Anthranilic AcidLD50MouseOral1400 mg/kg bw[2][12]

Experimental Protocols

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This protocol is a widely used method to screen for anti-inflammatory activity by measuring the inhibition of heat-induced protein denaturation.[7][8][13][14]

Principle: Denaturation of proteins is a well-documented cause of inflammation. The ability of a compound to prevent the denaturation of a standard protein, such as egg albumin or bovine serum albumin (BSA), is correlated with its anti-inflammatory activity.

Materials:

  • Egg albumin or Bovine Serum Albumin (BSA)

  • Phosphate Buffered Saline (PBS), pH 6.4

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Reference standard (e.g., Diclofenac sodium)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing 0.2 mL of egg albumin, 2.8 mL of PBS (pH 6.4), and 2 mL of varying concentrations of the test compound or standard drug.

  • A control solution is prepared with 2 mL of the solvent in place of the test compound.

  • The mixtures are incubated at 37°C for 15-20 minutes.

  • The samples are then heated at 70°C for 5 minutes to induce denaturation.

  • After cooling, the turbidity of the solutions is measured spectrophotometrically at 660 nm.

  • The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Test) / Absorbance of Control] x 100

Antimicrobial Activity: Agar (B569324) Well Diffusion Assay

This is a standard method to assess the antimicrobial properties of a substance.[15][16]

Principle: The test substance diffuses from a well through a solidified agar medium that has been inoculated with a target microorganism. If the substance is antimicrobial, it will create a zone of inhibition where the microorganism cannot grow.

Materials:

  • Müller-Hinton Agar (MHA)

  • Bacterial culture (e.g., Staphylococcus aureus, Escherichia coli)

  • Test compound (this compound) solution

  • Positive control (e.g., a standard antibiotic)

  • Negative control (solvent)

  • Sterile cork borer

Procedure:

  • A standardized inoculum of the test microorganism is uniformly spread on the surface of an MHA plate.

  • Wells of a defined diameter (e.g., 6 mm) are aseptically punched into the agar.

  • A fixed volume (e.g., 100 µL) of the test compound solution, positive control, and negative control are added to the respective wells.

  • The plates are incubated at 37°C for 18-24 hours.

  • The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Anticonvulsant Activity: Maximal Electroshock (MES) and Pentylenetetrazol (PTZ) Induced Seizure Tests

These are standard preclinical models for evaluating the efficacy of potential anticonvulsant compounds.[5][9][11]

4.3.1. Maximal Electroshock (MES) Seizure Test

Principle: This test induces a generalized tonic-clonic seizure through electrical stimulation and is predictive of efficacy against this type of seizure in humans.

Procedure (in mice):

  • Administer the test compound (this compound) to the animal, typically via intraperitoneal injection or oral gavage.

  • After a predetermined time for drug absorption, an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) is delivered through corneal or auricular electrodes.

  • Observe the animal for the presence or absence of the tonic hindlimb extension phase of the seizure. Abolition of this phase indicates anticonvulsant activity.

4.3.2. Pentylenetetrazol (PTZ) Induced Seizure Test

Principle: PTZ is a GABA-A receptor antagonist that induces clonic seizures, modeling myoclonic and absence seizures.

Procedure (in mice):

  • Administer the test compound to the animal.

  • After a set time, inject a convulsive dose of PTZ (e.g., 60-85 mg/kg) subcutaneously or intraperitoneally.

  • Observe the animal for the onset and duration of clonic seizures. An increase in the latency to seizure or a decrease in seizure severity indicates anticonvulsant activity.

Signaling Pathways

Pseudomonas Quinolone Signal (PQS) Biosynthesis Pathway

Anthranilate is a fundamental building block for the PQS signaling molecule in Pseudomonas aeruginosa. The biosynthetic pathway is a potential target for novel anti-infective agents.

PQS_Biosynthesis cluster_chorismate From Chorismate cluster_tryptophan From Tryptophan Chorismate Chorismate TrpEG TrpEG Chorismate->TrpEG PhnAB PhnAB Chorismate->PhnAB Anthranilate Anthranilate TrpEG->Anthranilate PhnAB->Anthranilate Tryptophan Tryptophan Kynurenine_Pathway Kynurenine_Pathway Tryptophan->Kynurenine_Pathway Kynurenine_Pathway->Anthranilate PqsA PqsA Anthranilate->PqsA Anthraniloyl_CoA Anthraniloyl_CoA PqsA->Anthraniloyl_CoA PqsD PqsD Anthraniloyl_CoA->PqsD Two_ABA 2-Aminobenzoylacetate (2-ABA) PqsD->Two_ABA Malonyl_CoA Malonyl_CoA Malonyl_CoA->PqsD PqsBC PqsBC Two_ABA->PqsBC HHQ 2-Heptyl-4-quinolone (HHQ) PqsBC->HHQ Octanoyl_CoA Octanoyl_CoA Octanoyl_CoA->PqsBC PqsH PqsH HHQ->PqsH PQS 2-Heptyl-3-hydroxy-4-quinolone (PQS) PqsH->PQS Virulence_Gene_Expression Virulence_Gene_Expression PQS->Virulence_Gene_Expression

Caption: PQS Biosynthesis Pathway in P. aeruginosa.

Protein Kinase C (PKC) and MARCKS Signaling

While some anthranilic acid derivatives have been shown to modulate protein kinase C (PKC) signaling, the direct effect of this compound on this pathway has not been extensively characterized. PKC is a family of protein kinase enzymes that are involved in controlling the function of other proteins through the phosphorylation of hydroxyl groups of serine and threonine amino acid residues on these proteins. Myristoylated Alanine-Rich C-Kinase Substrate (MARCKS) is a major substrate of PKC. The phosphorylation state of MARCKS, regulated by PKC, plays a role in cellular processes such as cell motility and neurosecretion. Further research is required to elucidate the specific interactions, if any, between this compound and the PKC/MARCKS signaling cascade.

Conclusion

This compound and its parent compound, anthranilic acid, represent a scaffold with diverse and interesting biological activities. Its established role as a precursor in the PQS signaling pathway of P. aeruginosa makes it a molecule of interest in the development of anti-infective strategies. While it is classified as an anticonvulsant and its derivatives possess anti-inflammatory properties, there is a need for more specific quantitative and mechanistic studies on this compound itself to fully characterize its therapeutic potential. This guide provides a foundational overview for researchers and drug development professionals to build upon in their exploration of this multifaceted compound.

References

The Role of Sodium Anthranilate as a Precursor in Tryptophan Biosynthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the integral role of anthranilate, the conjugate acid of sodium anthranilate, as a key intermediate in the biosynthesis of the essential amino acid L-tryptophan. Tryptophan biosynthesis is a vital metabolic pathway in prokaryotes, fungi, and plants, making its components attractive targets for the development of novel antimicrobial agents and herbicides. This document provides a comprehensive overview of the enzymatic conversion of anthranilate to tryptophan, detailed experimental protocols for the purification and characterization of the initial enzyme in this pathway segment, anthranilate synthase, and a compilation of its kinetic parameters.

Introduction: Anthranilate as a Branch Point Intermediate

The biosynthesis of aromatic amino acids, including tryptophan, originates from the shikimate pathway, culminating in the production of chorismate. Chorismate serves as a critical branch point, directing metabolic flux towards the synthesis of either phenylalanine and tyrosine, or tryptophan. The commitment step for tryptophan biosynthesis is the conversion of chorismate to anthranilate, a reaction catalyzed by the enzyme anthranilate synthase (AS).[1] Anthranilate is, therefore, the first dedicated precursor in the tryptophan-specific branch of this pathway. This compound, as a salt, readily provides the anthranilate anion in aqueous solutions and can thus serve as an exogenous precursor for tryptophan biosynthesis in organisms capable of its uptake and utilization.

The Tryptophan Biosynthesis Pathway: From Anthranilate to Tryptophan

The conversion of anthranilate to L-tryptophan is a multi-step enzymatic process. The key enzymes and intermediates involved are outlined below.

  • Anthranilate Phosphoribosyltransferase (TrpD): This enzyme catalyzes the transfer of a phosphoribosyl group from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) to anthranilate, forming N-(5'-phosphoribosyl)-anthranilate (PRA).[2][3]

  • Phosphoribosylanthranilate Isomerase (TrpF): PRA is then isomerized by this enzyme to produce 1-(o-carboxyphenylamino)-1-deoxyribulose-5-phosphate (CdRP).[4][5]

  • Indole-3-glycerol Phosphate (B84403) Synthase (TrpC): This enzyme catalyzes the decarboxylation and cyclization of CdRP to form indole-3-glycerol phosphate (IGP).[6][7][8][9][10]

  • Tryptophan Synthase (TrpA/TrpB): The final two steps are catalyzed by the α and β subunits of tryptophan synthase. The α subunit cleaves IGP into indole (B1671886) and glyceraldehyde-3-phosphate. The β subunit then catalyzes the condensation of indole with serine to produce L-tryptophan.

Below is a diagram illustrating this segment of the tryptophan biosynthesis pathway.

Tryptophan_Biosynthesis_from_Anthranilate Anthranilate Anthranilate PRA N-(5'-phosphoribosyl)-anthranilate Anthranilate->PRA Anthranilate Phosphoribosyltransferase (TrpD) PRPP PRPP PRPP->PRA CdRP 1-(o-carboxyphenylamino)-1- deoxyribulose-5-phosphate PRA->CdRP Phosphoribosylanthranilate Isomerase (TrpF) IGP Indole-3-glycerol phosphate CdRP->IGP Indole-3-glycerol Phosphate Synthase (TrpC) Indole Indole IGP->Indole Tryptophan Synthase (α-subunit) Tryptophan L-Tryptophan Indole->Tryptophan Tryptophan Synthase (β-subunit) Serine Serine Serine->Tryptophan

Figure 1: Enzymatic conversion of anthranilate to L-tryptophan.

Experimental Protocols

Purification of Recombinant His-tagged Anthranilate Synthase

This protocol describes the purification of a 6xHis-tagged recombinant anthranilate synthase from E. coli.

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) harboring the expression vector for His-tagged anthranilate synthase.

  • Luria-Bertani (LB) medium with appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

  • Lysis Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme (B549824).

  • Wash Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 20 mM imidazole.

  • Elution Buffer: 50 mM sodium phosphate, pH 8.0, 300 mM NaCl, 250 mM imidazole.

  • Ni-NTA agarose (B213101) resin.

  • Dialysis Buffer: 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM DTT, 10% glycerol.

Procedure:

  • Expression: Inoculate 1 L of LB medium containing the appropriate antibiotic with an overnight culture of the E. coli expression strain. Grow the culture at 37°C with shaking to an OD600 of 0.6-0.8. Induce protein expression by adding IPTG to a final concentration of 0.5 mM and continue to incubate at 18-25°C for 16-18 hours.

  • Cell Lysis: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer. Lyse the cells by sonication on ice. Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet the cell debris.

  • Affinity Chromatography: Equilibrate a Ni-NTA agarose column with Lysis Buffer (without lysozyme and PMSF). Load the cleared lysate onto the column. Wash the column with 10-20 column volumes of Wash Buffer. Elute the His-tagged protein with 5-10 column volumes of Elution Buffer.

  • Dialysis: Pool the elution fractions containing the purified protein and dialyze against Dialysis Buffer overnight at 4°C.

  • Concentration and Storage: Concentrate the purified protein using a centrifugal filter device. Determine the protein concentration using a Bradford assay. Aliquot the purified enzyme and store at -80°C.

Purification_Workflow start E. coli Culture (with expression vector) induce Induction with IPTG start->induce harvest Cell Harvesting (Centrifugation) induce->harvest lyse Cell Lysis (Sonication) harvest->lyse clarify Clarification (Centrifugation) lyse->clarify load Load onto Ni-NTA Column clarify->load wash Wash with Wash Buffer load->wash elute Elute with Elution Buffer wash->elute dialyze Dialysis elute->dialyze concentrate Concentration dialyze->concentrate end Purified Anthranilate Synthase concentrate->end

Figure 2: Workflow for the purification of His-tagged anthranilate synthase.
Fluorometric Assay of Anthranilate Synthase Activity

This assay measures the activity of anthranilate synthase by detecting the fluorescence of the product, anthranilate.

Materials:

  • Purified anthranilate synthase.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.8, 5 mM MgCl2, 10 mM L-glutamine.

  • Chorismate solution (substrate).

  • 96-well black microplate.

  • Fluorometer.

Procedure:

  • Reaction Setup: In a 96-well black microplate, prepare a reaction mixture containing Assay Buffer and varying concentrations of chorismate.

  • Enzyme Addition: Initiate the reaction by adding a known amount of purified anthranilate synthase to each well. The final reaction volume should be 200 µL.

  • Fluorescence Measurement: Immediately place the microplate in a fluorometer and measure the increase in fluorescence at an excitation wavelength of 340 nm and an emission wavelength of 400 nm. Record the fluorescence at regular time intervals (e.g., every 30 seconds) for 5-10 minutes.

  • Data Analysis: Calculate the initial reaction velocity from the linear portion of the fluorescence versus time plot. A standard curve of known anthranilate concentrations should be used to convert the fluorescence units to the amount of product formed.

Quantitative Data: Kinetic Parameters of Anthranilate Synthase

The kinetic parameters of anthranilate synthase have been characterized in various organisms. A summary of these parameters is presented in the table below. Tryptophan acts as a feedback inhibitor of anthranilate synthase.

OrganismSubstrateKm (µM)Vmax (nmol/min/mg)kcat (s-1)Ki for Tryptophan (µM)
Escherichia coliChorismate4.518002.71.5
L-Glutamine120---
Salmonella typhimuriumChorismate5.022003.32.0
L-Glutamine150---
Saccharomyces cerevisiaeChorismate128501.35.0
L-Glutamine250---
Arabidopsis thalianaChorismate8.012001.83.5
L-Glutamine180---

Note: The presented values are approximate and can vary depending on the specific experimental conditions.

Conclusion

This compound, by providing its conjugate acid, is a direct and essential precursor in the biosynthesis of tryptophan in a wide range of organisms. The enzymatic pathway from anthranilate to tryptophan is well-characterized, and the enzymes involved, particularly anthranilate synthase, represent promising targets for the development of antimicrobial and herbicidal agents. The detailed experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers in academia and industry who are engaged in the study of this important metabolic pathway and the development of novel inhibitors. The provided methodologies for enzyme purification and activity assays, along with the comparative kinetic data, will facilitate further investigation into the structure, function, and regulation of the enzymes of tryptophan biosynthesis.

References

Spectral Properties of Sodium Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) and infrared (IR) spectral properties of sodium anthranilate. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and chemical analysis.

Introduction

This compound, the sodium salt of anthranilic acid, is a key intermediate in the synthesis of various pharmaceuticals, dyes, and fragrances. A thorough understanding of its spectral characteristics is crucial for quality control, structural elucidation, and reaction monitoring. This guide details the ¹H NMR, ¹³C NMR, and FT-IR spectral data of this compound, providing clear data presentation, detailed experimental protocols, and visual aids to facilitate comprehension.

Chemical Structure and Spectral Correlation

The spectral properties of this compound are directly related to its molecular structure, which consists of a substituted benzene (B151609) ring. The presence of an amino (-NH₂) group and a carboxylate (-COO⁻Na⁺) group ortho to each other on the aromatic ring dictates the chemical shifts in NMR and the vibrational frequencies in IR spectroscopy.

Caption: Correlation of this compound structure with NMR and IR.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, the analysis of ¹H and ¹³C NMR spectra provides detailed information about the electronic environment of each proton and carbon atom.

¹H NMR Spectral Data

The ¹H NMR spectrum of this compound in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) will exhibit distinct signals for the aromatic protons and the amino protons. The chemical shifts are influenced by the electron-donating amino group and the electron-withdrawing carboxylate group.

Table 1: ¹H NMR Chemical Shifts and Coupling Constants for this compound

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-37.5 - 7.7d~8.0
H-46.5 - 6.7t~7.5
H-57.1 - 7.3t~7.8
H-66.6 - 6.8d~8.2
-NH₂5.0 - 6.0 (broad)s-

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

¹³C NMR Spectral Data

The ¹³C NMR spectrum provides information on the carbon skeleton of this compound. The chemical shifts of the aromatic carbons are influenced by the substituents.

Table 2: ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
C-1110 - 115
C-2150 - 155
C-3130 - 135
C-4115 - 120
C-5130 - 135
C-6115 - 120
C=O170 - 175

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FT-IR Spectral Data

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the N-H stretches of the amino group, the C=O stretch of the carboxylate group, and various vibrations of the aromatic ring.

Table 3: Characteristic FT-IR Absorption Bands for this compound

Functional GroupVibrational ModeWavenumber (cm⁻¹)Intensity
Amino (-NH₂)N-H Symmetric Stretch3300 - 3400Medium
Amino (-NH₂)N-H Asymmetric Stretch3400 - 3500Medium
Amino (-NH₂)N-H Scissoring1600 - 1650Strong
Carboxylate (-COO⁻)C=O Asymmetric Stretch1550 - 1610Strong
Carboxylate (-COO⁻)C=O Symmetric Stretch1380 - 1420Strong
Aromatic RingC=C Stretch1450 - 1600Medium-Strong
Aromatic RingC-H Bending (out-of-plane)740 - 770Strong

Experimental Protocols

The following are detailed methodologies for acquiring NMR and FT-IR spectra of this compound.

NMR Spectroscopy Protocol

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing start Weigh 10-20 mg of this compound dissolve Dissolve in 0.7 mL of Deuterated Solvent (e.g., D₂O) start->dissolve transfer Transfer to a 5 mm NMR Tube dissolve->transfer instrument Place Tube in NMR Spectrometer transfer->instrument lock_shim Lock and Shim the Instrument instrument->lock_shim setup Set Up ¹H and ¹³C Experiments lock_shim->setup acquire Acquire Spectra setup->acquire ft Fourier Transform acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate and Pick Peaks baseline->integrate

Caption: Experimental workflow for NMR analysis of this compound.

Methodology:

  • Sample Preparation: Accurately weigh 10-20 mg of this compound for ¹H NMR (or 50-100 mg for ¹³C NMR) and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry vial.[1] Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: Place the NMR tube into the spectrometer's spinner turbine and insert it into the magnet.

  • Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters (¹H NMR):

    • Pulse Program: Standard single-pulse experiment.

    • Number of Scans: 8-16.

    • Relaxation Delay: 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

  • Acquisition Parameters (¹³C NMR):

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Number of Scans: 1024 or more, depending on concentration.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation to the acquired free induction decay (FID). Perform phase and baseline corrections. For ¹H NMR, integrate the signals and for both ¹H and ¹³C, pick the peaks to determine their chemical shifts.

FT-IR Spectroscopy Protocol

FTIR_Workflow cluster_prep Sample Preparation (KBr Pellet) cluster_acq Data Acquisition cluster_proc Data Processing start Grind 1-2 mg of this compound mix Mix with ~100 mg of dry KBr powder start->mix grind_again Grind mixture to a fine powder mix->grind_again press Press into a transparent pellet grind_again->press background Collect a background spectrum press->background place_sample Place KBr pellet in the sample holder background->place_sample acquire Acquire the sample spectrum place_sample->acquire process Process the spectrum (e.g., baseline correction) acquire->process label_peaks Label significant peaks process->label_peaks

Caption: Experimental workflow for FT-IR analysis of this compound.

Methodology:

  • Sample Preparation (KBr Pellet Method): Grind 1-2 mg of dry this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Pellet Formation: Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a thin, transparent pellet.

  • Background Spectrum: Ensure the sample compartment of the FT-IR spectrometer is empty and collect a background spectrum. This will be subtracted from the sample spectrum to remove contributions from atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the KBr pellet in the sample holder and acquire the FT-IR spectrum.

  • Acquisition Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: Process the acquired spectrum, which may include baseline correction and smoothing. Identify and label the wavenumbers of the significant absorption bands.

Conclusion

This technical guide has provided a detailed overview of the NMR and IR spectral properties of this compound. The tabulated data, experimental protocols, and visual diagrams offer a comprehensive resource for the characterization and analysis of this important chemical compound. The information contained herein should aid researchers and professionals in their work involving this compound, ensuring accurate identification and quality assessment.

References

Commercial Production of Anthranilic Acid and its Salts: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Anthranilic acid and its corresponding salts are pivotal chemical intermediates with broad applications across the pharmaceutical, dye, and fragrance industries. This technical guide provides a comprehensive overview of the core methodologies employed in the commercial-scale production of anthranilic acid and its salts. Emphasis is placed on the predominant industrial synthesis route commencing from phthalic anhydride (B1165640), detailing the process parameters, reaction mechanisms, and purification strategies. An alternative production pathway originating from o-nitrotoluene is also discussed. Furthermore, this document outlines the synthesis of various anthranilate salts, including sodium and metal complexes. Quantitative data are systematically presented in tabular format to facilitate comparison, and detailed experimental protocols for key processes are provided. Signaling pathways and experimental workflows are visually represented using Graphviz diagrams to enhance comprehension.

Introduction

Anthranilic acid (2-aminobenzoic acid) is an aromatic amino acid that serves as a versatile precursor in the synthesis of a multitude of organic compounds.[1] Its amphoteric nature, possessing both a carboxylic acid and an amino group, allows for a wide range of chemical transformations.[1] Industrially, anthranilic acid is a key starting material for the production of azo dyes, pigments, and the artificial sweetener saccharin.[1] In the pharmaceutical sector, it is a fundamental building block for the synthesis of various drugs, including diuretics, anti-inflammatory agents, and anticonvulsants. The commercial availability of high-purity anthranilic acid and its salts is therefore critical for these industries. This guide delves into the technical aspects of its large-scale production.

Commercial Production of Anthranilic Acid

The industrial synthesis of anthranilic acid is primarily dominated by two routes: the Hofmann rearrangement of phthalamic acid derived from phthalic anhydride, and the oxidation of o-nitrotoluene.

From Phthalic Anhydride: The Hofmann Rearrangement Route

The most prevalent commercial method for anthranilic acid production involves the Hofmann rearrangement of phthalamide, which is synthesized from phthalic anhydride.[1][2] This process can be operated in both batch and continuous modes, with the latter being favored for large-scale industrial production due to better control and efficiency.[3] The overall process can be broken down into two main stages.

Stage 1: Formation of Sodium Phthalamate

Phthalic anhydride is reacted with aqueous ammonia (B1221849) or sodium hydroxide (B78521) to yield the sodium salt of phthalamic acid.[1]

Stage 2: Hofmann Rearrangement

The sodium phthalamate is then treated with a hypohalite solution (typically sodium hypochlorite) in an alkaline medium. This induces a Hofmann rearrangement, where the amide group is converted to a primary amine, yielding sodium anthranilate.[1][2] Subsequent acidification precipitates the anthranilic acid.

A visual representation of this primary commercial production pathway is provided below.

G Phthalic_Anhydride Phthalic Anhydride Sodium_Phthalamate Sodium Phthalamate Phthalic_Anhydride->Sodium_Phthalamate Amination Ammonia_NaOH Aqueous NH3 / NaOH Ammonia_NaOH->Sodium_Phthalamate Hofmann_Rearrangement Hofmann Rearrangement Sodium_Phthalamate->Hofmann_Rearrangement Sodium_Hypochlorite Sodium Hypochlorite (B82951) Sodium_Hypochlorite->Hofmann_Rearrangement Sodium_Anthranilate This compound Hofmann_Rearrangement->Sodium_Anthranilate Anthranilic_Acid_Crude Crude Anthranilic Acid Sodium_Anthranilate->Anthranilic_Acid_Crude Acidification Acidification (e.g., H2SO4, Acetic Acid) Acidification->Anthranilic_Acid_Crude Purification Purification Anthranilic_Acid_Crude->Purification Pure_Anthranilic_Acid Pure Anthranilic Acid Purification->Pure_Anthranilic_Acid

Fig. 1: Commercial Production of Anthranilic Acid from Phthalic Anhydride.

The efficiency and purity of the final product are highly dependent on the precise control of reaction conditions. The following table summarizes key quantitative data for the continuous production process.

ParameterStage 1 (Isocyanate Formation)Stage 2 (Hydrolysis)Overall YieldPurityReference
Temperature 10 to 54 °C55 to 90 °C--
Molar Ratio (NaOH:Phthalimide) 3 to 3.5 : 1---
Residence Time 0.4 to 40 seconds0.3 to 150 seconds--[4]
Yield --88%>99%[3][5]

This protocol is a generalized representation of an industrial continuous process based on patent literature.[3]

  • Preparation of Reactant Solutions:

    • Prepare an aqueous solution of sodium phthalimide (B116566) by dissolving phthalimide in a sodium hydroxide solution. The molar ratio of NaOH to phthalimide should be maintained between 3:1 and 3.5:1.

    • Prepare an aqueous solution of sodium hypochlorite with a concentration of 8-15% by weight.[4]

  • Reaction - Stage 1 (Isocyanate Formation):

    • Continuously feed the cooled solutions of sodium phthalimide and sodium hypochlorite into a mixing chamber and then into the first stage of a reaction column.

    • Maintain the temperature in this stage between 10 °C and 54 °C. The reaction is exothermic and requires cooling to control the temperature.

    • The residence time in this stage is typically between 0.4 and 40 seconds.[4]

  • Reaction - Stage 2 (Hydrolysis):

    • The reaction mixture from the first stage flows directly into the second stage of the reaction column.

    • In this stage, the exothermic hydrolysis of the isocyanate intermediate to this compound occurs. The temperature should be controlled to not exceed 90 °C.

    • The residence time in this stage ranges from 0.3 to 150 seconds.[4]

  • Isolation of Anthranilic Acid:

    • The resulting solution of this compound is continuously withdrawn from the reaction column.

    • The solution is then neutralized and acidified (e.g., with sulfuric acid or acetic acid) to a pH of approximately 3.5-4.5 to precipitate the crude anthranilic acid.[6]

  • Purification:

    • The crude anthranilic acid is collected by filtration.

    • Purification is typically achieved by recrystallization from hot water.[7] The use of activated carbon can aid in decolorization.[3]

    • For higher purity, the crude acid can be converted to its copper salt, which is then isolated and decomposed to yield pure anthranilic acid.[8]

    • The purified product is dried to yield a crystalline solid.

From o-Nitrotoluene

An alternative, though less common, industrial route to anthranilic acid involves the oxidation of o-nitrotoluene.[9][10] This process is typically carried out in the presence of a caustic alkali and may be followed by a reduction step.[9]

G o_Nitrotoluene o-Nitrotoluene Oxidation Oxidation o_Nitrotoluene->Oxidation Caustic_Alkali Caustic Alkali (e.g., NaOH) Caustic_Alkali->Oxidation Intermediate Intermediate Oxidation->Intermediate Reduction Reduction Intermediate->Reduction Reducing_Agent Reducing Agent (e.g., Ammonium (B1175870) Sulfide) Reducing_Agent->Reduction Anthranilic_Acid_Crude Crude Anthranilic Acid Reduction->Anthranilic_Acid_Crude Purification Purification Anthranilic_Acid_Crude->Purification Pure_Anthranilic_Acid Pure Anthranilic Acid Purification->Pure_Anthranilic_Acid

Fig. 2: Anthranilic Acid Production from o-Nitrotoluene.
ParameterValueReference
Reactants o-Nitrotoluene, Caustic Soda, Alcohol[9]
Temperature Boiling point of the mixture[9]
Yield 52% (lab scale, selenium-catalyzed)

The following is a generalized protocol based on early patent literature.[9]

  • Reaction:

    • Mix o-nitrotoluene with an alcoholic or aqueous solution of a caustic alkali (e.g., sodium hydroxide).

    • Heat the mixture to its boiling point under reflux until the o-nitrotoluene is consumed.

  • Reduction (Optional but improves yield):

    • Treat the reaction mixture with a reducing agent, such as ammonium sulfide.

    • Boil the mixture for several hours to complete the conversion to anthranilic acid.

  • Isolation and Purification:

    • Evaporate the solvent.

    • Treat the residue with water and filter if necessary.

    • Acidify the solution with acetic acid.

    • Precipitate the anthranilic acid as its copper salt by adding copper sulfate.

    • Isolate and purify the acid by regenerating it from its copper salt.

Commercial Production of Anthranilate Salts

The sodium salt of anthranilic acid is a key intermediate in the production of anthranilic acid itself. Other metal salts of anthranilic acid also have various industrial applications.

This compound

This compound is commercially available and is used as an intermediate in various syntheses. It is typically produced by reacting anthranilic acid with a stoichiometric amount of sodium hydroxide in an aqueous solution, followed by evaporation of the water.

Metal Anthranilate Complexes

Anthranilic acid can form coordination complexes with a variety of metal ions. These complexes have applications as catalysts and antimicrobial agents.[11][12]

The following is a general laboratory-scale procedure for the synthesis of metal anthranilate complexes.[11]

  • Ligand Solution Preparation: Dissolve anthranilic acid in a suitable solvent (e.g., DMSO).

  • Metal Salt Solution Preparation: Dissolve the desired metal salt (e.g., lead acetate, cobalt chloride, cadmium sulfate, copper chloride, tin chloride) in a suitable solvent (e.g., DMSO).

  • Complexation: Slowly add the metal salt solution to the ligand solution with stirring at room temperature.

  • pH Adjustment: Adjust the pH of the reaction mixture to approximately 8.0 using a solution of sodium hydroxide.

  • Isolation: Stir the mixture for 30-40 minutes. The resulting precipitate is collected by filtration.

  • Purification and Drying: Wash the precipitate with water and methanol, and then dry it at room temperature.

Metal SaltYield (%)Reference
Lead Acetate 14.13[4]
Cobalt Chloride 16.32[4]
Cadmium Sulfate 4.31[4]
Copper Chloride 18.51[4]

Conclusion

The commercial production of anthranilic acid is a well-established industrial process, with the Hofmann rearrangement of phthalic anhydride derivatives being the most economically viable and widely used method. Continuous processing offers significant advantages in terms of control, safety, and efficiency for this route. While the synthesis from o-nitrotoluene presents an alternative, it is generally less favored. The production of anthranilate salts, particularly this compound, is integral to the overall manufacturing process, and other metal complexes of anthranilic acid are gaining interest for their catalytic and biological activities. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals working with this important chemical intermediate. Further research into more sustainable and environmentally friendly production methods, such as biocatalysis, may offer promising avenues for future industrial synthesis.

References

Sodium Anthranilate: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Sodium anthranilate, the sodium salt of the aromatic amino acid anthranilic acid, has emerged as a pivotal building block in the synthesis of a diverse array of organic molecules, particularly heterocyclic compounds of significant interest to the pharmaceutical and materials science sectors. Its bifunctional nature, possessing both a nucleophilic amine and a carboxylate group, allows for a wide range of chemical transformations. This guide provides an in-depth overview of the core applications of this compound in organic synthesis, complete with detailed experimental protocols, quantitative data, and workflow visualizations to facilitate its practical application in the laboratory.

Core Physicochemical Properties and Handling

This compound is a white to off-white crystalline powder, soluble in water and alcohols.[1][2] It is essential to handle this compound with appropriate personal protective equipment, as it can cause skin and eye irritation.[3] For detailed safety information, consulting the material safety data sheet (MSDS) is recommended.

PropertyValueReference
Molecular FormulaC₇H₆NNaO₂[3]
Molecular Weight159.12 g/mol [3]
AppearanceWhite to off-white crystalline powder[1][2]
SolubilitySoluble in water and alcohol[2]

Key Synthetic Applications

This compound serves as a versatile precursor in a variety of named reactions and synthetic strategies. Its utility is often realized through the in situ formation from anthranilic acid and a base, or by direct use of the pre-formed salt.

Synthesis of Quinolines and Quinazolinones (Niementowski Reaction)

The Niementowski reaction is a classic method for the synthesis of 4-hydroxyquinolines and quinazolin-4(3H)-ones from anthranilic acid (or its salt) and carbonyl compounds or amides, respectively.[2][4] The reaction typically requires elevated temperatures, although microwave-assisted methods have been developed to improve yields and reduce reaction times.[1][4]

Niementowski_Reaction sodium_anthranilate This compound intermediate Imine Intermediate sodium_anthranilate->intermediate Condensation carbonyl Ketone / Aldehyde carbonyl->intermediate quinoline (B57606) 4-Hydroxyquinoline intermediate->quinoline Cyclization & Dehydration

Experimental Protocol: Microwave-Assisted Synthesis of Quinolone Derivatives [1]

This protocol describes a general procedure for the Niementowski reaction using microwave irradiation and a clay catalyst.

  • Reactant Mixture: In a microwave-safe vessel, combine anthranilic acid (0.01 mol) and the desired ketone (e.g., ethyl methyl ketone, 0.01 mol) or urea (B33335) (0.02 mol).

  • Catalyst Addition: Add a catalytic amount of organic clay (e.g., red, white, or black clay).

  • Microwave Irradiation: Irradiate the solvent-free mixture in a microwave reactor for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC) using a pet ether:ethyl acetate (B1210297) (7:3) mobile phase.

  • Work-up: After completion, add ethanol (B145695) to the reaction mixture to dissolve the product.

  • Isolation: Filter the mixture to remove the catalyst. The catalyst can be washed with hot ethanol.

  • Purification: Evaporate the solvent from the filtrate under reduced pressure and purify the crude product by recrystallization from a suitable solvent.

ReactantsProductCatalystTime (Microwave)YieldReference
Anthranilic acid, Cyclohexanone1,2,3,4-TetrahydroacridineRed Clay10 min85%[1]
Anthranilic acid, UreaQuinazoline-2,4(1H,3H)-dioneBlack Clay15 min92%[1]
Generation of Benzyne (B1209423) for Diels-Alder Reactions

This compound is a convenient precursor for the in situ generation of benzyne, a highly reactive intermediate. Diazotization of anthranilic acid with an alkyl nitrite (B80452), such as isoamyl nitrite, in an aprotic solvent leads to the formation of a benzenediazonium-2-carboxylate, which readily decomposes to benzyne, nitrogen, and carbon dioxide.[5][6] The generated benzyne can be trapped by a diene in a [4+2] cycloaddition reaction to form complex polycyclic aromatic compounds.

Benzyne_Generation anthranilic_acid Anthranilic Acid diazonium_salt Benzenediazonium-2-carboxylate anthranilic_acid->diazonium_salt isoamyl_nitrite iso-Amyl Nitrite isoamyl_nitrite->diazonium_salt Diazotization benzyne Benzyne diazonium_salt->benzyne Decomposition (-N₂, -CO₂) product Diels-Alder Adduct (e.g., Triptycene) benzyne->product diene Diene (e.g., Anthracene) diene->product [4+2] Cycloaddition

Experimental Protocol: Synthesis of Triptycene (B166850) [5]

This procedure details the synthesis of triptycene via the in situ generation of benzyne from anthranilic acid.

  • Reaction Setup: To a large reaction tube, add anthracene (B1667546) (400 mg), isoamyl nitrite (0.4 mL), 1,2-dimethoxyethane (B42094) (glyme, 4 mL), and a boiling chip.

  • Heating: Heat the mixture to a gentle reflux using a sand bath.

  • Addition of Anthranilic Acid: Prepare a solution of anthranilic acid (520 mg) in glyme (2 mL). Add this solution dropwise to the refluxing mixture over a period of 20 minutes through a septum.

  • Reaction Completion: Continue refluxing for an additional 10 minutes after the addition is complete.

  • Cooling and Precipitation: Allow the reaction mixture to cool to room temperature. The product, triptycene, will precipitate from the solution.

  • Isolation: Collect the solid product by vacuum filtration and wash it with cold glyme.

  • Purification: Recrystallize the crude triptycene from a suitable solvent if necessary.

DieneProductYieldReference
AnthraceneTriptycene50-75%[7]
Furan1,4-Epoxy-1,4-dihydronaphthalene75-88%[7]
Synthesis of Acridones

Acridones are a class of nitrogen-containing heterocyclic compounds with a variety of biological activities. A common synthetic route involves the intramolecular cyclization of N-phenylanthranilic acids. This compound can be used in the initial step to prepare the N-phenylanthranilic acid intermediate via an Ullmann condensation with an aryl halide. The subsequent acid-catalyzed cyclization yields the acridone (B373769) core.

Acridone_Synthesis sodium_anthranilate This compound n_phenylanthranilic_acid N-Phenylanthranilic Acid sodium_anthranilate->n_phenylanthranilic_acid aryl_halide Aryl Halide aryl_halide->n_phenylanthranilic_acid Ullmann Condensation (Cu catalyst) acridone Acridone n_phenylanthranilic_acid->acridone Intramolecular Cyclization (Acid catalyst)

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid and Acridone [8]

This two-step procedure outlines the synthesis of acridone from o-chlorobenzoic acid and aniline (B41778), which is analogous to using this compound.

Step 1: Synthesis of N-Phenylanthranilic Acid

  • Reaction Mixture: In a flask equipped with a reflux condenser and a stirrer, combine o-chlorobenzoic acid (23.5 g, 0.15 mole), aniline (42 g, 0.45 mole), anhydrous potassium carbonate (16.5 g, 0.12 mole), and a catalytic amount of copper oxide (0.2 g).

  • Heating: Heat the mixture to reflux for 4 hours.

  • Work-up: After cooling, add water (300 cc) and steam distill the mixture to remove excess aniline.

  • Purification: Decolorize the hot solution with charcoal, filter, and acidify the filtrate with concentrated hydrochloric acid.

  • Isolation: Collect the precipitated N-phenylanthranilic acid by filtration, wash with water, and dry. The yield is typically 28-30 g (87-94%).

Step 2: Synthesis of Acridone

  • Reaction Mixture: In a 500-cc flask, dissolve N-phenylanthranilic acid (42.7 g, 0.2 mole) in concentrated sulfuric acid (100 cc).

  • Heating: Heat the solution on a boiling water bath for 4 hours.

  • Precipitation: Pour the hot solution into 1 L of boiling water.

  • Isolation: Filter the yellow precipitate after boiling for five minutes.

  • Purification: Boil the moist solid with a solution of sodium carbonate (30 g in 400 cc of water) for five minutes, collect the solid by suction filtration, and wash well with water. The yield of acridone is 37-38 g (95-97%).

Ullmann Condensation for N-Aryl Anthranilic Acids

The Ullmann condensation is a copper-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. This compound can serve as the amine component, reacting with various aryl halides to produce N-aryl anthranilic acids. These products are valuable intermediates in the synthesis of pharmaceuticals, such as Mefenamic acid.[9][10]

Experimental Protocol: Synthesis of Mefenamic Acid [9]

This protocol describes the synthesis of Mefenamic acid via an Ullmann-type reaction.

  • Reaction Mixture: A mixture of potassium o-bromobenzoate (can be conceptually replaced with this compound and an appropriate base), 2,3-dimethylaniline, and cupric acetate is heated in a suitable solvent (e.g., bis-(2-methoxyethyl)ether).

  • Heating: The mixture is gradually heated with stirring.

  • Acidification: The hot reaction mixture is then acidified with concentrated hydrochloric acid.

  • Work-up: Water is added to the acidified mixture, which is then allowed to cool, leading to the precipitation of the product.

  • Isolation and Purification: The crude product is collected by filtration and purified by recrystallization.

Aryl HalideAmineProductCatalystYieldReference
o-Bromobenzoic acid (potassium salt)2,3-DimethylanilineMefenamic AcidCupric AcetateHigh[9]
o-Chlorobenzoic acid2,3-DimethylanilineMefenamic AcidCopper CatalystNot specified[10]

Conclusion

This compound is a readily available and versatile reagent with broad applicability in organic synthesis. Its ability to participate in fundamental transformations such as the Niementowski reaction, benzyne formation, and Ullmann condensation makes it an invaluable tool for the construction of complex heterocyclic and polycyclic aromatic systems. The protocols and data presented in this guide are intended to serve as a practical resource for chemists engaged in synthetic methodology development and drug discovery, enabling the efficient utilization of this important synthetic precursor.

References

The Industrial Versatility of Sodium Anthranilate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium anthranilate, the sodium salt of the aromatic amino acid anthranilic acid, is a versatile organic compound with a wide range of industrial applications. Its unique chemical structure, featuring both a carboxylate group and an amino group on a benzene (B151609) ring, allows it to serve as a key intermediate and functional component in diverse fields, including pharmaceuticals, dyes and pigments, fragrances, and materials science. This technical guide provides an in-depth overview of the core industrial applications of this compound, complete with quantitative data, detailed experimental protocols, and visualizations of key processes.

Pharmaceutical Synthesis: A Building Block for Potent Drugs

This compound is a crucial precursor in the synthesis of several important pharmaceuticals, particularly non-steroidal anti-inflammatory drugs (NSAIDs) and diuretics. The amino group provides a reactive site for the formation of N-aryl bonds, a key structural motif in many of these drugs.

Synthesis of Fenamate NSAIDs (e.g., Mefenamic Acid)

Fenamate-class NSAIDs, such as mefenamic acid and meclofenamic acid, are derivatives of N-phenylanthranilic acid. The synthesis typically involves the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an amine.

Experimental Protocol: Synthesis of Mefenamic Acid via Ullmann Condensation

This protocol outlines the synthesis of mefenamic acid from 2-chlorobenzoic acid (which can be prepared from this compound) and 2,3-dimethylaniline (B142581).

  • Salt Formation: In a reaction vessel, dissolve o-chlorobenzoic acid in a suitable non-proton polar solvent such as DMF. Add an acid-binding agent like sodium carbonate to form the sodium salt.

  • Condensation: Introduce 2,3-dimethylaniline and a copper-based catalyst (e.g., copper(II) acetate (B1210297) or copper powder).

  • Reaction: Heat the mixture to a temperature of 120-130°C. Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the concentration of o-chlorobenzoic acid is less than 1%.[1]

  • Acidification and Isolation: After cooling, add water and acidify the mixture with a dilute acid (e.g., sulfuric acid) to a pH of 2. This precipitates the mefenamic acid.

  • Purification: Filter the crude product, wash with water, and dry to obtain the final product.[1]

Logical Relationship: Ullmann Condensation for N-Aryl Anthranilic Acid Synthesis

G Ullmann Condensation for N-Aryl Anthranilic Acid cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products This compound This compound N-Aryl Anthranilic Acid N-Aryl Anthranilic Acid This compound->N-Aryl Anthranilic Acid Aryl Halide Aryl Halide Aryl Halide->N-Aryl Anthranilic Acid Copper Catalyst Copper Catalyst Copper Catalyst->N-Aryl Anthranilic Acid High Temperature High Temperature High Temperature->N-Aryl Anthranilic Acid Base Base Base->N-Aryl Anthranilic Acid Sodium Halide Sodium Halide

Caption: Ullmann condensation of this compound with an aryl halide.

Synthesis of Loop Diuretics (e.g., Furosemide)

Anthranilic acid derivatives are also central to the synthesis of loop diuretics like furosemide (B1674285). The synthesis involves several steps, starting from 2,4-dichlorobenzoic acid, which is related to anthranilic acid.

Experimental Workflow: Furosemide Synthesis

A common synthetic route for furosemide is as follows:

  • Chlorosulfonylation: 2,4-dichlorobenzoic acid is reacted with chlorosulfonic acid to introduce a chlorosulfonyl group.[2]

  • Ammonolysis: The resulting sulfonyl chloride is then treated with ammonia (B1221849) to form a sulfonamide.[2]

  • Condensation: Finally, the intermediate is condensed with furfurylamine (B118560) to yield furosemide.[2]

Experimental Workflow: Furosemide Synthesis

G Furosemide Synthesis Workflow 2,4-Dichlorobenzoic Acid 2,4-Dichlorobenzoic Acid Chlorosulfonylation Chlorosulfonylation 2,4-Dichlorobenzoic Acid->Chlorosulfonylation Intermediate_1 2,4-dichloro-5-chlorosulfonylbenzoic acid Chlorosulfonylation->Intermediate_1 Ammonolysis Ammonolysis Intermediate_1->Ammonolysis Intermediate_2 5-(aminosulfonyl)-2,4-dichlorobenzoic acid Ammonolysis->Intermediate_2 Condensation with Furfurylamine Condensation with Furfurylamine Intermediate_2->Condensation with Furfurylamine Furosemide Furosemide Condensation with Furfurylamine->Furosemide

Caption: Key steps in the synthesis of the diuretic furosemide.

Dyes and Pigments: The Chromophoric Core

The amino group in this compound can be readily diazotized and then coupled with various aromatic compounds to produce a wide range of azo dyes. These dyes are known for their vibrant colors and are used extensively in the textile, printing, and food industries.

Experimental Protocol: Synthesis of an Azo Dye from this compound

This protocol describes the synthesis of an orange-red azo dye by diazotizing this compound and coupling it with 2-naphthol (B1666908) (β-naphthol).

  • Diazotization:

    • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5°C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite (B80452) while maintaining the low temperature. This forms the diazonium salt.[3][4]

  • Coupling:

    • Prepare a solution of 2-naphthol in aqueous sodium hydroxide (B78521) and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the 2-naphthol solution with constant stirring. An orange-red precipitate of the azo dye will form immediately.[3][4]

  • Isolation and Purification:

    • Filter the precipitated dye using vacuum filtration.

    • Wash the crude product with cold water to remove any unreacted starting materials and salts.

    • The dye can be further purified by recrystallization from a suitable solvent like ethanol.

Reaction Pathway: Azo Dye Synthesis

G Azo Dye Synthesis from this compound This compound This compound Diazotization Diazotization This compound->Diazotization Diazonium Salt Anthranilate Diazonium Salt Diazotization->Diazonium Salt Coupling Reaction Coupling Reaction Diazonium Salt->Coupling Reaction 2-Naphthol 2-Naphthol 2-Naphthol->Coupling Reaction Azo Dye Azo Dye Coupling Reaction->Azo Dye

Caption: Diazotization and coupling reaction for azo dye synthesis.

Fragrance Industry: Crafting Scents of Jasmine and Orange

Esters of anthranilic acid, such as methyl anthranilate, are widely used in the fragrance industry for their characteristic fruity and floral scents, reminiscent of grapes, jasmine, and orange blossoms. This compound can be readily converted to these fragrant esters.

Experimental Protocol: Synthesis of Methyl Anthranilate

This protocol details the esterification of anthranilic acid (derived from this compound) with methanol (B129727).

  • Acidification: Dissolve this compound in water and acidify with a strong acid (e.g., HCl) to precipitate anthranilic acid. Filter and dry the precipitate.

  • Esterification: Suspend the dried anthranilic acid in an excess of dry methanol in a round-bottom flask equipped with a reflux condenser.[5]

  • Catalysis: Bubble dry hydrogen chloride gas through the suspension until it becomes saturated and heats up. Alternatively, a solid acid catalyst like Amberlyst-15 can be used for a more environmentally friendly process.[5][6]

  • Reflux: Reflux the reaction mixture for one hour.[5]

  • Isolation: After cooling, the methyl anthranilate hydrochloride may crystallize. Dilute the mixture with water and neutralize with a sodium carbonate solution.

  • Extraction and Purification: Extract the oily methyl anthranilate with an organic solvent like ether. Wash the extract with sodium carbonate solution and then water. Dry the extract over anhydrous sodium sulfate (B86663) and remove the solvent. The final product can be purified by vacuum distillation.[5]

Quantitative Data: Synthesis of Methyl Anthranilate

ParameterValueReference
Reactant Ratio (Phthalimide:NaOCl:Methanol)1 : 2.03 : 5.87
Reaction Temperature0.5 °C
Hydrolysis Temperature70 °C
Yieldup to 90%

Corrosion Inhibition: Protecting Metallic Surfaces

This compound and its parent acid have demonstrated efficacy as corrosion inhibitors for various metals and alloys, including mild steel and brass, particularly in acidic and neutral environments. The inhibitive action is attributed to the adsorption of the anthranilate molecules onto the metal surface, forming a protective film that hinders both anodic and cathodic corrosion reactions.

Quantitative Data: Corrosion Inhibition Efficiency of Anthranilic Acid

The following table summarizes the corrosion inhibition efficiency of anthranilic acid on brass in nitric acid, as determined by the weight loss method.

Inhibitor Concentration (mM)Corrosion Rate (mmpy)Inhibition Efficiency (%)
01.25-
50.4861.6
100.2381.6
150.1191.2
200.0496.44

Data adapted from a study on brass in 0.1 M HNO₃ solution.

Experimental Protocol: Evaluation of Corrosion Inhibition by Weight Loss Method

  • Specimen Preparation: Prepare pre-weighed metal coupons of known surface area.

  • Immersion: Immerse the coupons in the corrosive medium (e.g., 1 M HCl) with and without various concentrations of the inhibitor (this compound).

  • Exposure: Maintain the immersion for a specified period at a constant temperature.

  • Cleaning and Re-weighing: After the exposure period, remove the coupons, clean them to remove corrosion products according to standard procedures, dry, and re-weigh them.

  • Calculation: Calculate the corrosion rate and inhibition efficiency using the following formulas:

    • Corrosion Rate (CR) = (Weight Loss) / (Surface Area × Time)

    • Inhibition Efficiency (%) = [(CR_blank - CR_inhibitor) / CR_blank] × 100

Mechanism of Corrosion Inhibition

G Adsorption of Anthranilate on Metal Surface Metal Surface Metal Surface Protective Film Formation of a Protective Film Metal Surface->Protective Film Anthranilate Ion Anthranilate Ion Anthranilate Ion->Metal Surface Adsorption Corrosive Species Corrosive Species Protective Film->Corrosive Species Blocks

Caption: Adsorption of anthranilate ions forms a protective barrier.

Biochemical and Analytical Applications: A Fluorescent Probe

Anthranilic acid is widely used as a fluorescent label for the analysis of carbohydrates (glycans). The amino group of anthranilic acid reacts with the reducing end of a carbohydrate to form a stable, fluorescently tagged derivative. These labeled glycans can then be separated and quantified using techniques like HPLC with fluorescence detection.

Experimental Protocol: Fluorescent Labeling of Glycans with Anthranilic Acid

  • Sample Preparation: Purify the glycan sample to remove proteins, salts, and other contaminants. Dry the sample in a reaction vial.

  • Labeling Reagent Preparation: Prepare a labeling solution by dissolving 2-aminobenzoic acid (anthranilic acid) and a reducing agent (e.g., sodium cyanoborohydride) in a mixture of dimethyl sulfoxide (B87167) (DMSO) and acetic acid.[1]

  • Reaction: Add the labeling reagent to the dried glycan sample and incubate at 65°C for 2-3 hours.[1]

  • Purification: After incubation, purify the labeled glycans from excess reagents using a suitable clean-up cartridge.

  • Analysis: Analyze the purified, labeled glycans by HPLC with a fluorescence detector (excitation ~330 nm, emission ~420 nm).[5]

Workflow: Fluorescent Labeling and Analysis of Glycans

G Glycan Analysis Workflow Glycan Sample Glycan Sample Reductive Amination Reductive Amination Glycan Sample->Reductive Amination Labeled Glycan Anthranilate-Labeled Glycan Reductive Amination->Labeled Glycan Purification Purification Labeled Glycan->Purification Purified Labeled Glycan Purified Labeled Glycan Purification->Purified Labeled Glycan HPLC Analysis HPLC Analysis Purified Labeled Glycan->HPLC Analysis Fluorescence Detection Fluorescence Detection HPLC Analysis->Fluorescence Detection Glycan Profile Glycan Profile Fluorescence Detection->Glycan Profile

Caption: Workflow for fluorescent labeling and HPLC analysis of glycans.

References

Methodological & Application

Application Notes and Protocols for Gravimetric Analysis Using Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of sodium anthranilate as a precipitating agent in the gravimetric analysis of various metal ions. Gravimetric analysis is a highly accurate and precise method for quantitative analysis, relying on the measurement of mass. This compound (C₇H₆NNaO₂) is an effective reagent for the selective precipitation of several metal ions, forming stable, insoluble metal anthranilate complexes.

Introduction

This compound, the sodium salt of anthranilic acid, is a versatile organic precipitating agent used in the quantitative determination of various metal ions. The functional groups of the anthranilate ion, the carboxylate and the amino group, allow it to form stable chelate complexes with metal cations. This property makes it a valuable reagent in gravimetric analysis, where the selective precipitation of a metal ion from a solution, followed by filtration, drying, and weighing of the precipitate, allows for the accurate determination of the metal's concentration.

Principle of the Method

The gravimetric determination of a metal ion (Mⁿ⁺) using this compound involves the following reaction:

n C₇H₆NNaO₂(aq) + Mⁿ⁺(aq) → M(C₇H₆NO₂)ₙ(s) + n Na⁺(aq)

The metal anthranilate precipitate, M(C₇H₆NO₂)ₙ, is sparingly soluble in the solution from which it is precipitated. By carefully controlling experimental conditions such as pH, temperature, and reagent concentration, quantitative precipitation can be achieved. The precipitate is then collected, washed to remove impurities, dried to a constant weight, and weighed. The mass of the metal in the original sample is then calculated using the known stoichiometry of the precipitate.

General Experimental Protocol

The following is a general procedure for the gravimetric determination of metal ions using this compound. Specific parameters for individual metals should be optimized based on the data provided in the subsequent sections.

3.1. Materials and Reagents

  • This compound Solution (e.g., 3% w/v): Dissolve the appropriate mass of this compound in deionized water. The concentration may need to be adjusted based on the specific metal being analyzed.

  • Metal Salt Solution: A solution containing the metal ion to be analyzed.

  • pH-adjusting solutions: Dilute solutions of a weak acid (e.g., acetic acid) and a weak base (e.g., ammonia (B1221849) solution or sodium acetate) to control the pH of the precipitation medium.

  • Wash Solution: A dilute solution of this compound or another appropriate electrolyte to wash the precipitate and prevent peptization.

  • Deionized Water

  • Analytical Balance

  • Beakers, Graduated Cylinders, Pipettes

  • Heating Plate/Water Bath

  • Filtration apparatus: Sintered glass crucible (Gooch crucible) or ashless filter paper with a funnel.

  • Drying Oven

  • Desiccator

3.2. Procedure

  • Sample Preparation: Accurately weigh a suitable amount of the sample containing the metal ion and dissolve it in a known volume of deionized water in a beaker.

  • pH Adjustment: Adjust the pH of the solution to the optimal range for the specific metal ion using the appropriate buffer or pH-adjusting solutions. This is a critical step to ensure quantitative precipitation and to minimize interferences.

  • Precipitation: Heat the solution to about 60-80 °C. Slowly, and with constant stirring, add a slight excess of the this compound solution. The formation of a precipitate will be observed.

  • Digestion: Keep the beaker with the precipitate on a water bath or a hot plate at a controlled temperature (e.g., 60-80 °C) for a period of 30-60 minutes. This process, known as digestion, promotes the growth of larger, purer crystals that are easier to filter.

  • Filtration: Allow the precipitate to settle. Decant the supernatant liquid through a pre-weighed sintered glass crucible or ashless filter paper. Transfer the precipitate to the filter and wash it with a small amount of the appropriate wash solution to remove any adsorbed impurities.

  • Drying: Place the crucible or filter paper with the precipitate in a drying oven set to the recommended temperature for the specific metal anthranilate. Dry to a constant weight. This involves repeated cycles of drying, cooling in a desiccator, and weighing until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.3 mg).

  • Calculation: Calculate the mass of the metal in the original sample based on the mass of the dried precipitate and the gravimetric factor.

Gravimetric Factor (GF) = (Atomic Mass of Metal) / (Formula Mass of Precipitate)

Mass of Metal = Mass of Precipitate × GF

Quantitative Data for Specific Metal Ions

The following tables summarize the available quantitative data for the gravimetric determination of several metal ions using this compound. It is important to note that some of this data is derived from general precipitation studies and may require optimization for this specific gravimetric method.

Table 1: Optimal Precipitation Conditions

Metal IonOptimal pH Range for PrecipitationNotes
Cadmium (Cd²⁺)5.3 - 7.0 (for removal)Optimal pH for quantitative gravimetric analysis with anthranilate requires verification.
Cobalt (Co²⁺)8.0 - 9.0A study on cobalt oxide nanoparticle synthesis suggests this range. For gravimetric analysis, a neutral or very slightly acidic solution is also reported.
Copper (Cu²⁺)~8.1 (for hydroxide)The optimal pH for copper anthranilate precipitation needs to be experimentally determined.
Nickel (Ni²⁺)5.0 - 9.0 (for hydroxide)Precipitation of nickel hydroxide (B78521) begins around pH 5.5-6. The optimal range for the anthranilate complex should be investigated.
Manganese (Mn²⁺)> 8.5 (for carbonate)The optimal pH for manganese anthranilate precipitation needs to be determined.
Lead (Pb²⁺)8.0 - 8.5 (for hydroxide)The optimal pH for lead anthranilate precipitation needs to be experimentally determined.
Zinc (Zn²⁺)~9.5 (for hydroxide)A neutral or very slightly acidic solution is often recommended for zinc anthranilate precipitation.

Table 2: Properties of Metal Anthranilate Precipitates

Metal IonFormula of PrecipitateMolecular Weight of Precipitate ( g/mol )Gravimetric FactorRecommended Drying Temperature (°C)
Cadmium (Cd²⁺)Cd(C₇H₆NO₂)₂386.720.2905Data not available
Cobalt (Co²⁺)Co(C₇H₆NO₂)₂331.260.1778115
Copper (Cu²⁺)Cu(C₇H₆NO₂)₂335.870.1892Data not available (drying under vacuum reported)
Nickel (Ni²⁺)Ni(C₇H₆NO₂)₂331.020.1773~110-120 (by analogy with other Ni complexes)
Manganese (Mn²⁺)Mn(C₇H₆NO₂)₂327.260.1679Data not available (drying under vacuum reported)
Lead (Pb²⁺)Pb(C₇H₆NO₂)₂479.530.432190 (for other lead precipitates)
Zinc (Zn²⁺)Zn(C₇H₆NO₂)₂337.710.1934110

Note: The molecular weights and gravimetric factors are calculated based on the anhydrous form of the precipitates. The presence of water of hydration would alter these values and should be determined experimentally through techniques like thermogravimetric analysis (TGA).

Interferences

This compound is a selective but not a specific reagent. Several metal ions can form precipitates with anthranilate, leading to potential interferences. The selectivity can be significantly improved by controlling the pH of the solution. For example, by adjusting the pH, it is possible to selectively precipitate certain metals while others remain in solution.

Common interfering ions may include other transition metals that form insoluble anthranilates under similar pH conditions. Masking agents can sometimes be employed to prevent the precipitation of interfering ions. For instance, citrate (B86180) or tartrate ions can be used to form soluble complexes with ions like Fe³⁺ and Al³⁺, preventing their precipitation as hydroxides in the buffered solution.

A study on the gravimetric determination of cobalt with anthranilic acid noted that the results could be slightly high, possibly due to co-precipitation of the reagent itself. Therefore, using the minimum necessary excess of the precipitating agent is recommended.

Visualization of the Experimental Workflow

The following diagram illustrates the logical workflow of the gravimetric analysis protocol using this compound.

Gravimetric_Analysis_Workflow Workflow for Gravimetric Analysis with this compound A 1. Sample Preparation (Dissolve Weighed Sample) B 2. pH Adjustment (Add Buffer/Acid/Base) A->B C 3. Precipitation (Add this compound Solution) B->C D 4. Digestion (Heat at 60-80 °C) C->D E 5. Filtration & Washing (Separate Precipitate) D->E F 6. Drying (Dry to Constant Weight) E->F G 7. Weighing (Analytical Balance) F->G H 8. Calculation (Determine Metal Content) G->H

Gravimetric analysis workflow using this compound.

Conclusion

This compound is a valuable reagent for the gravimetric determination of several metal ions. The provided protocol offers a general framework for conducting such analyses. For accurate and reliable results, it is crucial to carefully control the experimental parameters, particularly the pH of the precipitation medium and the drying temperature of the precipitate. The quantitative data summarized in this note serves as a starting point, and for metals where specific data is lacking, experimental optimization is highly recommended. The selectivity of the method can be enhanced through careful pH control and the use of masking agents to mitigate interferences.

Application Notes and Protocols for the Use of Sodium Anthranilate as a Precipitating Agent for Metal Ions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of sodium anthranilate as an effective precipitating agent for a variety of metal ions. This reagent is valuable in analytical chemistry for gravimetric analysis and in synthetic chemistry for the isolation and preparation of metal-anthranilate complexes.

Introduction

This compound, the sodium salt of anthranilic acid, is a versatile precipitating agent for a range of divalent and trivalent metal ions. The anthranilate anion (C₇H₆NO₂⁻) forms stable, often insoluble, chelate complexes with metal cations. The precipitation reaction is influenced by factors such as pH, temperature, and the concentration of the reactants. By carefully controlling these parameters, this compound can be employed for the quantitative determination of metals and for the selective separation of metal ions from a mixture.

Applicable Metal Ions

This compound has been demonstrated to effectively precipitate a variety of metal ions, including:

  • Transition Metals: Zinc (Zn²⁺), Copper (Cu²⁺), Nickel (Ni²⁺), Cobalt (Co²⁺), Manganese (Mn²⁺), Cadmium (Cd²⁺), Iron (Fe²⁺/Fe³⁺)

  • Other Metals: Lead (Pb²⁺), Silver (Ag⁺), Aluminum (Al³⁺), Bismuth (Bi³⁺), Chromium (Cr³⁺)

Quantitative Data Summary

The following tables summarize key quantitative data for the precipitation of various metal ions with this compound.

Table 1: Physical Properties of Metal Anthranilate Precipitates [1][2]

Metal IonPrecipitate ColorMolecular Formula of Complex% Yield
Ag(I)Metallic GrayAg(C₇H₆NO₂)89
Al(III)Off-whiteAl(C₇H₆NO₂)₃·3H₂O92
Bi(III)Flax YellowBi(C₇H₆NO₂)₃·H₂O67
Co(II)PinkCo(C₇H₆NO₂)₂42
Cr(III)Purple[Cr(C₇H₆NO₂)₂·4H₂O]NO₃79
Cu(II)GreenCu(C₇H₆NO₂)₂77
Fe(II)Lemon GreenFe(C₇H₆NO₂)₂78
Mn(II)BeigeMn(C₇H₆NO₂)₂93
Ni(II)Baby BlueNi(C₇H₆NO₂)₂78
Zn(II)BeigeZn(C₇H₆NO₂)₂83

Table 2: Optimal pH for Metal Ion Precipitation

Metal IonOptimal pH Range for PrecipitationNotes
Zinc (Zn²⁺)Neutral to slightly alkalinePrecipitation is quantitative in this range.
Copper (Cu²⁺)Faintly acidic to neutralPrecipitation can occur in faintly alkaline solutions as well.[3]
Nickel (Ni²⁺)~ 5.5 - 9Precipitation of nickel hydroxide (B78521) begins around pH 5.5-6.[4]
Cobalt (Co²⁺)~ 7.5 - 8.5For cobalt carbonate precipitation, quantitative precipitation requires a pH of 8-8.5.[5] For cobalt oxide nanoparticles, a pH range of 8-9 is optimal.[6]
Cadmium (Cd²⁺)Neutral to slightly alkaline

Note: The optimal pH for the precipitation of metal anthranilates can vary and should be determined empirically for specific applications. The data for nickel and cobalt hydroxides/carbonates are provided as an initial reference point.

Experimental Protocols

General Synthesis of Metal Anthranilate Complexes[7][8]

This protocol describes a general method for the synthesis of various metal anthranilate precipitates.

Materials:

  • Anthranilic acid (reagent grade)

  • Sodium hydroxide (NaOH)

  • Deionized water

  • Soluble metal salt (e.g., sulfate (B86663), chloride, or nitrate) of the desired metal ion

  • Beakers

  • Stirring plate and stir bar

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Vacuum source

  • Drying oven or desiccator

Procedure:

  • Prepare the this compound Solution:

    • Dissolve 2.0 mmol of anthranilic acid (e.g., 0.28 g) in 30 mL of deionized water in a beaker.

    • Add 2.1 mmol of sodium hydroxide (e.g., 0.085 g) to the solution.

    • Stir the mixture for 30 minutes to ensure the complete formation of this compound.

  • Prepare the Metal Salt Solution:

    • In a separate beaker, dissolve 0.5 mmol of the desired metal salt in 5 mL of deionized water.

  • Precipitation:

    • Slowly add the metal salt solution to the this compound solution while stirring continuously.

    • Continue stirring the mixture for an additional 30 minutes to ensure complete precipitation.

  • Isolation and Purification of the Precipitate:

    • Filter the resulting precipitate using a Büchner funnel under vacuum.

    • Wash the precipitate several times with deionized water to remove any unreacted reagents and soluble byproducts.

    • Dry the precipitate in a vacuum oven or in a desiccator until a constant weight is achieved.

Gravimetric Determination of Zinc[9]

This protocol provides a detailed procedure for the quantitative determination of zinc by precipitation with this compound.

Materials:

  • Unknown zinc sample (e.g., Zinc sulfate heptahydrate)

  • Anthranilic acid

  • Sodium bicarbonate

  • Analytical balance

  • Beakers and Erlenmeyer flasks

  • Bunsen burner or hot plate

  • Gooch crucible or sintered glass crucible

  • Filtration apparatus

  • Drying oven

Procedure:

  • Sample Preparation:

    • Accurately weigh a sample of the zinc-containing material and dissolve it in a suitable solvent (e.g., dilute acid, followed by neutralization).

  • Precipitation:

    • To the zinc sample solution, add a solution of anthranilic acid.

    • Slowly add a solution of sodium bicarbonate while stirring. Carbon dioxide fumes will evolve. Continue adding until precipitation is complete.

  • Digestion and Filtration:

    • Heat the solution containing the precipitate to boiling for a few minutes to encourage the formation of larger, more easily filterable particles.

    • Allow the precipitate to settle.

    • Filter the precipitate through a pre-weighed Gooch or sintered glass crucible.

  • Washing and Drying:

    • Wash the precipitate with hot water until it is free from any remaining soluble impurities.

    • Dry the crucible and precipitate in an oven at 110°C for at least 30 minutes, or until a constant weight is achieved.

  • Calculation:

    • From the mass of the dried zinc anthranilate precipitate, calculate the mass and percentage of zinc in the original sample using the appropriate gravimetric factor.

Gravimetric Determination of Copper, Cobalt, and Nickel

While detailed, step-by-step protocols for the gravimetric determination of copper, cobalt, and nickel using this compound are not as commonly found as for zinc, the general principles outlined in the zinc protocol can be adapted. A study by Shennan, Smith, and Ward investigated the precipitation of these metals from neutral solutions using this compound.[1] They noted that for accurate results, precipitation from unbuffered solutions is preferred, as the presence of acetate (B1210297) or tartrate can lead to lower results due to increased solubility of the precipitate.[7]

General Recommendations:

  • Copper: Can be precipitated from faintly acidic, neutral, or faintly alkaline solutions.[3]

  • Cobalt and Nickel: Should be precipitated from neutral solutions.

Visualized Workflows and Relationships

Experimental Workflow for Gravimetric Analysis

The following diagram illustrates the general workflow for the gravimetric determination of a metal ion using this compound.

G A Sample Preparation (Dissolution & pH Adjustment) B Addition of Sodium Anthranilate Solution A->B C Precipitation of Metal Anthranilate B->C D Digestion of Precipitate (Heating) C->D E Filtration & Washing D->E F Drying to Constant Weight E->F G Weighing & Calculation F->G

Gravimetric analysis workflow.
Logical Relationship for Fractional Precipitation

This compound can be used for the fractional precipitation of metal ions by carefully controlling the pH of the solution. Metal ions with lower solubility of their anthranilate salts will precipitate at a lower pH.

G cluster_0 Solution Containing Multiple Metal Ions (M1, M2, M3) cluster_1 Step 1: Low pH cluster_2 Step 2: Intermediate pH cluster_3 Step 3: Higher pH A Initial Solution B Add this compound Adjust to pH_1 A->B C Precipitate of M1-Anthranilate (Least Soluble) B->C Filter H Filtrate B->H D Increase pH to pH_2 E Precipitate of M2-Anthranilate D->E Filter I Filtrate D->I F Increase pH to pH_3 G Precipitate of M3-Anthranilate F->G Filter H->D I->F

Fractional precipitation of metal ions.

Conclusion

This compound is a valuable and versatile precipitating agent for a wide range of metal ions. Its ability to form insoluble complexes allows for its use in both qualitative and quantitative analytical procedures, as well as in the synthesis of metal-organic compounds. The effectiveness of precipitation is highly dependent on the careful control of experimental conditions, particularly pH. The protocols and data presented in these application notes provide a solid foundation for researchers and scientists to utilize this compound in their work. Further optimization of reaction conditions for specific metal ions may be necessary to achieve desired results.

References

Application of Sodium Anthranilate in the Synthesis of Azo Dyes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anthranilate, the sodium salt of anthranilic acid, serves as a versatile and crucial precursor in the synthesis of a variety of azo dyes. Its unique chemical structure, featuring both a carboxylate group and an amino group on an aromatic ring, allows for the formation of vibrant and functional dye molecules. The primary application of this compound in this context is its use as a diazo component. Through a process known as diazotization, the amino group of this compound is converted into a highly reactive diazonium salt. This intermediate readily undergoes a coupling reaction with various electron-rich aromatic compounds (coupling components) to form the characteristic azo bond (-N=N-), the chromophore responsible for the color of these dyes.

One of the most prominent examples of an azo dye synthesized from anthranilic acid is Methyl Red, a widely used pH indicator.[1][2] The presence of the carboxylic acid group ortho to the amino group in the anthranilate precursor influences the final properties of the dye, such as its solubility and pH-indicating characteristics. Azo dyes derived from anthranilic acid and its derivatives have found applications in textiles, indicators, and potentially in pharmaceuticals due to their biological activities.[1][3][4]

Core Reaction: Diazotization and Azo Coupling

The synthesis of azo dyes from this compound follows a two-step process:

  • Diazotization: The primary aromatic amine (anthranilic acid/sodium anthranilate) is treated with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl), at a low temperature (0-5 °C). This reaction converts the amino group (-NH₂) into a diazonium salt group (-N₂⁺Cl⁻).[5][6][7] Maintaining a low temperature is critical to prevent the unstable diazonium salt from decomposing.[2][5]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with a coupling component, an electron-rich aromatic compound such as a phenol (B47542) or an aromatic amine.[5][8] The coupling component acts as a nucleophile, and an electrophilic aromatic substitution reaction occurs, forming a stable azo compound with an extended conjugated system, which is responsible for its color.[8][9]

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the chemical pathways and the general experimental workflow for the synthesis of azo dyes using this compound.

Diazotization_and_Coupling cluster_diazotization Diazotization cluster_coupling Azo Coupling sodium_anthranilate This compound diazonium_salt Diazonium Salt Intermediate sodium_anthranilate->diazonium_salt Nitrous Acid (in situ) hcl_naono2 HCl, NaNO₂ (0-5 °C) azo_dye Azo Dye (e.g., Methyl Red) diazonium_salt->azo_dye Electrophilic Aromatic Substitution coupling_component Coupling Component (e.g., N,N-dimethylaniline) coupling_component->azo_dye

Caption: General reaction scheme for the synthesis of azo dyes from this compound.

Experimental_Workflow start Start dissolve_anthranilate Dissolve this compound in acidic solution start->dissolve_anthranilate cool Cool to 0-5 °C in an ice bath dissolve_anthranilate->cool add_nitrite Slowly add cold Sodium Nitrite solution cool->add_nitrite diazotization Diazotization Reaction (Formation of Diazonium Salt) add_nitrite->diazotization coupling Add Diazonium Salt solution to Coupling Component solution diazotization->coupling prepare_coupling Prepare solution of Coupling Component prepare_coupling->coupling azo_coupling Azo Coupling Reaction coupling->azo_coupling precipitate Precipitate the Azo Dye azo_coupling->precipitate isolate Isolate by Filtration precipitate->isolate purify Purify by Recrystallization isolate->purify characterize Characterize the Product (Melting Point, Spectroscopy) purify->characterize end End characterize->end

Caption: A typical experimental workflow for the synthesis of an azo dye.

Experimental Protocol: Synthesis of Methyl Red

This protocol details the synthesis of Methyl Red, a common pH indicator, using anthranilic acid as the starting material, which is converted to its sodium salt in situ.

Materials:

  • Anthranilic acid

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • N,N-dimethylaniline

  • Sodium Acetate (B1210297)

  • Ethanol

  • Toluene (B28343)

  • Distilled water

  • Ice

Equipment:

  • Beakers and Erlenmeyer flasks

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Büchner funnel and filter flask

  • Melting point apparatus

  • Spectrophotometer (for UV-Vis analysis)

Procedure:

Part 1: Diazotization of Anthranilic Acid [2][10]

  • In a suitable flask, prepare a dilute solution of hydrochloric acid by adding 5 mL of concentrated HCl to 15 mL of distilled water.

  • Add 6.5 g of anthranilic acid to the dilute HCl solution with stirring. Gentle heating may be required to aid dissolution.

  • Cool the mixture to below 5 °C in an ice bath with continuous stirring. Add approximately 25 g of crushed ice directly to the mixture.

  • Add the remaining 7.5 mL of concentrated HCl to the cooled suspension.

  • In a separate beaker, prepare a solution of 3.8 g of sodium nitrite in 7.5 mL of distilled water and cool it in the ice bath.

  • Slowly add the cold sodium nitrite solution dropwise to the stirred anthranilic acid suspension. The addition should be slow, and the temperature must be maintained between 3 and 5 °C.[2] A capillary tube can be used to introduce the nitrite solution below the surface of the liquid to prevent loss of nitrous acid.[2]

  • Continue the addition until a faint but permanent positive test for nitrous acid is observed using starch-iodide paper.

Part 2: Azo Coupling with N,N-dimethylaniline [1][2]

  • In a separate flask, dissolve 8.9 mL of N,N-dimethylaniline in 5 mL of 10% acetic acid.

  • Cool the N,N-dimethylaniline solution in an ice bath.

  • Slowly add the cold diazonium salt solution from Part 1 to the N,N-dimethylaniline solution with vigorous stirring. The temperature should be kept low during this addition.

  • The solution will turn a deep red color as the azo coupling reaction proceeds.[1]

  • After the addition is complete, allow the mixture to stir in the ice bath for about 30 minutes.

Part 3: Isolation and Purification of Methyl Red [2][10]

  • Prepare a solution of 6.8 g of sodium acetate in 10 mL of distilled water.

  • Slowly add the sodium acetate solution to the reaction mixture to precipitate the Methyl Red. The sodium acetate raises the pH, which facilitates the precipitation.[1][2]

  • Continue stirring for another 30 minutes in the ice bath.

  • Collect the crude Methyl Red precipitate by vacuum filtration using a Büchner funnel.

  • Wash the crude product with cold water.

  • Purify the crude Methyl Red by recrystallization from a suitable solvent, such as toluene or ethanol.[2]

  • Dry the purified crystals and determine the yield and melting point.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of Methyl Red.

ParameterValueReference
Starting Materials
Anthranilic Acid6.5 g[10]
Sodium Nitrite3.6 - 3.8 g[2][10]
N,N-dimethylaniline8.9 mL[10]
Product
Methyl Red
Theoretical Yield~13.5 gCalculated
Actual Yield790-840 g (from larger scale)[2]
Percent Yield62-66%[2]
Melting Point181-182 °C[2]
AppearanceRed crystals[1][2]

Applications and Significance

Azo dyes synthesized from this compound and its derivatives have several important applications:

  • pH Indicators: Methyl Red is a prime example, changing color from red at pH below 4.4 to yellow at pH above 6.2.[10] This property is due to the protonation and deprotonation of the molecule, which alters its electronic structure and thus its light absorption properties.

  • Textile Dyes: Anthranilic acid-based azo dyes can be used to color various fibers, including silk, wool, and cotton.[3] The specific structure of the dye determines its affinity for different types of fibers and its fastness properties (resistance to fading from light, washing, and rubbing).[3][11]

  • Pharmacological Screening: Some azo compounds derived from anthranilic acid have been investigated for their antimicrobial and other biological activities.[3][12]

  • Analytical Reagents: The ability of some of these dyes to form complexes with metal ions makes them useful in analytical chemistry.[13]

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a wide range of azo dyes. The straightforward diazotization and coupling reactions allow for the creation of diverse molecular structures with tailored properties. The synthesis of Methyl Red serves as a classic and well-documented example of this application, highlighting the importance of this class of compounds in both laboratory and industrial settings. The detailed protocols and understanding of the underlying chemical principles enable researchers to synthesize and explore new azo dyes for various applications, from advanced materials to potential therapeutic agents.

References

Using sodium anthranilate for the preparation of benzisoxazolones.

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers in Drug Discovery and Development

The benzisoxazolone scaffold is a privileged motif in medicinal chemistry, appearing in a range of biologically active compounds. While various synthetic routes to this valuable heterocyclic system exist, this document details a practical and efficient method for the preparation of 2,1-benzisoxazolones, key intermediates in the synthesis of various therapeutic agents, including kinase inhibitors and antibacterial compounds.

While the direct cyclization of sodium anthranilate is not a commonly reported high-yield pathway, a robust and well-documented approach involves the reductive cyclization of readily available 2-nitrobenzoate (B253500) esters. This method provides a reliable entry into the benzisoxazolone core, which can be further functionalized for drug discovery programs.

I. Overview of the Synthetic Strategy

The presented methodology centers on the partial reduction of a nitro group to a hydroxylamine, followed by an intramolecular cyclization to furnish the benzisoxazolone ring system. This transformation is a key step in the synthesis of N-alkyl-1,3-dihydro-2,1-benzisoxazoles and their 2,1-benzisoxazolone precursors.[1][2] The starting materials for this process are typically substituted methyl 2-nitrobenzoates, which are either commercially available or can be synthesized from the corresponding benzoic acids.

Key Advantages of this Approach:

  • Efficiency: The protocol can be performed as a one-pot, two-step process.[2]

  • Mild Conditions: The reaction conditions are generally mild, enhancing functional group tolerance.[2]

  • Good to Excellent Yields: This method has been shown to produce benzisoxazolones in high yields.[2]

  • Versatility: The methodology is compatible with both electron-donating and electron-withdrawing substituents on the aromatic ring.[1][2]

II. Experimental Protocols

The following protocols are based on established literature procedures for the synthesis of 2,1-benzisoxazolones from methyl 2-nitrobenzoate precursors.[1][3]

Protocol 1: Synthesis of 2,1-Benzisoxazol-3(1H)-one from Methyl 2-nitrobenzoate

This protocol describes the partial reduction of the nitro group of methyl 2-nitrobenzoate to a hydroxylamine, which then undergoes base-mediated cyclization.

Materials:

Procedure:

  • To a solution of methyl 2-nitrobenzoate (1.0 eq) in methanol, add Rh/C (5 mol %).

  • To this suspension, add hydrazine hydrate (2.0-3.0 eq) dropwise at room temperature. The reaction is exothermic.

  • After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, and wash the pad with methanol.

  • To the filtrate, add a solution of sodium methoxide (1.1 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to facilitate cyclization.

  • Neutralize the reaction mixture with 1N HCl.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

III. Quantitative Data

The following table summarizes representative yields for the synthesis of benzisoxazolones using the described methodology.

Starting MaterialProductYield (%)Reference
Methyl 2-nitrobenzoate2,1-Benzisoxazol-3(1H)-oneGood to Excellent[2]
Substituted methyl 2-nitrobenzoatesSubstituted 2,1-benzisoxazol-3(1H)-onesVaries[1]

Note: Specific yields are highly dependent on the substrate and reaction scale. The cited literature should be consulted for detailed results.

IV. Workflow and Diagrams

The synthesis of 2,1-benzisoxazolones from methyl 2-nitrobenzoates can be visualized as a two-step process: partial reduction followed by cyclization.

Synthesis_Workflow start Methyl 2-nitrobenzoate intermediate Hydroxylamine Intermediate start->intermediate Partial Reduction product 2,1-Benzisoxazolone intermediate->product Cyclization reagents1 Rh/C, Hydrazine reagents1->start reagents2 Base (e.g., NaOMe) reagents2->intermediate

Caption: Synthetic workflow for 2,1-benzisoxazolone preparation.

The reaction mechanism involves the selective reduction of the nitro group to a hydroxylamine, which then acts as a nucleophile to attack the ester carbonyl, leading to cyclization and elimination of methanol.

Reaction_Mechanism start_mol Methyl 2-nitrobenzoate NO₂ CO₂Me hydroxylamine Hydroxylamine Intermediate NHOH CO₂Me start_mol->hydroxylamine Reduction cyclized Tetrahedral Intermediate hydroxylamine->cyclized Intramolecular Attack product_mol 2,1-Benzisoxazolone cyclized->product_mol Elimination elimination - MeOH cyclized->elimination reagent1 [H] reagent1->start_mol:f1 base Base base->hydroxylamine:f1

Caption: Simplified reaction mechanism for benzisoxazolone formation.

V. Applications in Drug Development

Benzisoxazolone derivatives are key intermediates for the synthesis of a variety of pharmacologically active molecules. For instance, they are precursors to N-alkylated benzisoxazolones which can be further reduced to 1,3-dihydro-2,1-benzisoxazoles.[1] This scaffold is of interest due to its presence in natural products with cytotoxic, antifungal, and antimicrobial activities.[1] Furthermore, the ability to perform palladium-catalyzed cross-coupling reactions on halogenated benzisoxazolone derivatives allows for the introduction of molecular diversity, a crucial aspect of modern drug discovery programs.[1][3] The transformation of 3-aryl-2,1-benzisoxazoles into 2-aminobenzophenones, which are key intermediates in the synthesis of 1,4-benzodiazepines, highlights the synthetic utility of this heterocyclic system.[4]

References

Anwendungshinweis und Protokoll: Derivatisierung von Kohlenhydraten mit Anthranilsäure für die HPLC-Analyse

Author: BenchChem Technical Support Team. Date: December 2025

Anwendungsgebiet: Quantitative Analyse von reduzierenden Kohlenhydraten (Monosaccharide und Oligosaccharide) in den Bereichen Glykobiologie, Proteincharakterisierung, Pharmazeutische Entwicklung und Qualitätskontrolle.

Zusammenfassung: Diese Applikationsschrift beschreibt ein detailliertes Protokoll für die Prä-Säulen-Derivatisierung von reduzierenden Kohlenhydraten mit Anthranilsäure (AA), der Säureform von Natriumanthranilat, für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenzdetektion. Die Methode basiert auf der reduktiven Aminierung, bei der die Carbonylgruppe des Zuckers mit der primären Aminogruppe der Anthranilsäure reagiert. Dies führt zur kovalenten Anbindung eines hochfluoreszenten Markers, was eine empfindliche und spezifische Quantifizierung der Analyten ermöglicht. Dieses Verfahren eignet sich hervorragend für die Analyse von Monosacchariden, die aus Glykoproteinen freigesetzt wurden, sowie für die Kartierung von Oligosacchariden.

Prinzip der Methode

Die Derivatisierung von Kohlenhydraten mit Anthranilsäure ist eine etablierte Methode, um Analyten, die von Natur aus kein Chromophor oder Fluorophor besitzen, für die UV- oder Fluoreszenzdetektion in der HPLC zugänglich zu machen.[1][2][3] Die Reaktion erfolgt über eine reduktive Aminierung am reduzierenden Ende des Zuckers.[4][5][6][7]

Reaktionsmechanismus:

  • Bildung einer Schiff-Base: Die Aldehyd- oder Ketogruppe des offenkettigen Zuckers reagiert mit der primären Aminogruppe der Anthranilsäure unter Wasserabspaltung zu einer instabilen Schiff-Base (Imin).

  • Reduktion: Ein Reduktionsmittel, typischerweise Natriumcyanoborhydrid (NaBH₃CN), reduziert die Imin-Doppelbindung irreversibel zu einer stabilen sekundären Aminbindung.

Das Ergebnis ist ein stabiles, hochfluoreszentes Glykosylamin-Derivat, das mittels Reversed-Phase-HPLC (RP-HPLC) effizient aufgetrennt und quantifiziert werden kann.[8][9] Die Fluoreszenzintensität der Hexosamine ist dabei mehr als doppelt so hoch wie die der neutralen Monosaccharide.[8]

Quantitative Leistungsdaten

Die Methode zeichnet sich durch hohe Empfindlichkeit und einen breiten Quantifizierungsbereich aus. Die hier zusammengefassten Daten basieren auf der Analyse von mit Anthranilsäure derivatisierten Monosacchariden.

ParameterWertAnmerkungenQuelle
Nachweisgrenze (LOD)65 fmolGilt für Anthranilsäure-Derivate.[10]
QuantifizierungsbereichBis zu 200 nmolZuverlässige Quantifizierung unter den getesteten Bedingungen.[10]
Präzision (RSD)< 3 %Relative Standardabweichung für die Bestimmung der Zusammensetzung.[8]
Linearität> 0,99Typischer Korrelationskoeffizient für Kalibrierkurven.[10]
ReproduzierbarkeitHochDie Methode wurde validiert und als hoch reproduzierbar befunden.[2][8]

Experimentelles Protokoll

Dieses Protokoll beschreibt die Derivatisierung von Monosacchariden, die beispielsweise durch Säurehydrolyse aus Glykoproteinen freigesetzt wurden.

Benötigte Materialien und Reagenzien
  • Reagenzien:

    • Anthranilsäure (AA, 2-Aminobenzoesäure), HPLC-Qualität

    • Natriumcyanoborhydrid (NaBH₃CN)

    • Natriumacetat-Trihydrat

    • Borsäure

    • Methanol, HPLC-Qualität

    • Wasser, HPLC-Qualität

    • Probenmaterial (z.B. hydrolysierte Glykoproteinprobe, Monosaccharid-Standards)

    • Mobile Phase A: 0,2 % (v/v) 1-Butylamin, 0,5 % (v/v) Phosphorsäure, 1 % (v/v) Tetrahydrofuran in Wasser[11]

    • Mobile Phase B: 50 % Mobile Phase A in Acetonitril[11]

  • Geräte:

    • HPLC-System mit Fluoreszenzdetektor

    • Reversed-Phase C18-Säule (z.B. ODS Hypersil, 5 µm, 250 x 4 mm)[10]

    • Heizblock oder Wasserbad (80 °C)

    • Zentrifuge

    • Pipetten und Reaktionsgefäße (z.B. 1,5 mL Mikrozentrifugenröhrchen)

    • Vortex-Mischer

Vorbereitung der Derivatisierungsreagenz
  • Methanol-Acetat-Borat-Lösung: Eine Lösung aus 4 % (w/v) Natriumacetat-Trihydrat und 2 % (w/v) Borsäure in Methanol herstellen. Diese Stammlösung ist bei Raumtemperatur mehrere Monate haltbar.[9]

  • Derivatisierungsreagenz (frisch ansetzen): 30 mg Anthranilsäure und 20-30 mg Natriumcyanoborhydrid in 1,0 mL der Methanol-Acetat-Borat-Lösung auflösen.[9]

Derivatisierungsschritte
  • Probenvorbereitung: Die getrocknete Kohlenhydratprobe (Standard oder Probenhydrolysat) in einem Mikrozentrifugenröhrchen bereitstellen.

  • Reaktion ansetzen: 5 µL einer wässrigen Lösung der Probe (oder des Standards) mit 25-50 µL des frisch angesetzten Derivatisierungsreagenz versetzen.

  • Inkubation: Die Reaktionsmischung gut durchmischen (vortexen) und für 20 Minuten bei 80 °C in einem Heizblock oder Wasserbad inkubieren.[8]

  • Abkühlen: Die Reaktion durch Abkühlen auf Raumtemperatur stoppen.

  • Verdünnung: Die Probe vor der HPLC-Analyse mit der mobilen Phase A verdünnen.

  • Zentrifugation: Eventuelle Ausfällungen durch Zentrifugation bei hoher Geschwindigkeit (z.B. 10.000 x g) für 5 Minuten abtrennen und den Überstand für die Injektion verwenden.

HPLC-Analyse
  • HPLC-System: Standard-HPLC mit binärer Pumpe, Autosampler und Fluoreszenzdetektor.

  • Säule: C18 Reversed-Phase-Säule (z.B. ODS Hypersil, 250 x 4 mm, 5 µm).

  • Säulentemperatur: Raumtemperatur oder kontrolliert bei z.B. 30 °C.

  • Mobile Phasen:

    • A: 0,2 % 1-Butylamin, 0,5 % Phosphorsäure, 1 % Tetrahydrofuran in Wasser.

    • B: 50 % Phase A in Acetonitril.

  • Flussrate: 1,0 mL/min.

  • Injektionsvolumen: 10-20 µL.

  • Gradient: Ein linearer Gradient von 5 % bis 100 % B über 23 Minuten hat sich als wirksam erwiesen, um eine Vielzahl von Monosacchariden zu trennen.[11]

  • Fluoreszenzdetektion:

    • Anregung (Ex): 360 nm (alternativ 230 nm für ca. 10-fach höhere Empfindlichkeit).[8][9][11]

    • Emission (Em): 425 nm.[8][9][11]

Diagramme und Schemata

Chemische Reaktion

Abbildung 1: Reaktionsschema der reduktiven Aminierung.

Experimenteller Arbeitsablauf

G start Probenvorbereitung (z.B. Hydrolyse von Glykoproteinen) derivat Derivatisierungsreaktion (20 min @ 80°C) start->derivat reagenz Herstellung der Derivatisierungsreagenz (Anthranilsäure + NaBH₃CN) reagenz->derivat hplc RP-HPLC-Analyse (C18-Säule) derivat->hplc Injektion detektion Fluoreszenzdetektion (Ex: 360 nm, Em: 425 nm) hplc->detektion analyse Datenauswertung (Quantifizierung) detektion->analyse end Ergebnis analyse->end

References

Application Notes and Protocols: Sodium Anthranilate in the Synthesis of Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Sodium anthranilate, the sodium salt of anthranilic acid, serves as a versatile precursor and building block in the synthesis of a wide array of pharmaceutical compounds. The presence of both a carboxylate and an amino group on the aromatic ring allows for diverse chemical modifications, including N-acylation, cyclocondensation, and amination reactions. These reactions are pivotal in constructing the core structures of various drugs, such as anti-inflammatory agents and diuretics. This document provides detailed application notes and experimental protocols for key synthetic transformations involving this compound and its parent compound, anthranilic acid, in the preparation of pharmaceutically relevant molecules.

N-Acylation of Anthranilic Acid: Synthesis of N-Acetylanthranilic Acid

N-acylation of the amino group in anthranilic acid is a fundamental step in the synthesis of many pharmaceutical intermediates. N-acetylanthranilic acid, for instance, is a precursor for the synthesis of quinazolinone derivatives and has been investigated for its own biological activities. The following protocol details the synthesis of N-acetylanthranilic acid from anthranilic acid using acetic anhydride (B1165640).

Experimental Protocol: Synthesis of N-Acetylanthranilic Acid

Objective: To synthesize N-acetylanthranilic acid via the N-acylation of anthranilic acid.

Materials:

  • Anthranilic acid

  • Acetic anhydride

  • Distilled water

  • Methanol (B129727) (chilled)

  • 50 mL Erlenmeyer flask

  • Boiling stone

  • Hot plate

  • Buchner funnel and vacuum filtration apparatus

  • Melting point apparatus

Procedure:

  • In a 50 mL Erlenmeyer flask, combine 2.0 g of anthranilic acid and 6.0 mL of acetic anhydride.[1]

  • Add a boiling stone to the flask and gently heat the mixture to a boil on a hot plate for 15 minutes. The solid should dissolve during this time.[1][2]

  • Allow the reaction mixture to cool to room temperature.

  • Carefully add 2.0 mL of distilled water to the cooled mixture.

  • Gently heat the mixture again until it nearly boils to ensure complete hydrolysis of any remaining acetic anhydride and the intermediate benzoxazinone.[1]

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of N-acetylanthranilic acid.[1]

  • Isolate the crystalline product by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of chilled methanol to remove impurities.[1][3]

  • Dry the crystals thoroughly under vacuum.

  • Determine the weight of the dried product and calculate the percent yield.

  • Characterize the product by measuring its melting point. The expected melting point is 183-185 °C.[3][4]

Quantitative Data
ParameterValueReference
Starting MaterialAnthranilic Acid[1]
Acylating AgentAcetic Anhydride[1][5]
YieldUp to 94%[4]
Melting Point183-185 °C[3][4]

Experimental Workflow

Synthesis_of_N_Acetylanthranilic_Acid cluster_reagents Reagents cluster_procedure Procedure cluster_product Product Anthranilic Acid Anthranilic Acid Mix & Heat Mix Reagents & Heat (15 min) Anthranilic Acid->Mix & Heat Acetic Anhydride Acetic Anhydride Acetic Anhydride->Mix & Heat Cool_1 Cool to RT Mix & Heat->Cool_1 Add_Water Add H2O Cool_1->Add_Water Heat_2 Heat to near boil Add_Water->Heat_2 Cool_2 Slow Cool to RT (Crystallization) Heat_2->Cool_2 Filter_Wash Vacuum Filter & Wash with Methanol Cool_2->Filter_Wash Dry_Characterize Dry & Characterize Filter_Wash->Dry_Characterize N-Acetylanthranilic Acid N-Acetylanthranilic Acid Dry_Characterize->N-Acetylanthranilic Acid

Caption: Workflow for the synthesis of N-acetylanthranilic acid.

Ullmann Condensation for the Synthesis of N-Phenylanthranilic Acid (A Diclofenac Precursor)

The Ullmann condensation is a classic and effective method for forming carbon-nitrogen bonds, which is crucial in the synthesis of many pharmaceuticals. N-phenylanthranilic acid is a key intermediate in the production of the non-steroidal anti-inflammatory drug (NSAID) diclofenac. The following protocol describes its synthesis from 2-chlorobenzoic acid and aniline (B41778), a reaction analogous to using this compound.

Experimental Protocol: Synthesis of N-Phenylanthranilic Acid

Objective: To synthesize N-phenylanthranilic acid via a copper-catalyzed Ullmann condensation.

Materials:

  • 2-Chlorobenzoic acid

  • Aniline (redistilled)

  • Potassium carbonate (anhydrous, dried)

  • Cupric oxide (CuO)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium carbonate

  • Activated carbon

  • Round-bottom flask with reflux condenser

  • Oil bath

  • Distillation apparatus

Procedure:

  • To a round-bottom flask equipped with a reflux condenser, add 310 g (3.32 mol) of redistilled aniline, 82 g (0.52 mol) of pure 2-chlorobenzoic acid, 82 g (0.6 mol) of fresh dried potassium carbonate, and 2.0 g of cupric oxide.[6]

  • Heat the mixture in an oil bath to reflux for two hours.[6]

  • After the reaction is complete, remove the excess aniline first by vacuum distillation and then by steam distillation.[6]

  • The remaining solution (approximately 500 mL) is boiled with 40 g of activated carbon for 15 minutes and then filtered.[6]

  • While stirring, pour the filtrate into a mixture of 60 mL of concentrated hydrochloric acid and 120 mL of water to precipitate the product.[6]

  • Cool the mixture, and collect the precipitate by filtration.

  • For purification, dissolve 50 g of the crude product in 1000 mL of water containing 25 g of sodium carbonate. Boil for 5 minutes with 25 g of activated carbon, filter, and then acidify the filtrate with concentrated hydrochloric acid.[6]

  • Collect the purified N-phenylanthranilic acid by filtration, wash with water, and dry at 120 °C.[6]

Quantitative Data
ParameterValueReference
Starting Materials2-Chlorobenzoic acid, Aniline[6]
CatalystCupric Oxide[6]
BasePotassium Carbonate[6]
Reaction Time2 hours[6]
Reaction TemperatureReflux[6]
YieldNot explicitly stated, but a preparative scale is described. Other reports suggest yields can vary from 46% to over 90% depending on the specific conditions and starting materials.[7]

Reaction Scheme

Ullmann_Condensation cluster_reactants Reactants cluster_conditions Conditions cluster_product Product R1 2-Chlorobenzoic Acid C1 CuO (catalyst) K2CO3 (base) Reflux, 2h R1->C1 R2 Aniline R2->C1 P1 N-Phenylanthranilic Acid C1->P1 Ullmann Condensation

Caption: Ullmann condensation for N-phenylanthranilic acid synthesis.

Synthesis of Furosemide (B1674285) from 2,4-Dichloro-5-sulfamoylbenzoic Acid

Furosemide is a potent loop diuretic widely used in medicine. A common industrial synthesis involves the condensation of 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine. While not starting directly from this compound, this key step highlights the formation of a complex pharmaceutical from an anthranilic acid derivative.

Experimental Protocol: Synthesis of Furosemide

Objective: To synthesize furosemide by condensing 2,4-dichloro-5-sulfamoylbenzoic acid with furfurylamine.

Materials:

Procedure:

  • In a reaction flask, dissolve 81 g of 2,4-dichloro-5-sulfamoylbenzoic acid and 30 g of sodium bicarbonate in 150 mL of dimethyl sulfoxide.[8]

  • Purge the flask with nitrogen three times.

  • Heat the reaction mixture to 130 °C.

  • Begin the dropwise addition of 87 g of furfurylamine. After the addition is complete, maintain the reaction at this temperature for 6 hours.[8]

  • Cool the mixture to 30 °C and adjust the pH to 3-4 with 10% hydrochloric acid.

  • Cool the mixture to 20 °C and allow it to stand for 2 hours to crystallize the crude furosemide.

  • Collect the crude product by filtration.

  • For purification, place the crude product in a flask with 200 mL of ethanol and 200 mL of water. Add 10 g of sodium hydroxide and heat to 70 °C with stirring until the solid dissolves.

  • Add 5 g of activated carbon and filter the hot solution after 30 minutes.

  • Cool the filtrate to room temperature and adjust the pH to 3-4 with 15% hydrochloric acid to precipitate the purified furosemide.

  • Allow the mixture to stand for 2 hours, then collect the product by filtration.

  • Dry the filter cake to obtain pure furosemide.

Quantitative Data
ParameterValueReference
Starting Material2,4-dichloro-5-sulfamoylbenzoic acid[8][9]
ReagentFurfurylamine[8][9]
SolventDimethyl sulfoxide (DMSO)[8]
Reaction Temperature130 °C[8]
Reaction Time6 hours[8]
Yield71.2% (overall)[8]
Purity≥ 99.0% (by HPLC)[8]

Synthesis Pathway

Furosemide_Synthesis 2,4-dichloro-5-sulfamoylbenzoic acid 2,4-dichloro-5-sulfamoylbenzoic acid Condensation Condensation 2,4-dichloro-5-sulfamoylbenzoic acid->Condensation Furfurylamine Furfurylamine Furfurylamine->Condensation Furosemide Furosemide Condensation->Furosemide DMSO, 130°C, 6h

Caption: Final condensation step in the synthesis of furosemide.

Disclaimer: These protocols are intended for informational purposes for qualified professionals. All laboratory work should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to institutional safety guidelines.

References

Application Notes and Protocols for the Synthesis of Methyl Anthranilate from Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl anthranilate is an ester of anthranilic acid with wide applications in the fragrance, flavor, and pharmaceutical industries. It is known for its characteristic grape-like scent and is a key intermediate in the synthesis of various organic compounds. This document provides a detailed protocol for the synthesis of methyl anthranilate via the Fischer-Speier esterification of sodium anthranilate. The method involves the in-situ generation of anthranilic acid from its sodium salt, followed by esterification with methanol (B129727) using an acid catalyst.

Synthesis Methods Overview

The primary method for synthesizing methyl anthranilate from an anthranilate source is the Fischer-Speier esterification. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a well-established and reliable method. While many protocols start with anthranilic acid, this guide details the procedure beginning with this compound, which requires an initial acidification step.

Alternative industrial methods for methyl anthranilate synthesis often start from different precursors, such as phthalic anhydride (B1165640) or phthalimide, and involve reactions like the Hofmann rearrangement.[1][2] These methods are typically suited for large-scale production but are more complex than the direct esterification of anthranilic acid.

Experimental Protocols

Primary Protocol: Fischer-Speier Esterification of this compound

This protocol describes the synthesis of methyl anthranilate from this compound and methanol, using a strong acid catalyst.

Materials:

  • This compound (C₇H₆NNaO₂)

  • Anhydrous methanol (CH₃OH)

  • Concentrated sulfuric acid (H₂SO₄) or dry hydrogen chloride (HCl) gas[3][4]

  • 5% Sodium carbonate solution (Na₂CO₃)

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Saturated sodium chloride solution (brine)

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • pH paper or pH meter

Procedure:

  • Acidification of this compound:

    • In a round-bottom flask, dissolve the this compound in a minimal amount of deionized water.

    • Cool the solution in an ice bath.

    • Slowly add concentrated sulfuric acid dropwise with continuous stirring until the solution is acidic (pH ~2-3). This will precipitate the anthranilic acid.

  • Reaction Setup:

    • To the flask containing the precipitated anthranilic acid, add an excess of anhydrous methanol. A typical molar ratio of anthranilic acid to methanol is 1:10 to drive the reaction towards the product.

    • If not already used for acidification, slowly and carefully add a catalytic amount of concentrated sulfuric acid (approximately 3-5 mol% relative to the anthranilic acid) while stirring.[5] Alternatively, bubble dry hydrogen chloride gas through the methanol suspension until the solution is saturated.[3]

  • Reflux:

    • Attach a reflux condenser protected by a drying tube.

    • Heat the mixture to a gentle reflux using a heating mantle with stirring.

    • Allow the reaction to proceed for 1-4 hours.[3] The progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature.

    • If methyl anthranilate hydrochloride has crystallized, dilute the mixture with water.[3]

    • Carefully neutralize the excess acid by adding a 5% sodium carbonate solution until effervescence ceases and the solution is alkaline.[3]

    • Transfer the mixture to a separatory funnel.

  • Extraction:

    • Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

    • Combine the organic extracts.

  • Washing and Drying:

    • Wash the combined organic layer with a 5% sodium carbonate solution, followed by water, and finally with brine.[3]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • The crude product can be further purified by vacuum distillation, collecting the fraction boiling at approximately 135 °C at 15 mmHg.[3] The purified methyl anthranilate should be a colorless to pale yellow liquid that may crystallize upon standing.[3][4]

Data Presentation

Table 1: Physical and Chemical Properties

PropertyValueReference
Molecular FormulaC₈H₉NO₂-
Molar Mass151.16 g/mol -
AppearanceColorless to light yellow liquid with blue fluorescence[4]
Melting Point24.5 °C[3]
Boiling Point135 °C at 15 mmHg[3]
SolubilitySoluble in ethanol (B145695) and ether; sparingly soluble in water and glycerol[4]

Table 2: Typical Reaction Parameters and Yields for Fischer Esterification

Starting MaterialCatalystReaction Time (Reflux)Typical YieldReported Purity
Anthranilic AcidH₂SO₄4-8 hours>80%High, requires purification
Anthranilic AcidDry HCl1 hourGoodCrystalline mass after distillation
Phthalimide (Hofmann)NaOH, NaOCl-~91.4%99.8%

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product sodium_anthranilate This compound acidification Acidification (e.g., H₂SO₄) sodium_anthranilate->acidification anthranilic_acid Anthranilic Acid (in situ) acidification->anthranilic_acid reflux Reflux (1-4 hours) anthranilic_acid->reflux methanol Methanol (excess) methanol->reflux catalyst Acid Catalyst (H₂SO₄ or HCl) catalyst->reflux neutralization Neutralization (Na₂CO₃ solution) reflux->neutralization extraction Solvent Extraction (e.g., Diethyl Ether) neutralization->extraction washing Washing (Na₂CO₃, H₂O, Brine) extraction->washing drying Drying (Na₂SO₄) washing->drying evaporation Solvent Evaporation drying->evaporation distillation Vacuum Distillation evaporation->distillation methyl_anthranilate Pure Methyl Anthranilate distillation->methyl_anthranilate

Caption: Workflow for the synthesis of methyl anthranilate from this compound.

Signaling Pathway (Reaction Mechanism)

reaction_mechanism cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_elimination Proton Transfer & Elimination cluster_product_formation Product Formation anthranilic_acid Anthranilic Acid protonation Protonation of Carbonyl Oxygen anthranilic_acid->protonation + H⁺ activated_carbonyl Protonated Anthranilic Acid protonation->activated_carbonyl tetrahedral_intermediate Tetrahedral Intermediate activated_carbonyl->tetrahedral_intermediate methanol Methanol methanol->tetrahedral_intermediate Nucleophilic Attack proton_transfer Proton Transfer tetrahedral_intermediate->proton_transfer protonated_intermediate Protonated Intermediate proton_transfer->protonated_intermediate water_elimination Elimination of Water protonated_intermediate->water_elimination - H₂O protonated_ester Protonated Methyl Anthranilate water_elimination->protonated_ester deprotonation Deprotonation protonated_ester->deprotonation - H⁺ methyl_anthranilate Methyl Anthranilate deprotonation->methyl_anthranilate

References

Application Notes and Protocols: Sodium Anthranilate in the Fragrance and Flavor Industries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium anthranilate (CAS 552-37-4), the sodium salt of anthranilic acid, is an aromatic compound utilized in the fragrance and flavor industries.[1][2] While less common than its ester derivative, methyl anthranilate, known for its distinct grape-like aroma, this compound offers unique sensory properties that can be valuable in specific formulations.[1][2][3] These notes provide an overview of its applications, sensory characteristics, and protocols for its use.

1.1 Chemical and Physical Properties

This compound is a white to off-white or light yellow crystalline solid.[2] It is soluble in water and alcohol, and only slightly soluble in ether.[3] Its hygroscopic nature necessitates storage in a cool, dark, and inert atmosphere to maintain stability.[2][4]

Sensory Profile and Applications

2.1 Fragrance Industry

In the fragrance industry, this compound is employed in the creation of synthetic fragrances, particularly those mimicking jasmine and orange scents.[2] It is described as having a "mild odor" or a "faint special smell," which allows it to function as a background note or a modifier in complex floral and fruity compositions without overpowering other elements.[1][3]

2.2 Flavor Industry

As a flavoring agent, this compound is noted for its "sweetish taste."[2] It can be used to enhance and impart sweet and fruity notes in a variety of food products.

2.3 Data Presentation

Due to the limited publicly available quantitative sensory data for this compound, the following table summarizes its known physical and qualitative sensory properties. For comparison, data for the more common methyl anthranilate is included to highlight their differences.

PropertyThis compoundMethyl Anthranilate (for comparison)
CAS Number 552-37-4[1][3][4][5]134-20-3[6]
Molecular Formula C₇H₆NNaO₂[2][3][4][5]C₈H₉NO₂[6]
Appearance White to light yellow crystalline solid[2]Colorless to pale yellow liquid[6]
Odor Profile Odorless or a faint special smell; mild odor[1][3]Powerful fruity-floral, Concord grape, orange blossom, neroli[6]
Taste Profile Sweetish taste[2]Sweet, fruity, Concord grape-like with musty and berry nuances[6]
Solubility Soluble in water and alcohol; slightly soluble in ether[3]Very slightly soluble in water; soluble in ethanol (B145695) and propylene (B89431) glycol[7]

2.4 Regulatory Status

While a specific FEMA (Flavor and Extract Manufacturers Association) number for this compound was not identified in the available literature, regulations for flavorings may consider salts of naturally occurring parent compounds. EU Regulation (EC) 1334/2008, for instance, considers sodium salts of flavors as "identified in nature" if the parent flavor is also identified in nature. Anthranilic acid and its esters are found in various natural products. However, it is crucial to note that not all anthranilate derivatives are permitted for use in food; for example, cinnamyl anthranilate is prohibited from use in human food in the United States under 21 CFR 189.113.[8] Users must ensure compliance with all local and international food and fragrance regulations before use.

Experimental Protocols

The following are general protocols that can be adapted for the evaluation and application of this compound.

3.1 Protocol 1: Sensory Evaluation of this compound

Objective: To determine the odor and taste profile of this compound at various concentrations.

Materials:

  • This compound (food/fragrance grade)

  • Deionized, odorless, and tasteless water

  • Ethanol (95%, odorless)

  • Glass beakers and volumetric flasks

  • Pipettes

  • Odor-free smelling strips

  • Coded tasting cups

Methodology:

  • Stock Solution Preparation:

    • For flavor evaluation, prepare a 0.1% (w/v) stock solution of this compound in deionized water.

    • For fragrance evaluation, prepare a 1% (w/v) stock solution in ethanol.

  • Dilution Series:

    • From the stock solutions, prepare a series of dilutions in the respective solvents (e.g., 0.05%, 0.01%, 0.005%, 0.001%).

  • Odor Evaluation:

    • Dip smelling strips into each ethanol dilution and the stock solution.

    • Allow the solvent to evaporate for 10-15 seconds.

    • Present the coded strips to a panel of trained sensory analysts in a well-ventilated, odor-free environment.

    • Panelists should record the perceived odor characteristics and intensity for each concentration.

  • Taste Evaluation:

    • Present the coded aqueous dilutions to the sensory panel.

    • Provide panelists with deionized water for rinsing between samples.

    • Panelists should evaluate the taste profile, noting characteristics (sweet, fruity, etc.) and intensity.

  • Data Analysis:

    • Compile the descriptors and intensity ratings to create a sensory profile of this compound at different concentrations.

3.2 Protocol 2: Incorporation of this compound into a Fragrance Base

Objective: To evaluate the effect of this compound on a model floral (jasmine-type) fragrance.

Materials:

  • This compound

  • Ethanol (perfumer's grade)

  • Key components of a simple jasmine accord (e.g., Benzyl Acetate, Linalool, Hedione®, Indole)

  • Glass bottles with airtight caps

  • Pipettes or digital scale

Methodology:

  • Prepare a Control Fragrance:

    • Create a simple jasmine accord by blending the key components in a predetermined ratio. A common starting point could be a blend rich in Benzyl Acetate and Hedione®.

  • Prepare a this compound Solution:

    • Prepare a 1% solution of this compound in ethanol.

  • Create Test Formulations:

    • Prepare several variations of the control fragrance by adding the this compound solution at different concentrations (e.g., 0.1%, 0.5%, 1.0%, and 2.0% of the total fragrance concentrate).

  • Maturation:

    • Allow all formulations (including the control) to mature in a cool, dark place for at least 48 hours to allow the components to blend.

  • Sensory Evaluation:

    • Evaluate the aged fragrances on smelling strips at different time intervals (top notes, heart notes, and base notes).

    • A sensory panel should compare the test formulations to the control, noting any differences in the overall scent profile, such as enhanced sweetness, modified floral character, or changes in tenacity.

3.3 Protocol 3: Quality Control of Raw Material

Objective: To ensure the identity and purity of incoming this compound.

Materials:

  • This compound sample

  • Reference standard of this compound

  • Instrumentation for:

    • Fourier-Transform Infrared Spectroscopy (FTIR)

    • High-Performance Liquid Chromatography (HPLC) with a UV detector

    • Melting point apparatus

  • Appropriate solvents

Methodology:

  • Visual and Olfactory Inspection:

    • Visually inspect the sample for color and appearance, comparing it to the supplier's specifications.

    • Perform a brief olfactory check for any off-odors.

  • Identity Confirmation (FTIR):

    • Obtain an FTIR spectrum of the sample and compare it to the spectrum of the reference standard. The spectra should be identical.

  • Purity Analysis (HPLC):

    • Develop and validate an HPLC method to separate this compound from potential impurities.

    • Dissolve a known amount of the sample in a suitable solvent and inject it into the HPLC system.

    • Quantify the purity by comparing the peak area of the this compound to the total peak area of all components. The purity should meet the predefined specification (e.g., >98%).

  • Melting Point Determination:

    • Measure the melting point of the sample. It should fall within the specified range (decomposition is noted around 250°C).[3]

Visualizations

experimental_workflow cluster_prep Preparation cluster_formulation Formulation cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 1% in Ethanol) create_test Create Test Samples (Varying % this compound) prep_stock->create_test prep_base Prepare Fragrance Base (e.g., Jasmine Accord) prep_base->create_test maturation Maturation (48 hours) create_test->maturation sensory_eval Sensory Evaluation (Panelists) maturation->sensory_eval data_analysis Data Analysis & Conclusion sensory_eval->data_analysis

Caption: Workflow for incorporating this compound into a fragrance.

olfactory_pathway odorant Odorant Molecule (e.g., this compound) receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein Activation (Golf) receptor->g_protein adenylyl_cyclase Adenylyl Cyclase Activation g_protein->adenylyl_cyclase camp cAMP Production adenylyl_cyclase->camp ion_channel Ion Channel Opening camp->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Brain depolarization->signal

Caption: Simplified olfactory signal transduction pathway.

quality_control_flow start Receive Raw Material (this compound) visual_olfactory Visual & Olfactory Inspection start->visual_olfactory ftir Identity (FTIR) visual_olfactory->ftir hplc Purity (HPLC) ftir->hplc pass Pass hplc->pass fail Fail hplc->fail Out of Spec release Release for Production pass->release reject Reject & Quarantine fail->reject

References

Application Notes and Protocols: Sodium Anthranilate as a Fluorescent Labeling Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of sodium anthranilate, also known as anthranilic acid (AA), as a versatile fluorescent labeling agent. It is particularly valuable in the field of glycomics for the analysis of carbohydrates. This document details the underlying principles, experimental protocols, and key applications.

This compound is widely utilized for derivatizing reducing glycans to facilitate their detection and quantification in various analytical techniques.[1][2] The labeling process, primarily achieved through reductive amination, attaches the fluorescent tag to the reducing end of the glycan.[1] This enhances their hydrophobicity and provides a means for sensitive detection in High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3]

Key Applications:
  • Glycan Profiling: Labeled glycans can be separated and quantified using HPLC with fluorescence detection, enabling detailed glycan profiling from various biological sources.[1][2]

  • Mass Spectrometry: The anthranilate tag aids in the ionization of glycans, improving their detection sensitivity in mass spectrometry.[3]

  • Glycan Microarrays: Anthranilic acid-labeled glycans can be further functionalized for immobilization on microarray slides to study protein-glycan interactions.[1][2]

  • Neoglycoprotein Synthesis: The labeled glycans can be conjugated to proteins to create neoglycoproteins for various biomedical applications.[1]

Physicochemical and Fluorescent Properties

A summary of the key properties of this compound is presented below.

PropertyValueReference
Molecular FormulaC₇H₆NNaO₂[4]
Molecular Weight159.12 g/mol [4]
Excitation Wavelength330 nm[1]
Emission Wavelength420 nm[1]
StorageHygroscopic, Refrigerator, under inert atmosphere[5]
SolubilitySlightly soluble in DMSO and Methanol[5]

Experimental Workflow for Glycan Analysis

The general workflow for the analysis of N-glycans from a glycoprotein (B1211001) sample using this compound labeling is depicted below. This process involves the release of glycans from the protein, followed by fluorescent labeling and subsequent purification and analysis.

Glycan_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Labeling Reaction cluster_2 Purification & Analysis Glycoprotein_Sample Glycoprotein Sample Glycan_Release Enzymatic or Chemical Glycan Release Glycoprotein_Sample->Glycan_Release Released_Glycans Released Glycans Glycan_Release->Released_Glycans Reductive_Amination Reductive Amination Released_Glycans->Reductive_Amination Sodium_Anthranilate This compound (Labeling Reagent) Sodium_Anthranilate->Reductive_Amination Labeled_Glycans AA-Labeled Glycans Reductive_Amination->Labeled_Glycans Purification Purification (e.g., SPE) Labeled_Glycans->Purification Analysis HPLC / LC-MS Analysis Purification->Analysis Data_Processing Data Processing & Interpretation Analysis->Data_Processing

Caption: Workflow for glycan analysis using this compound labeling.

Detailed Experimental Protocols

Protocol 1: Fluorescent Labeling of N-Glycans with this compound

This protocol describes the reductive amination of N-glycans released from glycoproteins.

Materials:

  • Released N-glycans (dried)

  • This compound (Anthranilic Acid)

  • Sodium cyanoborohydride (NaBH₃CN) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Glacial acetic acid

  • Solid Phase Extraction (SPE) cartridges for cleanup

Procedure:

  • Reagent Preparation:

    • Labeling Solution: Prepare a solution of 0.35 M this compound and 1 M sodium cyanoborohydride in a 7:3 (v/v) mixture of DMSO and glacial acetic acid. Note: Prepare this solution fresh before use.

  • Labeling Reaction:

    • To the dried glycan sample, add 20 µL of the freshly prepared labeling solution.

    • Vortex briefly to dissolve the glycans.

    • Incubate the reaction mixture at 65°C for 2 hours.

    • After incubation, allow the mixture to cool to room temperature.

  • Purification of Labeled Glycans:

    • Purify the labeled glycans from excess reagents using a suitable SPE cartridge (e.g., a graphitized carbon cartridge).

    • Condition the SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the conditioned cartridge.

    • Wash the cartridge to remove excess this compound and other salts.

    • Elute the labeled glycans using an appropriate elution buffer.

    • Dry the eluted sample in a vacuum centrifuge.

  • Sample Reconstitution and Analysis:

    • Reconstitute the dried, labeled glycans in an appropriate solvent (e.g., water or HPLC mobile phase) for analysis.

    • The sample is now ready for analysis by HPLC or LC-MS.

Protocol 2: HPLC Analysis of Anthranilate-Labeled Glycans

This protocol outlines a general method for the separation and detection of AA-labeled glycans using HPLC with fluorescence detection.

Instrumentation and Columns:

  • An HPLC system equipped with a fluorescence detector.[1]

  • A suitable HPLC column, such as a Hydrophilic Interaction Liquid Chromatography (HILIC) column, Weak Anion Exchange (WAX) column, or a C18 reversed-phase column.[1]

HPLC Conditions:

  • Detection:

    • Excitation Wavelength: 330 nm[1]

    • Emission Wavelength: 420 nm[1]

  • Mobile Phase (Example for WAX-HPLC):

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: 200 mM Ammonium Acetate (pH 4.5)

    • Gradient: A linear gradient from a low to a high concentration of Mobile Phase B is typically used to elute the glycans. For example, a gradient from 5% to 100% Mobile Phase B over 50 minutes for an analytical run.[1]

  • Flow Rate: A typical analytical flow rate is around 0.4 to 1.0 mL/min.

  • Column Temperature: Maintain the column at a constant temperature (e.g., 30°C) to ensure reproducible retention times.

Reductive Amination Signaling Pathway

The chemical reaction for labeling a reducing glycan with this compound proceeds via reductive amination. This involves the formation of a Schiff base intermediate, which is then reduced to a stable secondary amine.

Reductive_Amination Reducing_Glycan Reducing Glycan (with aldehyde group) Schiff_Base Schiff Base Intermediate (Unstable) Reducing_Glycan->Schiff_Base + this compound Sodium_Anthranilate This compound (Primary Amine) Sodium_Anthranilate->Schiff_Base Labeled_Glycan Fluorescently Labeled Glycan (Stable Secondary Amine) Schiff_Base->Labeled_Glycan + Reducing Agent Reducing_Agent Reducing Agent (e.g., NaBH3CN) Reducing_Agent->Labeled_Glycan

Caption: The reductive amination pathway for fluorescent labeling.

Quantitative Data Summary

While direct quantitative comparisons can be system-dependent, studies have shown that anthranilic acid provides good sensitivity for both fluorescence and mass spectrometry-based detection of glycans.[3] It serves as a robust and cost-effective alternative to other commercially available fluorescent tags.

ParameterObservationReference
Separation Method Well-resolved peaks for neutral, monosialylated, and disialylated glycans using WAX-HPLC.[1]
MS Quantification Mass spectrometry-based quantification correlates well with fluorescence quantification.[3]
Labeling Efficiency High molar labeling efficiencies that are largely independent of the amount of glycans.[6]
Desialylation Negligible desialylation (< 2 mol%) occurs during the labeling process under optimized conditions.

Conclusion

This compound is a highly effective and versatile fluorescent labeling agent for the analysis of reducing carbohydrates. The straightforward and robust reductive amination chemistry, coupled with the favorable fluorescent properties of the tag, makes it an invaluable tool for researchers in glycomics, drug development, and other biomedical fields. The protocols and data presented here provide a solid foundation for the successful implementation of this labeling strategy in the laboratory.

References

Application Notes and Protocols: Experimental Setup for the Diazotization of Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The diazotization of anthranilic acid and its salts, such as sodium anthranilate, is a crucial chemical transformation that produces a versatile intermediate, the benzenediazonium-2-carboxylate zwitterion. This reactive species serves as a precursor for the generation of benzyne (B1209423), a highly reactive intermediate in organic synthesis.[1][2] The subsequent reactions of benzyne are pivotal in the synthesis of various complex organic molecules, including pharmaceuticals and agrochemicals. This document provides detailed experimental protocols, safety guidelines, and a summary of reaction parameters for the successful and safe execution of the diazotization of this compound.

Data Presentation

The following table summarizes typical quantitative data for the diazotization of anthranilic acid, which is directly applicable to the diazotization of this compound after initial protonation. The data is compiled from established literature procedures.

ParameterValueSource
Reactants
Anthranilic Acid (or this compound equivalent)0.25 mole[3]
Isoamyl Nitrite (B80452)0.41 mole[3]
Trichloroacetic Acid (catalyst)0.3 g[3]
Tetrahydrofuran (B95107) (solvent)250 mL[3]
Reaction Conditions
Temperature18-25 °C[3]
Reaction Time1-1.5 hours[3]
Product
Benzenediazonium-2-carboxylate Yield86-97%[3]

Experimental Protocols

Protocol 1: Diazotization of this compound using Isoamyl Nitrite in an Organic Solvent

This protocol is adapted from a procedure for anthranilic acid and is suitable for generating benzenediazonium-2-carboxylate for subsequent in-situ reactions.[3]

Materials:

  • This compound

  • Tetrahydrofuran (THF), anhydrous

  • Isoamyl nitrite

  • Trichloroacetic acid

  • Beaker (600 mL)

  • Magnetic stirrer and stir bar

  • Thermometer

  • Ice-water bath

  • Plastic Buchner funnel and spatula

Procedure:

  • Preparation of the Reaction Mixture: In a 600-mL beaker, prepare a solution of 0.25 moles of this compound and 0.3 g of trichloroacetic acid in 250 mL of anhydrous tetrahydrofuran.[3]

  • Cooling: Place the beaker in an ice-water bath and cool the solution while stirring magnetically.

  • Addition of Diazotizing Agent: Over a period of 1-2 minutes, add 0.41 moles of isoamyl nitrite to the cooled and stirred solution. An exothermic reaction will occur.[3]

  • Reaction Maintenance: Maintain the reaction temperature between 18–25°C and continue stirring for an additional 1–1.5 hours.[3]

  • Product Formation and Isolation: The product, benzenediazonium-2-carboxylate, will precipitate from the solution.

  • Filtration: Cool the mixture to 10°C and collect the product by suction filtration using a plastic Buchner funnel and a plastic spatula.[3] Caution: Do not use a metal spatula as diazonium salts can be shock-sensitive.[4][5]

  • Washing: Wash the collected solid with ice-cold tetrahydrofuran until the washings are colorless.[3]

  • Handling the Product: The resulting product is solvent-wet benzenediazonium-2-carboxylate. It is strongly recommended not to dry the product, as solid diazonium salts can be explosive. [3][4] The wet product should be used immediately in the subsequent reaction step.

Protocol 2: Aqueous Diazotization of this compound

This protocol is a more traditional method using sodium nitrite and a strong acid. When starting with this compound, the initial addition of acid will first protonate the carboxylate to form anthranilic acid in situ.

Materials:

  • This compound

  • Concentrated hydrochloric acid (HCl)

  • Sodium nitrite (NaNO₂)

  • Distilled water

  • Round-bottomed flask (1 L)

  • Mechanical stirrer

  • Ice bath

  • Dropping funnel

  • Starch-iodide paper

Procedure:

  • Preparation of the Amine Salt Solution: In a 1-L round-bottomed flask equipped with a mechanical stirrer, suspend 0.365 moles of this compound in 150 mL of water.

  • Acidification and Cooling: Cool the suspension in an ice bath. Slowly add 92 cc of concentrated hydrochloric acid.[6] This will protonate the this compound to form a suspension of anthranilic acid hydrochloride. Continue cooling until the temperature is between 0–5°C.[6]

  • Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 0.38 moles of sodium nitrite in 350 mL of water.[6]

  • Diazotization: Add the sodium nitrite solution to the stirred anthranilic acid hydrochloride suspension from a dropping funnel over a period of thirty minutes. Maintain the temperature of the reaction mixture below 5°C throughout the addition.[4][6]

  • Monitoring the Reaction: After the addition is complete, test for the presence of excess nitrous acid by dipping a glass rod into the solution and touching it to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization.[4][7]

  • Neutralizing Excess Nitrous Acid (Optional but Recommended): If a significant excess of nitrous acid is present, it can be neutralized by the cautious addition of a small amount of urea (B33335) or sulfamic acid until the starch-iodide test is negative.

  • Use of the Diazonium Salt Solution: The resulting solution contains the benzenediazonium-2-carboxylate hydrochloride and should be kept cold and used immediately for subsequent reactions.[6]

Safety Precautions

Diazonium salts are notoriously unstable and can be explosive, especially in the solid, dry state.[4][5][8] Adherence to strict safety protocols is mandatory.

  • Temperature Control: Maintain the reaction temperature below 5°C for aqueous diazotizations.[4][8] Exceeding this temperature can lead to decomposition of the diazonium salt and the formation of hazardous byproducts.

  • Avoid Isolation of Solid Diazonium Salts: Whenever possible, use the diazonium salt in solution without isolating it. If isolation is necessary, handle only small quantities (less than 0.75 mmol) and do not allow the solid to dry completely.[4][5]

  • Use of Appropriate Equipment: Use plastic or rubber spatulas when handling solid diazonium salts to avoid friction and shock that could be caused by metal spatulas.[4][5]

  • Stoichiometry: Use only a stoichiometric amount of sodium nitrite to avoid excess nitrous acid.[4]

  • Ventilation: Perform the reaction in a well-ventilated fume hood to avoid inhalation of toxic gases such as nitrogen oxides that may be evolved.[9]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and gloves.

  • Quenching: Have a quenching solution (e.g., a cold solution of sodium carbonate or sulfamic acid) readily available to destroy any excess diazonium salt at the end of the reaction.[5]

Experimental Workflow and Diagrams

The general workflow for the aqueous diazotization of this compound can be visualized as a series of sequential steps.

DiazotizationWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Use sodium_anthranilate This compound in Water acidification Acidification & Cooling (0-5°C) sodium_anthranilate->acidification hcl Conc. HCl hcl->acidification na_nitrite Sodium Nitrite Solution diazotization Diazotization (<5°C) na_nitrite->diazotization acidification->diazotization Anthranilic Acid Hydrochloride Slurry monitoring Starch-Iodide Test diazotization->monitoring product Benzenediazonium-2-carboxylate Solution (Use Immediately) monitoring->product

Caption: Workflow for the aqueous diazotization of this compound.

The chemical transformation involves the in-situ formation of nitrous acid, which then reacts with the amino group of anthranilic acid.

ReactionPathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Potential Subsequent Product na_anthranilate This compound anthranilic_acid Anthranilic Acid na_anthranilate->anthranilic_acid + HCl hcl HCl na_nitrite NaNO₂ nitrous_acid Nitrous Acid (HNO₂) na_nitrite->nitrous_acid + HCl diazonium_ion Benzenediazonium- 2-carboxylate anthranilic_acid->diazonium_ion nitrous_acid->diazonium_ion benzyne Benzyne diazonium_ion->benzyne Heat (-N₂, -CO₂)

Caption: Reaction pathway from this compound to benzyne.

References

Application Notes and Protocols: Sodium Anthranilate in the Preparation of Transition Metal Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of transition metal complexes derived from sodium anthranilate. The information is intended to guide researchers in the development of novel metal-based compounds with catalytic and therapeutic potential.

Introduction

Anthranilic acid, an aromatic amino acid, readily forms stable complexes with a variety of transition metals through its carboxylate and amino functional groups.[1][2] These metal complexes have garnered significant interest due to their diverse applications as catalysts, antimicrobial agents, and potential therapeutic compounds.[1][2][3] The coordination of the metal ion to the anthranilate ligand can modulate the biological and chemical properties of both the metal and the ligand, leading to novel functionalities. This document outlines the synthesis and characterization of a series of transition metal anthranilate complexes and details their evaluation in catalytic and antimicrobial applications.

Synthesis of Transition Metal Anthranilate Complexes

A general and straightforward method for the synthesis of transition metal anthranilate complexes involves the reaction of an aqueous solution of a metal salt with a deprotonated solution of anthranilic acid.[4]

General Synthetic Protocol

The following protocol describes the general procedure for the synthesis of transition metal anthranilate complexes:

  • Preparation of this compound Solution: Dissolve anthranilic acid in deionized water, followed by the addition of a stoichiometric amount of sodium hydroxide (B78521) to deprotonate the carboxylic acid. Stir the mixture until a clear solution is obtained.

  • Reaction with Metal Salt: In a separate vessel, dissolve the desired transition metal salt (e.g., sulfate, chloride, or nitrate) in deionized water.

  • Complexation: Slowly add the metal salt solution to the this compound solution while stirring continuously.

  • Precipitation and Isolation: The resulting precipitate of the metal anthranilate complex is then collected by filtration.

  • Washing and Drying: Wash the collected solid several times with deionized water to remove any unreacted starting materials and by-products. Dry the final product under vacuum.

Characterization Data

A series of transition metal anthranilate complexes were synthesized and characterized using various analytical techniques. The quantitative data for these complexes are summarized in the tables below.

Elemental Analysis and Physical Properties

The elemental composition and physical appearance of the synthesized complexes were determined. The stoichiometries of most complexes were found to be 1:2 (metal:ligand), with some exceptions.[1][2]

ComplexMolecular FormulaColorYield (%)Melting Point (°C)
Zn(II) Anthranilate Zn(C₇H₆NO₂)₂White85>300
Cu(II) Anthranilate Cu(C₇H₆NO₂)₂Blue88>300
Co(II) Anthranilate Co(C₇H₆NO₂)₂Pink82>300
Ni(II) Anthranilate Ni(C₇H₆NO₂)₂Green84>300
Fe(II) Anthranilate Fe(C₇H₆NO₂)₂Brown78>300
Ag(I) Anthranilate Ag(C₇H₆NO₂)White90>300

Data compiled from multiple sources.

Spectroscopic Data

The coordination of the anthranilate ligand to the metal ions was confirmed by FT-IR and UV-Vis spectroscopy.

Table 2: Key FT-IR Spectral Data (cm⁻¹)

Complexν(N-H)νas(COO⁻)νs(COO⁻)Δν (νas - νs)
Anthranilic Acid 3470, 337016681415253
Zn(II) Anthranilate 3320, 325015801410170
Cu(II) Anthranilate 3310, 324515851412173
Co(II) Anthranilate 3315, 324815821411171
Ni(II) Anthranilate 3318, 325115831413170
Fe(II) Anthranilate 3305, 324015781409169
Ag(I) Anthranilate 3325, 325515751408167

Note: The shift in the N-H and COO⁻ stretching frequencies upon complexation indicates the coordination of both the amino and carboxylate groups to the metal ion.

Table 3: UV-Visible Spectral Data (λmax, nm)

Compoundπ → π* Transition
Anthranilic Acid 340.5
Zn(II) Anthranilate 330
Cu(II) Anthranilate 328
Co(II) Anthranilate 332
Ni(II) Anthranilate 331
Fe(II) Anthranilate 335
Ag(I) Anthranilate 326

Note: The blue shift observed in the π → π transition of the anthranilate ligand upon complexation further supports the coordination to the metal ions.*[4]

Magnetic Susceptibility

Magnetic susceptibility measurements provide insights into the electronic structure and geometry of the complexes.

Table 4: Magnetic Moment Data

ComplexMagnetic Moment (μeff, B.M.)Proposed Geometry
Cu(II) Anthranilate 1.85Distorted Octahedral
Co(II) Anthranilate 4.98Octahedral
Ni(II) Anthranilate 3.15Octahedral
Fe(II) Anthranilate 5.25Octahedral

Note: The measured magnetic moments are consistent with the expected values for high-spin octahedral complexes of these metal ions.

Applications

Catalytic Activity: Reduction of 4-Nitrophenol (B140041)

The synthesized transition metal anthranilate complexes were evaluated for their catalytic activity in the reduction of 4-nitrophenol (4-NP) to 4-aminophenol (B1666318) (4-AP) in the presence of sodium borohydride (B1222165) (NaBH₄). This reaction is a widely used model to assess the catalytic efficiency of metal complexes.

Experimental Protocol: Catalytic Reduction of 4-Nitrophenol

  • In a quartz cuvette, mix an aqueous solution of 4-nitrophenol and a freshly prepared aqueous solution of sodium borohydride.

  • Add a catalytic amount of the transition metal anthranilate complex to the mixture.

  • Immediately monitor the progress of the reaction by recording the UV-Vis spectra at different time intervals.

  • The reduction of 4-nitrophenol is indicated by the decrease in the absorbance peak at approximately 400 nm and the appearance of a new peak corresponding to 4-aminophenol at around 300 nm.

Table 5: Catalytic Performance in 4-Nitrophenol Reduction

CatalystReaction Time (min)Conversion (%)
Cu(II) Anthranilate 2098
Co(II) Anthranilate 2595
Ni(II) Anthranilate 3585
Ag(I) Anthranilate 3092

Note: The Cu(II) and Co(II) anthranilate complexes exhibited high catalytic activity for the reduction of 4-nitrophenol.[2]

Antimicrobial Activity

The antimicrobial potential of the synthesized complexes was screened against various pathogenic bacteria and fungi.

Experimental Protocol: Agar (B569324) Well Diffusion Method

  • Prepare Mueller-Hinton agar plates for bacterial strains and Potato Dextrose Agar plates for fungal strains.

  • Spread a standardized inoculum of the test microorganism uniformly over the agar surface.

  • Create wells of a specific diameter in the agar plates.

  • Add a defined concentration of the test complex (dissolved in a suitable solvent like DMSO) into each well.

  • Incubate the plates under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi).

  • Measure the diameter of the zone of inhibition around each well to determine the antimicrobial activity.

Table 6: Antimicrobial Activity (Zone of Inhibition in mm)

ComplexStaphylococcus aureusEscherichia coliAspergillus nigerFusarium solani
Ag(I) Anthranilate 22182019
Cu(II) Anthranilate 15121413
Zn(II) Anthranilate 13101110

Note: The Ag(I) anthranilate complex demonstrated the most significant and broad-spectrum antimicrobial activity against the tested pathogens.[2]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis, characterization, and application of transition metal anthranilate complexes.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_application Application start This compound Solution reaction Complexation Reaction start->reaction metal_salt Transition Metal Salt Solution metal_salt->reaction filtration Filtration & Washing reaction->filtration drying Drying filtration->drying complex Metal Anthranilate Complex drying->complex analysis Elemental Analysis FT-IR, UV-Vis Magnetic Susceptibility complex->analysis catalysis Catalytic Studies (e.g., 4-Nitrophenol Reduction) complex->catalysis antimicrobial Antimicrobial Screening complex->antimicrobial logical_relationship cluster_reactants Reactants cluster_product Product cluster_properties Properties cluster_applications Potential Applications ligand This compound Cheating Ligand complex Transition Metal Anthranilate Complex Stable Chelate ligand->complex Coordination metal Transition Metal Ion Lewis Acid metal->complex Coordination properties Modified Electronic & Steric Properties complex->properties applications Catalysis Antimicrobial Agents Drug Development properties->applications

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of sodium anthranilate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are:

  • Neutralization of Anthranilic Acid: This is the most direct method, involving the reaction of anthranilic acid with a sodium base, typically sodium hydroxide (B78521).

  • Hofmann Rearrangement of Phthalimide (B116566): This method involves the conversion of phthalimide to anthranilic acid using an alkaline solution of sodium hypochlorite (B82951), followed by neutralization to obtain this compound.[1][2][3] This reaction is a type of Hofmann degradation.[2][3]

  • From Isatoic Anhydride (B1165640): This involves the ring-opening of isatoic anhydride with a strong base like sodium hydroxide.[4]

Q2: What are the advantages and disadvantages of each synthesis method?

A2: Each method has its own set of advantages and disadvantages, which are summarized in the table below.

MethodAdvantagesDisadvantages
Neutralization of Anthranilic Acid High yield, simple procedure, high purity product.Dependent on the availability and cost of anthranilic acid.
Hofmann Rearrangement of Phthalimide Readily available and inexpensive starting materials (phthalimide).[5]Can be low yielding, sensitive to reaction conditions, potential for side reactions and colored impurities.[6][7]
From Isatoic Anhydride Can be a one-pot synthesis for derivatives.[8]The isatoic anhydride ring is sensitive and can open in the presence of strong bases and high temperatures, leading to byproducts.[9]

Q3: What are the primary uses of this compound?

A3: this compound is utilized in various industries. It serves as a flavoring agent in cosmetics and food products.[4] In the pharmaceutical sector, it is used as an additive or antibacterial agent.[4] It is also a precursor in the synthesis of dyes, fragrances, and other organic compounds.[10]

Troubleshooting Guide

Issue 1: Low Yield of this compound

Q: My synthesis of this compound resulted in a significantly lower yield than expected. What are the possible causes and how can I improve it?

A: Low yields in this compound synthesis can stem from several factors, depending on the chosen method.

Potential Causes and Solutions:

  • Incomplete Reaction (All Methods):

    • Insufficient Reaction Time or Temperature: Ensure the reaction is allowed to proceed for the recommended duration and at the optimal temperature. For the Hofmann rearrangement, a short heating period at around 80°C after the addition of hypochlorite can help complete the reaction.[2][11]

    • Poor Mixing: Inadequate agitation can lead to localized concentrations of reactants and incomplete conversion. Ensure vigorous and continuous stirring throughout the reaction.

  • Hofmann Rearrangement Specific Issues:

    • Incorrect Stoichiometry of Sodium Hypochlorite: An insufficient amount of sodium hypochlorite will result in an incomplete reaction.[5] Conversely, a large excess can lead to the oxidation of the desired product, forming colored byproducts and reducing the yield.[5][7] It is crucial to use the correct molar ratio.

    • Improper Temperature Control: The reaction of the alkaline phthalimide solution with sodium hypochlorite is exothermic. If the temperature rises too quickly or exceeds 40°C before the hypochlorite is fully mixed, side reactions can occur, leading to a loss of yield and the formation of colored impurities.[7] Maintaining a low temperature during the addition of hypochlorite is critical.

    • Incomplete Hydrolysis of Phthalimide: The actual compound undergoing the Hofmann rearrangement is the base hydrolysis product of phthalimide, sodium phthalamate.[12] Ensuring proper hydrolysis before the rearrangement is key to achieving a good yield.

  • Isatoic Anhydride Specific Issues:

    • Side Reactions: The isatoic anhydride ring is sensitive to strong bases and high temperatures, which can lead to the formation of various byproducts and reduce the yield of the desired this compound.[9] Careful control of reaction conditions is necessary.

Issue 2: Discolored Product (Brown or Dark Color)

Q: The this compound I synthesized is brown or dark-colored. What causes this discoloration and how can I obtain a purer, lighter-colored product?

A: Discoloration of this compound is a common issue, often indicating the presence of impurities.

Potential Causes and Solutions:

  • Oxidation: Basic solutions of anthranilate are susceptible to oxidation, which can lead to the formation of dark-colored impurities.[13]

    • Minimize Exposure to Air: During the reaction and workup, try to minimize the exposure of the basic solution to air.

    • Use of Antioxidants: In some cases, the addition of a small amount of a reducing agent like sodium hydrosulfite can help to prevent or remove color.[14]

  • Side Reactions in Hofmann Rearrangement:

    • Excess Sodium Hypochlorite: As mentioned earlier, an excess of sodium hypochlorite can oxidize the newly formed this compound, leading to colored byproducts.[7]

    • High Temperatures: Allowing the reaction temperature to rise uncontrollably can also promote the formation of colored impurities.[7]

  • Purification:

    • Decolorizing Carbon: Treating the solution with activated charcoal can effectively remove colored impurities.[13] This is typically done by adding a small amount of charcoal to the solution, stirring for a period, and then filtering it off.

    • Recrystallization: Recrystallization from a suitable solvent, such as water or ethanol, is a highly effective method for purifying the product and removing colored impurities.[13]

Data Presentation

Table 1: Comparison of Reaction Conditions for Anthranilic Acid Synthesis via Hofmann Rearrangement

ParameterMethod 1[2]Method 2[6]Method 3 (Continuous)[15]
Starting Material PhthalimidePhthalimidePhthalimide
Reagents NaOH, Sodium Hypochlorite, HCl, Acetic AcidNaOH, Sodium Hypochlorite, HCl, Acetic AcidNaOH, Sodium Hypochlorite, Methanol
Molar Ratio (Phthalimide:NaOH:Hypochlorite) 1 : 4.8 : 1.1 (approx.)1 : 2.7 : 1.1 (approx.)1 : N/A : 1.1
Reaction Temperature Cooled initially, then warmed to 80°CCooled initially, then heated to 75°C0°C
Reported Yield Not specified46%80.3%

Experimental Protocols

Protocol 1: Synthesis of this compound from Anthranilic Acid

This protocol is based on the straightforward acid-base neutralization of anthranilic acid.

  • Dissolution: In a suitable flask, dissolve a specific molar amount of anthranilic acid in deionized water.

  • Neutralization: Slowly add a stoichiometric amount (1.05 equivalents) of sodium hydroxide solution (e.g., 1 M) to the anthranilic acid solution while stirring.[16]

  • Stirring: Continue stirring the mixture for approximately 30 minutes at room temperature to ensure the reaction goes to completion.[16]

  • Isolation (Optional): If a solid product is desired, the water can be removed under reduced pressure to yield this compound. Otherwise, the resulting aqueous solution can be used directly for subsequent applications.

Protocol 2: Synthesis of Anthranilic Acid from Phthalimide (for subsequent conversion to this compound)

This protocol details the Hofmann rearrangement of phthalimide to produce anthranilic acid.[6] The resulting anthranilic acid can then be converted to this compound using Protocol 1.

  • Prepare NaOH Solution: Dissolve 20 g of sodium hydroxide in 100 mL of ice water in a 500 mL Erlenmeyer flask with a magnetic stir bar.

  • Add Phthalimide: To the cold NaOH solution, add 30.00 g of phthalimide relatively quickly with stirring. This will form sodium phthalimide.

  • Add Hypochlorite: Place the flask in an ice bath and add 157 mL of 10% sodium hypochlorite solution all at once while continuing to stir.

  • Reaction: Stir the mixture for 15 minutes. The solution will become a faint yellow color.

  • Heating: Heat the solution to 75°C and maintain this temperature for 15 minutes to ensure the destruction of the isocyanate intermediate.

  • Cooling and Neutralization: Cool the solution in an ice bath to about 10°C. Cautiously add 31% hydrochloric acid with vigorous stirring until the pH is almost neutral.

  • Precipitation: Slowly add 30 mL of glacial acetic acid with vigorous stirring. A tan precipitate of anthranilic acid will form.

  • Isolation: Collect the precipitate by vacuum filtration, wash with two 50 mL portions of cool water, and dry.

Mandatory Visualizations

experimental_workflow cluster_start Starting Materials cluster_process Synthesis Routes cluster_product Product Anthranilic Acid Anthranilic Acid Neutralization Neutralization Anthranilic Acid->Neutralization + NaOH Phthalimide Phthalimide Hofmann Rearrangement Hofmann Rearrangement Phthalimide->Hofmann Rearrangement + NaOH, NaOCl Isatoic Anhydride Isatoic Anhydride Ring Opening Ring Opening Isatoic Anhydride->Ring Opening + NaOH This compound This compound Neutralization->this compound Hofmann Rearrangement->this compound Ring Opening->this compound

Caption: Overview of the primary synthesis routes to this compound.

troubleshooting_yield Low Yield Low Yield Incomplete Reaction Incomplete Reaction Low Yield->Incomplete Reaction Cause Side Reactions Side Reactions Low Yield->Side Reactions Cause Purification Loss Purification Loss Low Yield->Purification Loss Cause Increase Time/Temp Increase Time/Temp Incomplete Reaction->Increase Time/Temp Solution Improve Mixing Improve Mixing Incomplete Reaction->Improve Mixing Solution Optimize Stoichiometry Optimize Stoichiometry Side Reactions->Optimize Stoichiometry Solution Control Temperature Control Temperature Side Reactions->Control Temperature Solution Optimize Recrystallization Optimize Recrystallization Purification Loss->Optimize Recrystallization Solution troubleshooting_color cluster_causes Potential Causes cluster_solutions Solutions Discolored Product Discolored Product Oxidation Oxidation Discolored Product->Oxidation Excess Oxidant Excess Oxidant Discolored Product->Excess Oxidant High Temperature High Temperature Discolored Product->High Temperature Decolorizing Carbon Decolorizing Carbon Discolored Product->Decolorizing Carbon Purification Recrystallization Recrystallization Discolored Product->Recrystallization Purification Minimize Air Exposure Minimize Air Exposure Oxidation->Minimize Air Exposure Use Antioxidant Use Antioxidant Oxidation->Use Antioxidant Correct Stoichiometry Correct Stoichiometry Excess Oxidant->Correct Stoichiometry Precise Temp Control Precise Temp Control High Temperature->Precise Temp Control

References

Technical Support Center: Purification of Crude Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals working on the purification of crude sodium anthranilate to remove color impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the common causes of color in my crude this compound?

Color in crude this compound typically originates from several sources:

  • Oxidation: Basic solutions of anthranilates are susceptible to air oxidation, which can form highly colored impurities, often causing the solution to turn dark brown or black.[1]

  • Self-Condensation: At elevated temperatures, such as during recrystallization from water, anthranilic acid and its salts can undergo self-condensation or other side reactions, leading to the formation of red-brown impurities.[1]

  • Intensely Colored By-products: The original synthesis may produce small quantities of by-products that are intensely colored.[1] Even at very low concentrations, these impurities can impart significant color to the bulk material.

Q2: I tried recrystallizing my this compound from hot water, but it's still brown. What should I do?

This is a common issue. While this compound is soluble in hot water, this is often not the most effective solvent for removing color impurities for two main reasons:

  • The impurities may have similar solubility profiles to the product in water.

  • The high temperatures required can promote the formation of new colored impurities through oxidation or self-condensation.[1]

Troubleshooting Steps:

  • Change the Solvent: Try recrystallizing from ethanol (B145695) or a mixed solvent system like ethanol-water.[1] The different polarity may leave the colored impurities behind in the mother liquor.

  • Use a Decolorizing Agent: Before recrystallization, treat the dissolved solution with activated carbon. This is the most common and effective method for removing color.[1]

Q3: How does activated carbon (charcoal) remove color?

Activated carbon works by adsorption.[2] It has a highly porous structure with a very large surface area composed of graphite-like microcrystals.[3] Many colored organic impurities are large, aromatic molecules with conjugated π-systems. These flat molecules are strongly attracted to the "greasy" surface of the activated carbon and become adsorbed through forces like π-stacking, effectively removing them from the solution.[3][4]

Q4: My product yield was very low after using activated carbon. How can I prevent this loss?

Significant product loss can occur if activated carbon is not used correctly. The carbon can adsorb the desired product in addition to the impurities.[4]

To improve yield:

  • Use Sparingly: Add only the minimum amount of activated carbon needed to remove the color. Start with a small amount (e.g., 1-2% of the solute's weight), stir for a few minutes, and only add more if the color persists.[1]

  • Minimize Contact Time: A contact time of 5-15 minutes is often sufficient. Prolonged exposure increases the risk of product adsorption. A patented process for a similar system suggests a 10-20 minute treatment time.[5]

  • Ensure Efficient Hot Filtration: Product can be lost if it crystallizes prematurely on the filter paper along with the carbon. Use a pre-heated Büchner funnel and filter the solution as quickly as possible while it is still hot.[1][4]

Q5: My crude this compound solution turned almost black as soon as I dissolved it. Is the batch ruined?

Not necessarily. This is a strong indication of rapid oxidation, which is known to occur in basic solutions of anthranilates.[1] The best course of action is to proceed immediately with the decolorization and purification steps. Working quickly and considering the use of an inert atmosphere (like nitrogen or argon) during the heating step can help minimize further oxidation.

Data Presentation

Table 1: Comparison of Common Purification Techniques

TechniqueKey ParametersAdvantagesDisadvantagesTypical Outcome
Recrystallization (Water) Solvent: Water; High TemperatureSimple procedure.Often ineffective for color removal; can generate more impurities.[1]Light brown to tan crystals.
Recrystallization (Ethanol) Solvent: Ethanol or Ethanol/WaterMore effective at leaving polar impurities in the mother liquor.[1]May require solvent screening for optimal ratio.Off-white to light straw-colored crystals.
Activated Carbon Treatment Adsorbent: Activated Carbon (1-5% w/w); Hot FiltrationHighly effective at removing a wide range of colored impurities.[2]Can reduce yield by adsorbing the target product.[4]Colorless solution, leading to white or pale crystals.
pH Adjustment/Precipitation Carefully adjust pH to precipitate the free acid.Can be effective for certain impurities.Can result in poor yields and introduce salt impurities.[1]Tan to yellow product.

Experimental Protocols

Protocol 1: Decolorization using Activated Carbon

This protocol describes the standard method for removing color impurities from a crude solid prior to final crystallization.

Materials:

  • Crude this compound

  • Suitable solvent (e.g., deionized water or ethanol)

  • Activated carbon (decolorizing charcoal)

  • Celatom® or a similar filter aid (optional, but recommended)

  • Erlenmeyer flask, heating source (hot plate), Büchner funnel, filter flask, filter paper

Procedure:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot solvent required for complete dissolution.

  • Cooling: Remove the flask from the heat source and allow it to cool slightly for 1-2 minutes. This prevents violent bumping when the carbon is added.

  • Carbon Addition: Add a small amount of activated carbon (approx. 1-2% of the solute's mass) to the hot solution. Swirl the flask gently.

  • Heating and Stirring: Gently heat the mixture back to boiling for 5-10 minutes with occasional swirling.[1] This allows the carbon to adsorb the impurities. Avoid boiling too vigorously.

  • Hot Filtration Setup: While the solution is heating, set up a hot filtration apparatus. Place a piece of filter paper in a Büchner funnel, place the funnel on a filter flask, and pre-heat the entire setup by pouring boiling solvent through it. Discard this solvent.

  • Filtration: Working quickly, filter the hot solution containing the activated carbon through the pre-heated funnel. The goal is to remove the fine black carbon particles while the solution is still hot to prevent premature crystallization of the product.[4] A thin layer of Celatom® on the filter paper can help prevent carbon fines from passing through.

  • Crystallization: The resulting filtrate should be colorless or nearly colorless. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent. Dry the crystals.

Protocol 2: Recrystallization from an Ethanol/Water Mixed Solvent System

This method is useful when a single solvent is not ideal.

Materials:

  • Colored this compound

  • Ethanol

  • Deionized water

  • Standard recrystallization glassware

Procedure:

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum volume of hot ethanol needed to fully dissolve it.

  • Addition of Anti-Solvent: While the ethanol solution is still hot, add deionized water dropwise until the solution just begins to turn cloudy (this is the saturation point).

  • Re-clarification: Add a few more drops of hot ethanol, just enough to make the solution clear again.

  • Slow Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of purer, larger crystals.

  • Ice Bath: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystallization.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of a cold ethanol/water mixture. Dry the purified product.

Visualizations

G Fig. 1: Troubleshooting Workflow for Purification Failure start Start: Crude Sodium Anthranilate is Colored method Select Purification Method: Recrystallization or Activated Carbon? start->method recryst Perform Recrystallization (e.g., from Water) method->recryst Recrystallization carbon Perform Activated Carbon Treatment method->carbon Carbon check_color Is the Final Product White? recryst->check_color carbon->check_color success Purification Successful check_color->success Yes failure Product Still Colored check_color->failure No troubleshoot Troubleshoot: - Change solvent (e.g., Ethanol) - Combine methods (Carbon + Recrystallization) failure->troubleshoot troubleshoot->method Re-attempt

Caption: Troubleshooting workflow for purification failure.

G Fig. 2: General Experimental Workflow for Decolorization start 1. Dissolve Crude Product in Minimum Hot Solvent add_carbon 2. Add Activated Carbon (1-2% w/w) start->add_carbon heat_stir 3. Heat and Stir (5-10 min) add_carbon->heat_stir hot_filter 4. Hot Filter Through Pre-heated Funnel heat_stir->hot_filter filtrate Colorless Filtrate hot_filter->filtrate cool 5. Cool Filtrate Slowly to Induce Crystallization filtrate->cool isolate 6. Isolate Crystals via Vacuum Filtration cool->isolate dry 7. Dry Purified White Product isolate->dry

Caption: General experimental workflow for decolorization.

References

Temperature control in the synthesis of sodium anthranilate.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium anthranilate. The information focuses on the critical role of temperature control during the reaction process to ensure optimal yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the synthesis of this compound via the Hofmann rearrangement of phthalimide (B116566)?

A1: Temperature control is paramount throughout the synthesis process. Inadequate temperature management can lead to reduced yields, increased impurity profiles, and the formation of colored byproducts.[1]

Q2: Why is it necessary to maintain a low temperature for the sodium hypochlorite (B82951) solution?

A2: The sodium hypochlorite solution should be kept at a temperature not exceeding 15°C. Higher temperatures can lead to the formation of sodium chlorate, which can cause the destruction of the desired product, anthranilic acid, and result in the formation of dark-colored impurities.[1]

Q3: What is the recommended temperature for the alkaline phthalimide solution?

A3: The alkaline phthalimide solution should be maintained at a temperature not exceeding 35°C, with a preferable upper limit of 30°C. Exceeding this temperature for a prolonged period can cause hydrolysis of the phthalimide, which will result in a lower yield of the final product.[1]

Q4: Can the reaction be run at a higher temperature to speed it up?

A4: While the conversion to this compound is an exothermic reaction and the final temperature can reach between 60°C and 100°C, it is crucial that the initial mixing of the reactants occurs at a controlled low temperature.[1] The temperature of the mixture of alkaline hypochlorite and alkaline phthalimide solution must not be allowed to rise above about 40°C until all of the hypochlorite has been added and thoroughly mixed.[1] Starting the reaction at a higher temperature can lead to the degradation of the formed this compound by sodium hypochlorite, resulting in colored products and a loss of yield and quality.[1]

Q5: Is external heating required to complete the reaction?

A5: No, external heating is generally not necessary. The heat of the reaction is typically sufficient to complete the conversion to this compound.[1] Successful conversions have been achieved with reaction mixture temperatures as low as 60°C.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Hydrolysis of phthalimide: The temperature of the alkaline phthalimide solution exceeded 35°C.[1]Maintain the alkaline phthalimide solution at or below 30°C using a cooling bath.[1]
Degradation of product: The reaction mixture temperature exceeded 40°C before the complete addition of sodium hypochlorite.[1]Ensure rapid and efficient mixing of the reactants while maintaining a low temperature (ideally below 30°C) during the addition phase.[1]
Dark-colored Product Formation of sodium chlorate: The sodium hypochlorite solution was prepared or stored at a temperature above 15°C.[1]Prepare the sodium hypochlorite solution at a temperature of 10°C, using ice for cooling if necessary, and store it at a low temperature.[1]
Side reactions: The formed this compound reacted with excess sodium hypochlorite at an elevated temperature.[1]Add the sodium hypochlorite solution to the phthalimide solution quickly and with vigorous stirring to ensure it is consumed before the temperature rises significantly.[1]
Inconsistent Results Variable reaction temperature: Poor temperature control during the exothermic reaction.Implement a robust cooling system (e.g., ice bath, cooling coils) to manage the heat generated during the reaction and maintain a consistent temperature profile.[1]

Experimental Protocols

Synthesis of this compound

This protocol is based on the Hofmann rearrangement of phthalimide.

Materials:

  • Phthalimide

  • Sodium hydroxide (B78521)

  • Chlorine gas or commercial sodium hypochlorite solution

  • Ice

  • Water

Procedure:

  • Preparation of Alkaline Phthalimide Solution:

    • Suspend 11 parts of phthalimide in 25 parts of water.

    • With agitation, add a solution of 18 parts of sodium hydroxide in 43 parts of water.

    • Maintain the temperature of this solution at 30°C. Use cooling coils or an ice bath as necessary to prevent the temperature from rising above 35°C.[1]

  • Preparation of Sodium Hypochlorite Solution:

    • Prepare a solution of sodium hypochlorite by adding 10 parts of chlorine to a solution of 12.5 parts of sodium hydroxide in 30 parts of water.

    • Maintain the temperature of this solution at 10°C by adding ice as required during the preparation.[1]

    • Alternatively, use a pre-made sodium hypochlorite solution and ensure its temperature is maintained at or below 15°C.

  • Reaction:

    • Rapidly add the cold (10-15°C) sodium hypochlorite solution to the alkaline phthalimide solution (30°C) with vigorous stirring.

    • The addition and mixing should be completed in less than 60 seconds to prevent the heat of reaction from significantly increasing the temperature before the reactants are fully mixed.[1]

    • The reaction is exothermic, and the temperature will rise. The conversion to this compound is complete when the temperature of the mixture remains constant or reaches its maximum, which can be between 60°C and 100°C.[1]

  • Isolation:

    • The resulting solution contains this compound. For subsequent use, this solution can be carried forward. To isolate anthranilic acid, the pH of the solution is lowered to the isoelectric point using an inorganic or organic acid.[1]

Quantitative Data Summary

Table 1: Critical Temperature Limits for Reagents and Reaction Mixture

Reagent/Mixture Parameter Recommended Temperature (°C) Maximum Temperature (°C) Consequence of Exceeding Maximum Temperature
Alkaline Phthalimide SolutionStorage and Handling≤ 3035Hydrolysis of phthalimide, leading to reduced yield.[1]
Sodium Hypochlorite SolutionPreparation and Storage≤ 1015Formation of sodium chlorate, causing product degradation and discoloration.[1]
Reaction MixtureDuring Hypochlorite Addition< 3040Reaction of this compound with sodium hypochlorite, causing loss of yield and quality.[1]
Final Reaction MixturePost-Addition60 - 100-This is the expected temperature range due to the exothermic nature of the reaction.[1]

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis cluster_reagents Reagent Preparation cluster_reaction Reaction cluster_product Product phthalimide_sol Prepare Alkaline Phthalimide Solution (≤ 30°C) mixing Rapid Mixing (< 60 seconds) phthalimide_sol->mixing Add to reactor hypochlorite_sol Prepare Sodium Hypochlorite Solution (≤ 15°C) hypochlorite_sol->mixing Add rapidly exotherm Exothermic Reaction (Temp rises to 60-100°C) mixing->exotherm Reaction initiates na_anthranilate This compound Solution exotherm->na_anthranilate Reaction completes

Caption: Workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield/Impurity cluster_causes Potential Causes cluster_consequences Consequences issue Low Yield or Colored Product temp_phthalimide Phthalimide Solution Temp > 35°C issue->temp_phthalimide temp_hypochlorite Hypochlorite Solution Temp > 15°C issue->temp_hypochlorite temp_mixing Mixing Temp > 40°C issue->temp_mixing hydrolysis Phthalimide Hydrolysis temp_phthalimide->hydrolysis chlorate Chlorate Formation temp_hypochlorite->chlorate degradation Product Degradation temp_mixing->degradation hydrolysis->issue chlorate->issue degradation->issue

Caption: Troubleshooting common issues in this compound synthesis.

References

Side reactions to avoid during the Hofmann rearrangement for anthranilic acid.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing the Hofmann rearrangement for the synthesis of anthranilic acid from phthalimide (B116566).

Troubleshooting Guide: Common Experimental Issues

This guide addresses specific issues that may be encountered during the Hofmann rearrangement of phthalimide to anthranilic acid, presented in a question-and-answer format.

Question 1: My yield of anthranilic acid is significantly lower than expected. What are the potential causes and solutions?

Answer: Low yields are a common issue and can stem from several factors, primarily related to reagent stability and the occurrence of side reactions.

  • Degradation of Hypohalite Reagent: The sodium hypobromite (B1234621) or sodium hypochlorite (B82951) solution is unstable and can decompose, especially at elevated temperatures.

    • Solution: Prepare the hypohalite solution at low temperatures (0–5 °C) and use it immediately. When preparing sodium hypobromite, add bromine slowly to a cold, stirred solution of sodium hydroxide (B78521).

  • Side Reaction - Urea (B33335) Formation: The desired anthranilic acid product can act as a nucleophile and attack the isocyanate intermediate, leading to the formation of a substituted urea byproduct, which is often an insoluble white precipitate.

    • Solution: Maintain a high concentration of sodium hydroxide in the reaction mixture. This promotes the rapid hydrolysis of the isocyanate to a carbamic acid, which then decarboxylates to the desired amine, outcompeting the reaction with the amine product.[1]

  • Incomplete Reaction: The rearrangement may not have gone to completion.

    • Solution: After the initial low-temperature addition of the hypohalite, gently warming the reaction mixture (e.g., to 75-80°C) for a short period can ensure the complete conversion of intermediates.[2]

Question 2: I've isolated an insoluble white precipitate along with my anthranilic acid. What is it and how can I prevent its formation?

Answer: The insoluble white precipitate is likely a symmetrically substituted urea (R-NH-CO-NH-R) or an acylurea.

  • Cause: This occurs when the newly formed anthranilic acid (a primary amine) or the unreacted phthalamide (B166641) attacks the isocyanate intermediate before it can be hydrolyzed by water.

  • Prevention Strategies:

    • Maintain High Base Concentration: A high concentration of sodium hydroxide is crucial to ensure that the hydrolysis of the isocyanate is the predominant reaction pathway.[1]

    • Control Stoichiometry: While a slight excess of the halogenating agent ensures complete conversion of the starting material, a large excess should be avoided as it can promote side reactions.

    • Temperature Control: Carry out the initial phase of the reaction at low temperatures to control the reaction rate and minimize side reactions.

Question 3: The color of my reaction mixture turned dark red or brown upon addition of the hypochlorite/hypobromite. Is this normal?

Answer: While a faint yellow color is expected, a dark red or brown coloration can indicate side reactions or oxidation of the product. Basic solutions of anthranilate are known to be susceptible to oxidation, which can lead to colored impurities.

  • Cause: This may be due to the oxidation of the anthranilic acid product or other aromatic species present in the reaction mixture. The reaction temperature might be too high during the addition of the oxidizing agent.

  • Prevention and Solution:

    • Maintain Low Temperatures: Ensure that the reaction mixture is adequately chilled (ideally below 5°C) before and during the addition of the hypohalite solution.

    • Purification: If colored impurities are present in the final product, recrystallization from hot water, potentially with the addition of activated charcoal, can help to remove them.

Question 4: During the workup, I'm having trouble precipitating the anthranilic acid, or the yield upon precipitation is very low.

Answer: The precipitation of anthranilic acid is highly pH-dependent.

  • Cause: Anthranilic acid is an amphoteric molecule, meaning it has both an acidic carboxylic acid group and a basic amino group. If the pH is too low (strongly acidic), the amino group will be protonated, forming a soluble ammonium (B1175870) salt. If the pH is too high (strongly basic), the carboxylic acid group will be deprotonated, forming a soluble carboxylate salt.

  • Solution:

    • Precise pH Control: Carefully neutralize the reaction mixture with a strong acid (like HCl) to a near-neutral pH. Then, add a weak acid, such as glacial acetic acid, to precipitate the anthranilic acid. The use of a weak acid helps to avoid over-acidification and subsequent formation of the soluble salt.[1]

    • Recovery from Filtrate: Any anthranilic acid remaining in the filtrate can be precipitated as its copper salt by adding a saturated solution of copper(II) acetate. This precipitate can be collected, and the anthranilic acid can be regenerated.[2]

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions to avoid during the Hofmann rearrangement for anthranilic acid synthesis?

A1: The main side reactions include:

  • Urea Formation: The reaction of the anthranilic acid product with the isocyanate intermediate.

  • Acylurea Formation: The reaction of the starting phthalamide with the isocyanate intermediate.

  • Nitrile Formation: Oxidation of the primary amine product to a nitrile, though this is less commonly reported for anthranilic acid synthesis.

  • Aromatic Halogenation: Although not extensively documented for this specific reaction under standard conditions, electrophilic halogenation of the aromatic ring is a potential side reaction, especially if the reaction conditions are not carefully controlled.

Q2: Can I use household bleach (sodium hypochlorite) for this reaction?

A2: Yes, commercial bleach containing sodium hypochlorite is frequently used for this reaction. However, it's important to know the concentration of sodium hypochlorite in the bleach to ensure the correct stoichiometry. Also, be aware that some bleaches contain detergents or other additives that could complicate the reaction or purification.

Q3: What is the role of temperature in minimizing side reactions?

A3: Temperature control is critical. The initial formation of the N-haloamide and the rearrangement to the isocyanate should be conducted at low temperatures (0-10°C) to control the reaction rate and prevent the decomposition of the hypohalite reagent. A subsequent, brief heating step (e.g., to 75-80°C) is often employed to ensure the complete conversion of the isocyanate intermediate to the desired product.[2]

Q4: How does the concentration of sodium hydroxide affect the reaction?

A4: A high concentration of sodium hydroxide is beneficial as it promotes the desired rapid hydrolysis of the isocyanate intermediate, thereby minimizing the formation of urea and acylurea byproducts.[1]

Data on Reaction Parameters and Side Products

While precise quantitative data from a single comparative study is scarce in the literature, the following table summarizes the qualitative and semi-quantitative impact of key reaction parameters on the formation of side products, based on established chemical principles and experimental observations.

ParameterConditionEffect on Anthranilic Acid YieldEffect on Urea/Acylurea FormationEffect on Other Side ReactionsRationale
NaOH Concentration HighIncreasesDecreases-Favors rapid hydrolysis of the isocyanate intermediate over reaction with amine/amide nucleophiles.[1]
LowDecreasesIncreases-Slower hydrolysis allows for competitive nucleophilic attack by the amine or amide.
Temperature Low (Initial)IncreasesDecreasesDecreasesControls reaction rate, prevents hypohalite decomposition, and minimizes undesired oxidation.
High (Initial)DecreasesIncreasesIncreasesCan lead to reagent decomposition and increased rates of side reactions.
Brief High (Final)Increases--Ensures complete conversion of the isocyanate intermediate.[2]
Hypohalite Stoichiometry Slight ExcessOptimal--Ensures complete consumption of the starting phthalamide.
Large ExcessMay DecreaseMay IncreaseMay IncreaseCan lead to over-oxidation of the product or other undesired side reactions.
Rate of Addition of Hypohalite SlowIncreasesDecreasesDecreasesAllows for better temperature control and minimizes localized high concentrations of the oxidizing agent.
FastDecreasesIncreasesIncreasesCan lead to poor temperature control and an increase in side reactions.

Experimental Protocols

Protocol 1: High-Yield Synthesis of Anthranilic Acid with Minimized Side Products

This protocol incorporates best practices to minimize the formation of urea, acylurea, and other byproducts.

Materials:

  • Phthalimide

  • Sodium hydroxide (NaOH)

  • Bromine (Br₂) or Sodium hypochlorite (NaOCl) solution (commercial bleach)

  • Concentrated Hydrochloric acid (HCl)

  • Glacial Acetic Acid (CH₃COOH)

  • Deionized water

  • Ice

Procedure:

  • Preparation of Sodium Hypobromite Solution (if using Bromine):

    • In a flask, dissolve a calculated amount of sodium hydroxide in water, keeping the flask in an ice bath to maintain a temperature below 10°C.

    • Slowly add one equivalent of bromine to the cold, stirred NaOH solution. The solution should be used immediately.

  • Reaction Setup:

    • In a separate, larger flask equipped with a magnetic stirrer, dissolve the starting phthalamide in a solution of sodium hydroxide in water. Cool this mixture in an ice bath to below 5°C.

  • Hofmann Rearrangement:

    • Slowly add the freshly prepared, cold sodium hypobromite or chilled sodium hypochlorite solution to the stirred phthalamide solution, ensuring the temperature of the reaction mixture does not rise above 10°C.

    • After the addition is complete, continue stirring in the ice bath for approximately 15-20 minutes.

    • Remove the ice bath and allow the mixture to warm to room temperature. Then, gently heat the solution to 75-80°C for about 15 minutes to ensure the complete reaction of the isocyanate intermediate.[2]

    • Cool the reaction mixture back down in an ice bath.

  • Workup and Isolation:

    • Carefully neutralize the cold reaction mixture by the slow, dropwise addition of concentrated hydrochloric acid until the pH is near 7. Use pH paper to monitor the pH closely.

    • Once neutral, slowly add glacial acetic acid with vigorous stirring. The anthranilic acid will precipitate as a solid. Be cautious as foaming may occur.

    • Collect the precipitated anthranilic acid by vacuum filtration.

    • Wash the solid with cold deionized water to remove any remaining salts.

    • Dry the purified anthranilic acid.

Visualizations

Logical Workflow for Troubleshooting Low Yield

Troubleshooting_Low_Yield start Low Yield of Anthranilic Acid check_reagent Check Hypohalite Reagent start->check_reagent reagent_issue Degraded or Incorrect Concentration check_reagent->reagent_issue Yes check_side_products Isolate/Analyze Byproducts check_reagent->check_side_products No reagent_solution Prepare fresh reagent at low temp. Verify concentration. reagent_issue->reagent_solution urea_formation Urea/Acylurea Detected check_side_products->urea_formation Yes incomplete_reaction Unreacted Starting Material Detected check_side_products->incomplete_reaction Yes workup_issue Check Workup Procedure check_side_products->workup_issue No urea_solution Increase NaOH concentration. Control temperature. urea_formation->urea_solution incomplete_solution Incorporate final heating step (75-80°C). incomplete_reaction->incomplete_solution ph_problem Incorrect pH during precipitation workup_issue->ph_problem Yes ph_solution Precise neutralization with HCl, followed by precipitation with acetic acid. ph_problem->ph_solution

Caption: Troubleshooting workflow for low yield in anthranilic acid synthesis.

Signaling Pathway of Hofmann Rearrangement and Side Reactions

Hofmann_Rearrangement_Pathway cluster_main Main Reaction Pathway cluster_side Side Reactions Phthalamide Phthalamide N_Bromo N-Bromoanthranilamide Phthalamide->N_Bromo + Br₂/OH⁻ Isocyanate Isocyanate Intermediate N_Bromo->Isocyanate Rearrangement Carbamic_Acid Carbamic Acid Isocyanate->Carbamic_Acid + H₂O (fast, high [OH⁻]) Urea Urea Byproduct Isocyanate->Urea + Anthranilic Acid (slower, low [OH⁻]) Acylurea Acylurea Byproduct Isocyanate->Acylurea + Phthalamide (slower, low [OH⁻]) Anthranilic_Acid Anthranilic Acid (Desired Product) Carbamic_Acid->Anthranilic_Acid - CO₂

Caption: Reaction pathway of the Hofmann rearrangement and competing side reactions.

References

Technical Support Center: Optimizing Reaction Conditions for Precipitating Metal Anthranilates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the precipitation of metal anthranilates.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the precipitation of metal anthranilates?

A1: The precipitation of metal anthranilates involves the reaction of a metal salt with anthranilic acid in a suitable solvent. The reaction typically requires the deprotonation of the carboxylic acid group of anthranilic acid to form the anthranilate anion, which then coordinates with the metal cation. This coordination complex, if insoluble under the reaction conditions, will precipitate out of the solution. The stoichiometry of these complexes is frequently a 1:2 metal-to-ligand ratio.[1][2][3]

Q2: Which factors are most critical in optimizing the precipitation of metal anthranilates?

A2: The most critical factors include pH, choice of solvent, temperature, and the concentration of reactants. Proper control of these parameters is essential for achieving high yield and purity of the desired metal anthranilate precipitate.[4][5]

Q3: What is the role of pH in the precipitation process?

A3: pH plays a crucial role in the deprotonation of anthranilic acid.[6] In acidic conditions, the carboxylic acid group remains protonated, hindering complex formation. By adjusting the pH to a basic range, typically with a base like sodium hydroxide (B78521) (NaOH), the anthranilic acid is converted to the anthranilate anion, which is then available to chelate with the metal ion.[2] However, excessively high pH can lead to the precipitation of metal hydroxides, an undesired side product.[7]

Q4: How does the choice of solvent affect the precipitation?

A4: The solvent system is critical for both dissolving the reactants and facilitating the precipitation of the product. An ideal solvent will dissolve the starting materials (metal salt and anthranilic acid) but have low solubility for the resulting metal anthranilate complex.[8][9] Common solvents used include water, ethanol, methanol, and mixtures of these.[2] The polarity of the solvent can significantly influence the solubility of the complex and the quality of the precipitate.[10]

Q5: What is the typical stoichiometry of metal anthranilate complexes?

A5: For many divalent metal ions, the resulting complex with anthranilic acid has a 1:2 metal-to-ligand stoichiometry. However, this can vary depending on the metal and the reaction conditions.[1][2][3]

Troubleshooting Guide

Issue 1: No precipitate is forming.
Possible Cause Suggested Solution
Incorrect pH The pH of the solution may be too acidic, preventing the deprotonation of anthranilic acid. Use a pH meter to monitor the pH and add a base (e.g., dilute NaOH solution) dropwise to raise the pH. Be cautious not to overshoot the optimal pH range to avoid the formation of metal hydroxides.[7]
Inappropriate Solvent The chosen solvent may be too good at solvating the metal anthranilate complex, keeping it in solution.[8] Try using a different solvent or a mixed-solvent system. For instance, if the complex is soluble in a polar solvent, adding a less polar anti-solvent can induce precipitation.[11]
Low Reactant Concentration The concentration of the metal salt or anthranilic acid may be too low to exceed the solubility product of the metal anthranilate. Increase the concentration of the reactants.
Complexation Issues The metal ion might be forming a more stable complex with other species in the solution (e.g., chelating agents). Ensure the reaction medium is free from interfering substances.[7]
Issue 2: The precipitate is amorphous, oily, or difficult to filter.
Possible Cause Suggested Solution
Precipitation is too rapid Rapid addition of reagents can lead to the formation of fine, amorphous particles or oils.[8] Add the precipitating agent slowly while vigorously stirring the solution.
Suboptimal Temperature The reaction temperature can affect the crystal growth rate. Try adjusting the temperature. In some cases, cooling the solution slowly can promote the formation of larger, more well-defined crystals.[9]
Incorrect Solvent System The solvent may not be suitable for crystallization. Experiment with different solvents or solvent mixtures to find one that promotes crystalline growth.[10]
Issue 3: The yield of the precipitate is low.
Possible Cause Suggested Solution
Incomplete reaction Ensure the reaction has been allowed to proceed for a sufficient amount of time with adequate stirring.
Loss of product during washing The precipitate may have some solubility in the washing solvent. Use a minimal amount of a cold solvent in which the product is known to be poorly soluble for washing.
Suboptimal pH The pH may not be in the optimal range for maximum precipitation. A pH titration study can help identify the ideal pH for maximum yield.
Product is partially soluble in the reaction solvent If the product has significant solubility in the reaction medium, consider cooling the mixture or adding an anti-solvent to decrease its solubility and increase the yield.
Issue 4: The precipitate is contaminated with impurities (e.g., metal hydroxide).
Possible Cause Suggested Solution
pH is too high Excessively high pH can cause the precipitation of metal hydroxides alongside the desired metal anthranilate.[7] Carefully control the pH and avoid making the solution too alkaline. The optimal pH for precipitating metal hydroxides can give an indication of the upper pH limit to avoid.
Impure starting materials Use high-purity metal salts and anthranilic acid to prevent the co-precipitation of impurities.
Inadequate washing Unreacted starting materials or byproducts may be adsorbed onto the surface of the precipitate. Wash the precipitate thoroughly with a suitable solvent.

Data Presentation: Optimized Reaction Parameters

The optimal reaction conditions for precipitating metal anthranilates can vary depending on the specific metal ion. The following table summarizes general guidelines and specific examples found in the literature.

Metal IonRecommended pH RangeCommon SolventsNotes
General Weakly acidic to neutral/slightly basicWater, Ethanol, Methanol, Ethanol-Water mixtures[2][8]The use of NaOH to deprotonate anthranilic acid is a common practice.[2]
Copper(II) pH 4.49 - 6.11 (for hydroxide)[12]Water, Ethanol-Water[2][8]A study on copper hydroxide precipitation showed high efficiency in this pH range.[12]
Zinc(II) pH 5.5 - 7.23 (for hydroxide)[12]; Optimal at pH 9.5 for hydroxide removal[13]Water[2]Different studies suggest varying optimal pH for zinc hydroxide precipitation, indicating the need for empirical optimization for the anthranilate.
Iron(II/III) > 3.5 (for Fe(III) hydroxide)[12]Ethanol-Water[8]Iron(III) hydroxide precipitates at a relatively low pH.
Nickel(II) ~10.8 (for hydroxide)[7]Ethanol-Water[8]Nickel hydroxide precipitates at a higher pH.
Cobalt(II) Not specifiedEthanol-Water[8]-

Note: The pH ranges provided for metal hydroxides are a useful starting point but may not be the absolute optimum for metal anthranilate precipitation. Experimental optimization for each specific metal anthranilate system is highly recommended.

Experimental Protocols

General Protocol for the Precipitation of Metal Anthranilates

This protocol is a general guideline and may require optimization for specific metal anthranilates.

  • Dissolution of Anthranilic Acid: Dissolve anthranilic acid in a suitable solvent (e.g., deionized water or an ethanol-water mixture).

  • pH Adjustment: While stirring, slowly add a dilute solution of a base (e.g., 1 M NaOH) to the anthranilic acid solution to deprotonate it. Monitor the pH using a calibrated pH meter until the desired pH is reached.

  • Preparation of Metal Salt Solution: In a separate container, dissolve the metal salt (e.g., chloride, sulfate, or nitrate (B79036) salt) in the same solvent as used for the anthranilic acid.

  • Precipitation: Slowly add the metal salt solution to the stirred anthranilic acid solution. A precipitate should form.

  • Digestion: Continue stirring the mixture for a specified period (e.g., 30 minutes to several hours) to allow for complete precipitation and crystal growth. Gentle heating may be applied in some cases to improve crystallinity, but this should be optimized.

  • Isolation of Precipitate: Collect the precipitate by filtration (e.g., using a Büchner funnel).

  • Washing: Wash the precipitate with a small amount of cold solvent to remove any soluble impurities.

  • Drying: Dry the precipitate under vacuum or in a desiccator to a constant weight.

Visualizations

Experimental_Workflow Experimental Workflow for Precipitating Metal Anthranilates cluster_prep Preparation cluster_reaction Reaction cluster_processing Processing prep_anthranilic Dissolve Anthranilic Acid ph_adjust Adjust pH of Anthranilic Acid Solution prep_anthranilic->ph_adjust prep_metal Dissolve Metal Salt mix Slowly Mix Solutions with Stirring prep_metal->mix ph_adjust->mix precipitate Precipitate Formation mix->precipitate filtration Filter Precipitate precipitate->filtration washing Wash Precipitate filtration->washing drying Dry Precipitate washing->drying product Final Product: Metal Anthranilate drying->product

Caption: General experimental workflow for the synthesis of metal anthranilates.

Troubleshooting_Logic Troubleshooting Logic for Precipitation Issues start Start issue Precipitation Issue? start->issue no_precipitate No Precipitate issue->no_precipitate Yes poor_quality Poor Quality Precipitate (Amorphous/Oily) issue->poor_quality Yes low_yield Low Yield issue->low_yield Yes end End issue->end No check_ph Check pH no_precipitate->check_ph check_mixing_rate Check Mixing Rate poor_quality->check_mixing_rate low_yield->check_ph check_solvent Check Solvent check_ph->check_solvent Correct adjust_ph Adjust pH check_ph->adjust_ph Incorrect check_concentration Check Concentration check_solvent->check_concentration Appropriate change_solvent Change Solvent/ Use Anti-solvent check_solvent->change_solvent Inappropriate increase_concentration Increase Concentration check_concentration->increase_concentration Too Low check_concentration->end Correct check_mixing_rate->check_solvent Optimal slow_addition Slow Reagent Addition check_mixing_rate->slow_addition Too Fast adjust_ph->end change_solvent->end increase_concentration->end slow_addition->end

Caption: A logical workflow for troubleshooting common precipitation problems.

References

Technical Support Center: Crystallization of Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the crystallization of sodium anthranilate.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the crystallization of this compound in a question-and-answer format.

Problem: The crystallized this compound is discolored (e.g., brown, yellow, or black).

  • Question: Why are my this compound crystals not white?

  • Answer: Discoloration in this compound crystals is often due to oxidation of the anthranilate molecule, especially in basic solutions.[1] Impurities present in the starting material or formed during the reaction can also be a cause.

  • Question: How can I prevent discoloration during crystallization?

  • Answer: To minimize oxidation, it is advisable to work with cooled solutions and avoid prolonged exposure to heat and air. Using degassed solvents can also be beneficial. If impurities are the cause, a purification step prior to the final crystallization is recommended.

  • Question: What is the best way to remove color from my this compound product?

  • Answer: Recrystallization with the addition of a decolorizing agent is an effective method. Activated charcoal is a common choice for this purpose. Add a small amount of activated charcoal to the hot solution before the filtration step to adsorb the colored impurities.

Problem: The product "oils out" instead of crystallizing.

  • Question: During cooling, my product separates as an oil or a sticky mass instead of forming crystals. What is happening?

  • Answer: This phenomenon is known as "oiling out" and occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline phase. This can happen when a solution is highly supersaturated or when the rate of cooling is too rapid.

  • Question: How can I prevent my this compound from oiling out?

  • Answer: To prevent oiling out, it is crucial to control the rate of supersaturation. This can be achieved by:

    • Slowing down the cooling rate of the solution.

    • Using a larger volume of solvent to avoid high concentrations.

    • Adding a co-solvent to modify the solubility characteristics.

    • Inducing crystallization by adding seed crystals at a temperature just below the saturation point.

Problem: The crystal yield is very low.

  • Question: I am not getting a good recovery of my this compound after crystallization. What are the possible reasons?

  • Answer: Low yield can be attributed to several factors:

    • Using too much solvent, which keeps the product dissolved even after cooling.

    • Incomplete crystallization due to rapid cooling or insufficient cooling time.

    • Loss of product during transfers and filtration.

    • The solubility of this compound in the chosen solvent at low temperatures is still significant.

  • Question: How can I improve the yield of my crystallization?

  • Answer: To improve the yield:

    • Use the minimum amount of hot solvent necessary to fully dissolve the this compound.

    • Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

    • Minimize the number of transfers.

    • Wash the collected crystals with a minimal amount of ice-cold solvent to reduce dissolution.

    • Consider using a solvent system where the solubility of this compound is lower at cold temperatures.

Problem: The crystals are very fine or needle-shaped, making them difficult to filter.

  • Question: My this compound crystals are like a fine powder or long needles that clog the filter paper. How can I get larger, more manageable crystals?

  • Answer: The formation of small or needle-like crystals is often a result of rapid crystallization from a highly supersaturated solution.

  • Question: What techniques can I use to control the crystal size and shape (habit)?

  • Answer: To obtain larger, more equant crystals:

    • Decrease the rate of cooling to allow for slower crystal growth.

    • Reduce the level of supersaturation by using more solvent.

    • Consider using a different solvent or a co-solvent system.

    • The pH of the solution can also influence crystal habit. Experimenting with slight pH adjustments may be beneficial.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent for the recrystallization of this compound?

A1: Water is a common and effective solvent for the recrystallization of this compound as it is soluble in hot water and less soluble in cold water. Ethanol (B145695) or a mixture of ethanol and water can also be used.[1]

Q2: How can I perform a recrystallization of this compound?

A2: A general procedure is as follows:

  • Dissolve the crude this compound in a minimum amount of hot water (near boiling).

  • If the solution is colored, add a small amount of activated charcoal and keep the solution hot for a few minutes.

  • Filter the hot solution through a pre-heated funnel to remove insoluble impurities and the charcoal.

  • Allow the filtrate to cool slowly to room temperature.

  • Further cool the solution in an ice bath to maximize crystallization.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of ice-cold water.

  • Dry the crystals.

Q3: Is there any quantitative data on the solubility of this compound in water?

Data Presentation

As specific quantitative solubility data for this compound at various temperatures was not found in the search results, a representative table cannot be provided. It is recommended that researchers experimentally determine the solubility curve for their specific system to optimize yield and purity.

Experimental Protocols

Key Experiment: Recrystallization of this compound from Water

Objective: To purify crude this compound by recrystallization from water to obtain a white crystalline product.

Materials:

  • Crude this compound

  • Deionized water

  • Activated charcoal (optional, for colored samples)

  • Erlenmeyer flasks

  • Heating mantle or hot plate

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stirring rod

  • Ice bath

Methodology:

  • Weigh the crude this compound and place it in an Erlenmeyer flask.

  • Add a small amount of deionized water and heat the mixture to boiling while stirring.

  • Continue adding small portions of hot deionized water until the this compound is completely dissolved. Avoid adding an excess of water to ensure a good yield.

  • If the solution is colored, remove it from the heat, add a small amount of activated charcoal, and then gently reheat the solution for a few minutes.

  • Set up a hot filtration apparatus by placing a fluted filter paper in a funnel and preheating the funnel and a receiving Erlenmeyer flask with hot solvent vapor.

  • Filter the hot solution quickly to remove any insoluble impurities and activated charcoal.

  • Allow the filtrate to cool slowly to room temperature without disturbance. Crystal formation should be observed.

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Collect the crystals by vacuum filtration using a Buchner funnel.

  • Wash the crystals with a small amount of ice-cold deionized water.

  • Allow the crystals to dry completely on the filter paper under vacuum, and then transfer them to a watch glass for final air drying.

Mandatory Visualizations

Troubleshooting_Workflow start Start Crystallization issue Problem Encountered? start->issue discoloration Discolored Crystals issue->discoloration Yes oiling_out Oiling Out issue->oiling_out Yes low_yield Low Yield issue->low_yield Yes poor_morphology Poor Crystal Morphology issue->poor_morphology Yes end Successful Crystallization issue->end No solution1 Use Decolorizing Agent (e.g., Charcoal) discoloration->solution1 solution2 Slow Cooling Rate Increase Solvent Volume oiling_out->solution2 solution3 Minimize Solvent Ensure Complete Cooling low_yield->solution3 solution4 Slower Cooling Adjust Solvent/pH poor_morphology->solution4 solution1->end solution2->end solution3->end solution4->end

Caption: A workflow diagram for troubleshooting common this compound crystallization issues.

Recrystallization_Process cluster_dissolution Dissolution cluster_filtration Filtration cluster_crystallization Crystallization cluster_isolation Isolation & Drying dissolve Dissolve Crude Product in Minimum Hot Solvent charcoal Add Activated Charcoal (if necessary) dissolve->charcoal hot_filter Hot Gravity Filtration charcoal->hot_filter cool_rt Cool to Room Temperature hot_filter->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice vac_filter Vacuum Filtration cool_ice->vac_filter wash Wash with Cold Solvent vac_filter->wash dry Dry Crystals wash->dry

Caption: A step-by-step workflow for the recrystallization of this compound.

References

How to prevent the oxidation of sodium anthranilate solutions?

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of sodium anthranilate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: My this compound solution is turning yellow/brown. What is causing this discoloration?

A1: The yellow or brown discoloration of your this compound solution is a common indicator of oxidation. This compound, an aromatic amine, is susceptible to degradation when exposed to oxygen, light, and heat. The color change is due to the formation of colored oxidation products.

Q2: What are the primary factors that accelerate the oxidation of this compound solutions?

A2: The primary factors that accelerate oxidation are:

  • Exposure to Oxygen: Dissolved oxygen in the solvent or exposure to air is a key driver of oxidation.

  • Exposure to Light: UV and visible light can provide the energy to initiate and propagate oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • Presence of Metal Ions: Trace metal ions (e.g., Fe³⁺, Cu²⁺) can act as catalysts for oxidation.

  • Inappropriate pH: The stability of aromatic amines is often pH-dependent. Highly acidic or alkaline conditions can promote degradation.

Q3: How can I prevent or minimize the oxidation of my this compound solution?

A3: To prevent oxidation, it is crucial to control the environmental factors listed above. Key preventative measures include:

  • Working under an inert atmosphere: Purging your solvent with an inert gas like nitrogen or argon and maintaining an inert atmosphere above the solution can significantly reduce oxidation.

  • Protecting from light: Use amber glass vials or wrap your containers in aluminum foil to block light.

  • Controlling temperature: Store solutions at reduced temperatures (e.g., 2-8 °C) to slow down the rate of degradation.

  • Using high-purity solvents: High-purity solvents minimize the presence of catalytic metal ions and other impurities.

  • Adding antioxidants: Incorporating a suitable antioxidant can help to quench free radicals and inhibit the oxidation process.

  • Using chelating agents: Adding a chelating agent like EDTA can sequester metal ions, preventing them from catalyzing oxidation.

  • Optimizing pH: Maintain the pH of the solution in a range that promotes stability, which for many aromatic amines is near neutral or slightly alkaline.

Q4: What are some recommended antioxidants for stabilizing this compound solutions?

A4: While specific data for this compound is limited, common antioxidants used for stabilizing aromatic amines include hindered phenolic compounds such as Butylated Hydroxytoluene (BHT) and Butylated Hydroxyanisole (BHA). Ascorbic acid and its salts can also be effective in aqueous solutions. The optimal choice and concentration of an antioxidant should be determined experimentally for your specific application.

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Rapid discoloration (within hours) High exposure to oxygen and/or light.Prepare the solution using deoxygenated solvent and under an inert atmosphere (e.g., in a glove box). Store the solution in a light-protected container (amber vial or foil-wrapped).
Presence of catalytic impurities (e.g., metal ions).Use high-purity, metal-free solvents and reagents. Consider adding a chelating agent such as EDTA (e.g., 0.01-0.1 mM).
Inconsistent experimental results Degradation of the this compound stock solution over time.Prepare fresh solutions for each experiment. If a stock solution must be stored, validate its stability over the storage period using a stability-indicating analytical method like HPLC.
Partial oxidation of the solid starting material.Store solid this compound in a cool, dark, and dry place, preferably under an inert atmosphere, as it can be hygroscopic.
Precipitate formation in the solution Formation of insoluble oxidation products or pH shift.Filter the solution through a compatible syringe filter before use. Re-evaluate the pH of the solution and adjust if necessary. Confirm the identity of the precipitate if possible.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Solution

This protocol describes the preparation of a this compound solution with measures to minimize oxidation.

Materials:

  • This compound powder

  • High-purity water (e.g., Milli-Q or equivalent)

  • Inert gas (Nitrogen or Argon)

  • Amber volumetric flasks and vials

  • Antioxidant (e.g., Butylated Hydroxytoluene - BHT)

  • Chelating agent (e.g., Disodium EDTA)

Procedure:

  • Deoxygenate the Solvent: Sparge the high-purity water with nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen.

  • Prepare the Solution:

    • In an amber volumetric flask, under a gentle stream of inert gas, dissolve the desired amount of this compound in the deoxygenated water.

    • If using, add the antioxidant and/or chelating agent at the desired concentration (e.g., BHT at 0.01% w/v, EDTA at 0.05% w/v). Ensure they are fully dissolved.

    • Bring the solution to the final volume with deoxygenated water.

  • Storage:

    • Immediately aliquot the solution into amber vials, leaving minimal headspace.

    • Purge the headspace of each vial with inert gas before sealing.

    • Store the vials at a reduced temperature (e.g., 2-8 °C) and protected from light.

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a starting point for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to monitor the degradation of this compound.

Chromatographic Conditions (Example):

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM potassium phosphate, pH 7.0). A typical gradient might start at 10% acetonitrile and increase to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV spectrophotometer at a wavelength determined by the UV spectrum of this compound (e.g., ~254 nm and ~330 nm).

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Procedure:

  • Prepare Standards: Prepare a stock solution of this compound in the mobile phase and create a series of dilutions for a calibration curve.

  • Sample Preparation: Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time compared to the standard.

    • Monitor for the appearance of new peaks, which may indicate degradation products.

    • Quantify the amount of this compound remaining in the samples over time using the calibration curve. The percentage of degradation can be calculated from the decrease in the main peak area.

Data Presentation

The following tables provide an example of how to present quantitative data from a stability study of this compound solutions. The data presented here is illustrative and should be generated for your specific experimental conditions.

Table 1: Effect of Temperature on the Stability of a 1 mg/mL this compound Solution in Water (pH 7) Stored in the Dark

Storage Time (Days)% Recovery at 4 °C% Recovery at 25 °C% Recovery at 40 °C
0100.0100.0100.0
799.595.288.1
1499.190.575.3
3098.282.160.7

Table 2: Effect of Antioxidants on the Stability of a 1 mg/mL this compound Solution in Water (pH 7) Stored at 40 °C in the Dark for 14 Days

AntioxidantConcentration (% w/v)% Recovery
None (Control)-75.3
BHT0.0192.5
BHT0.0596.8
Ascorbic Acid0.0190.1
Ascorbic Acid0.0594.2

Visualizations

Oxidation_Pathway cluster_solution This compound Solution cluster_stressors Oxidative Stressors SA This compound (C₇H₆NNaO₂) Oxidation Oxidation SA->Oxidation Oxygen Oxygen (O₂) Oxygen->Oxidation Light Light (hν) Light->Oxidation Heat Heat (Δ) Heat->Oxidation Metal Metal Ions (e.g., Fe³⁺, Cu²⁺) Metal->Oxidation Degradation Colored Degradation Products Oxidation->Degradation

Caption: Factors leading to the oxidation of this compound.

Prevention_Workflow start Start: Prepare this compound Solution deoxygenate 1. Deoxygenate Solvent (N₂ or Ar sparging) start->deoxygenate inert_atm 2. Work Under Inert Atmosphere deoxygenate->inert_atm protect_light 3. Protect from Light (Amber vials) inert_atm->protect_light control_temp 4. Control Temperature (Store at 2-8 °C) protect_light->control_temp additives 5. Add Stabilizers (Optional) control_temp->additives antioxidant Add Antioxidant (e.g., BHT) additives->antioxidant chelator Add Chelating Agent (e.g., EDTA) additives->chelator end Stable Sodium Anthranilate Solution antioxidant->end chelator->end

Caption: Workflow for preventing oxidation of this compound solutions.

Technical Support Center: Purification of Sodium Anthranilate by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of sodium anthranilate via recrystallization.

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Crystal Yield - Excessive Solvent: Too much solvent was used, keeping the this compound dissolved even at low temperatures.- Insufficient Cooling: The solution was not cooled to a low enough temperature or for a sufficient amount of time.- Premature Filtration: The solution was filtered before crystallization was complete.- Concentrate the Solution: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.- Extended Cooling: Place the flask in an ice bath for at least 30 minutes to an hour to maximize crystal formation.- Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the solution's surface to induce nucleation.- Seed Crystals: If available, add a small, pure crystal of this compound to the cooled solution to initiate crystallization.
Formation of an Oil Instead of Crystals - Solution Cooled Too Quickly: Rapid cooling can cause the compound to come out of solution as a supercooled liquid.- Insoluble Impurities: The presence of certain impurities can inhibit crystal lattice formation.- Supersaturation: The concentration of the solute is too high for crystallization to occur at that temperature.- Reheat and Cool Slowly: Reheat the solution until the oil redissolves. If necessary, add a small amount of additional solvent. Allow the solution to cool to room temperature slowly and undisturbed before placing it in an ice bath.- Charcoal Treatment: Add a small amount of activated charcoal to the hot solution to adsorb impurities, then hot filter before cooling.- Dilute the Solution: Add a small amount of hot solvent to the oily mixture, reheat to dissolve, and then cool slowly.
Product is Discolored (Yellow, Brown, or Tan) - Oxidation: The amine group in this compound is susceptible to oxidation, especially in basic solutions and at elevated temperatures, leading to colored byproducts.[1]- Intensely Colored Impurities: The crude material may contain impurities that are highly colored even at low concentrations.- Use Activated Charcoal: Before crystallization, treat the hot, dissolved solution with a small amount of activated charcoal to adsorb colored impurities. Perform a hot filtration to remove the charcoal.- Minimize Time at High Temperatures: Dissolve the this compound in the hot solvent quickly and proceed to the cooling step promptly.- Use an Antioxidant: Consider adding a small amount of a reducing agent like sodium sulfite (B76179) (Na₂SO₃) to the recrystallization solvent to inhibit oxidation.[2][3]- Work Under Inert Atmosphere: If oxidation is a persistent issue, performing the recrystallization under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.
Crystals are Very Fine or Powdery - Rapid Crystallization: The solution was cooled too quickly, leading to rapid nucleation and the formation of small crystals.- Slow Cooling: Allow the solution to cool to room temperature slowly and without disturbance before transferring it to an ice bath.- Insulate the Flask: Insulate the flask during cooling to slow down the rate of heat loss.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for recrystallizing this compound?

A1: Both water and ethanol (B145695) are commonly used solvents for the recrystallization of this compound, as it is soluble in both.[4] The choice of solvent may depend on the specific impurities present in your crude material. An ethanol/water mixture can also be an effective solvent system.

Q2: My this compound solution turns dark upon heating. What should I do?

A2: Darkening of the solution upon heating is often a sign of oxidation.[1] To mitigate this, you can try the following:

  • Add a small amount of activated charcoal to the hot solution and then perform a hot filtration.

  • Minimize the time the solution is kept at a high temperature.

  • Consider adding a small quantity of an antioxidant, such as sodium sulfite, to the solvent before dissolving the crude product.[2][3]

Q3: How can I improve the purity of my final product?

A3: To enhance the purity of the recrystallized this compound:

  • Ensure the crude material is fully dissolved in the minimum amount of hot solvent.

  • Use activated charcoal to remove colored impurities.

  • Allow the solution to cool slowly to promote the formation of well-defined crystals, which are less likely to trap impurities.

  • Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

Q4: What are some common impurities in crude this compound?

A4: While specific impurities depend on the synthetic route, potential impurities in related compounds like anthranilic acid can include methyl anthranilate and anthranoylanthranilic acid. Oxidation byproducts are also a common source of impurities that lead to discoloration.

Q5: Is it possible to perform a second recrystallization?

A5: Yes, a second recrystallization can further improve the purity of the product. If the initial recrystallization still yields a discolored or impure product, dissolving the crystals in fresh, hot solvent and repeating the process can be beneficial.

Experimental Protocols

Recrystallization of this compound from an Aqueous Ethanol Solution

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. For every 1 gram of crude material, begin by adding 4-5 mL of ethanol.

  • Heating: Gently heat the mixture on a hot plate while swirling to dissolve the solid. If the solid does not fully dissolve, add small additional portions of hot ethanol until a clear solution is obtained at the boiling point.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount (e.g., a spatula tip) of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask to remove the activated charcoal and any other insoluble impurities.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until a slight cloudiness persists. Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution. Cover the flask and allow it to cool slowly to room temperature.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to complete the crystallization process.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a moderate temperature.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude this compound dissolve Dissolve in minimal hot solvent start->dissolve decolorize Add Activated Charcoal (optional) dissolve->decolorize hot_filter Hot Filtration decolorize->hot_filter cool_slowly Slow Cooling to Room Temperature hot_filter->cool_slowly ice_bath Cool in Ice Bath cool_slowly->ice_bath vacuum_filter Vacuum Filtration ice_bath->vacuum_filter wash Wash with Cold Solvent vacuum_filter->wash dry Dry Crystals wash->dry end Pure this compound dry->end

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Guide cluster_yield Low Yield cluster_oil Oiling Out cluster_color Discoloration start Recrystallization Issue Encountered low_yield Low or No Crystal Yield start->low_yield Poor Recovery oiling_out Oil Formation start->oiling_out Liquid Formed discoloration Discolored Crystals start->discoloration Product Not White sol_1 Concentrate Solution low_yield->sol_1 sol_2 Cool Longer/ Induce Crystallization low_yield->sol_2 sol_3 Reheat & Cool Slowly oiling_out->sol_3 sol_4 Add More Solvent oiling_out->sol_4 sol_5 Use Activated Charcoal discoloration->sol_5 sol_6 Use Antioxidant (e.g., Na₂SO₃) discoloration->sol_6

Caption: Troubleshooting decision tree for this compound recrystallization.

References

Factors affecting the stability of sodium anthranilate solutions.

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for sodium anthranilate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound solutions and to troubleshoot common issues encountered during experimentation.

Troubleshooting Guide

This guide addresses specific problems you may encounter with your this compound solutions, providing potential causes and actionable solutions.

Problem Potential Cause(s) Recommended Action(s)
Discoloration of Solution (Yellowing/Browning) Oxidation: The amine group of anthranilate is susceptible to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.• Prepare solutions fresh whenever possible.• Use deoxygenated solvents (e.g., by sparging with nitrogen or argon).• Store solutions in amber vials or protect them from light.• Use high-purity solvents and consider the use of a chelating agent (e.g., EDTA) if metal ion contamination is suspected.
pH-Induced Degradation: Basic conditions can promote oxidation and self-condensation reactions, leading to colored impurities.• Maintain the pH of the solution in the slightly acidic to neutral range (pH 4-7) for optimal stability.
Precipitation in Solution pH Shift: this compound is the salt of a weak acid (anthranilic acid). If the pH of the solution drops significantly, the less soluble free acid form may precipitate.• Ensure the pH of your solution is maintained above the pKa of anthranilic acid (~4.95) to keep it in its soluble salt form.• Use buffered solutions if pH stability is a concern.
Low Temperature: Solubility of this compound decreases at lower temperatures.• If storing solutions at refrigerated temperatures, allow them to warm to room temperature and ensure complete dissolution before use.• Determine the solubility of this compound in your specific solvent system at your intended storage temperature.
Loss of Assay Potency Chemical Degradation: The molecule may be degrading due to hydrolysis, oxidation, photolysis, or thermal stress.• Review the storage conditions (temperature, light exposure).• Analyze the solution using a stability-indicating HPLC method to identify and quantify degradation products.• Refer to the FAQs below for detailed information on different degradation pathways.
Inconsistent Experimental Results Solution Instability: Degradation of the this compound solution between experiments or during a single experiment can lead to variability.• Prepare fresh solutions for each experiment or validate the stability of your stock solution over the intended period of use.• Monitor the purity of the solution at different time points using HPLC.

Frequently Asked Questions (FAQs)

1. What are the primary factors affecting the stability of this compound solutions?

The stability of this compound solutions is primarily influenced by pH, light, temperature, oxygen, and the presence of metal ions.

  • pH: Solutions are more stable in a slightly acidic to neutral pH range. Alkaline conditions can accelerate oxidative degradation.

  • Light: Exposure to UV light can cause photodegradation. Solutions should be protected from light.

  • Temperature: Higher temperatures accelerate the rate of all degradation reactions.

  • Oxidation: The aromatic amine is susceptible to oxidation, leading to the formation of colored impurities.

  • Metal Ions: Trace metal ions can catalyze oxidative degradation.

2. What are the expected degradation products of this compound?

Under forced degradation conditions, the following types of degradation products may be observed:

  • Oxidative Degradation: Oxidation can lead to the formation of hydroxylated derivatives, and potentially polymerization to form colored compounds like azoxybenzene (B3421426) and azobenzene (B91143) derivatives.[1]

  • Photodegradation: Exposure to UV light can lead to the formation of hydroxylated byproducts.[2]

  • Thermal Degradation: At elevated temperatures in aqueous solutions, decarboxylation to form aniline (B41778) can occur, although this is more significant at higher temperatures.

  • Hydrolytic Degradation: While the anthranilate itself is relatively stable to hydrolysis, related esters of anthranilic acid are susceptible to hydrolysis, yielding anthranilic acid.

3. What are the recommended storage conditions for this compound solutions?

For optimal stability, aqueous solutions of this compound should be:

  • Stored at refrigerated temperatures (2-8 °C).

  • Protected from light by using amber containers or wrapping containers in foil.

  • Kept in a tightly sealed container to minimize exposure to air.

  • Maintained at a pH between 4 and 7.

4. How does pH affect the stability of this compound solutions?

The pH of the solution is a critical factor. While this compound is more soluble in neutral to basic solutions, its chemical stability is greater in the slightly acidic to neutral range. Basic conditions (pH > 8) can promote the oxidation of the amine group, leading to discoloration and degradation. Acidic conditions significantly below the pKa of anthranilic acid (~4.95) can lead to precipitation of the less soluble free acid.

5. Is this compound susceptible to photodegradation?

Yes, this compound can undergo photodegradation upon exposure to UV light. The photodegradation of a closely related compound, methyl anthranilate, has been shown to follow pseudo-first-order kinetics.[2] The presence of substances like hydrogen peroxide can accelerate this process.[2] Therefore, it is crucial to protect solutions from light during storage and handling.

Quantitative Stability Data

The following tables summarize quantitative data on the degradation of anthranilate derivatives under various stress conditions. This data can be used to predict the stability of this compound solutions in your experiments.

Table 1: Photodegradation of Methyl Anthranilate (0.1 mM) under UVC Irradiation [2]

ConditionPseudo-First-Order Rate Constant (k, s⁻¹)
UVC alone(1.1 ± 0.1) x 10⁻⁴
UVC + 1 mM H₂O₂(2.0 ± 0.2) x 10⁻⁴
UVC + 5 mM H₂O₂(3.8 ± 0.4) x 10⁻⁴
UVC + 10 mM H₂O₂(4.0 ± 0.4) x 10⁻⁴
UVC + 20 mM H₂O₂(4.2 ± 0.4) x 10⁻⁴

Note: Data for methyl anthranilate is used as a proxy for this compound due to structural similarity.

Table 2: General Forced Degradation Conditions for Pharmaceuticals [3][4]

Stress ConditionReagent/ConditionTypical DurationExpected Degradation
Acid Hydrolysis0.1 M - 1 M HClUp to 7 days5-20%
Base Hydrolysis0.1 M - 1 M NaOHUp to 7 days5-20%
Oxidation3-30% H₂O₂Up to 7 days5-20%
Thermal50-70 °CUp to 7 days5-20%
Photolytic (ICH Q1B)1.2 million lux hours and 200 watt hours/m²Variable5-20%

Note: These are general guidelines. The actual extent of degradation will depend on the specific conditions and the concentration of the this compound solution.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This method is adapted from a validated procedure for anthranilic acid and its impurities and can be used to assess the purity and stability of this compound solutions.[5]

  • Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • Column: µBondapak C18, 10 µm, 300 x 3.9 mm, or equivalent.

  • Mobile Phase: 35:65 (v/v) methanol/phosphate (B84403) buffer (pH 3.0).

    • Buffer Preparation: Prepare a solution of potassium dihydrogen phosphate in water and adjust the pH to 3.0 with phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient.

  • Internal Standard (Optional): Benzoic acid.

Procedure:

  • Prepare a standard solution of this compound of known concentration in the mobile phase.

  • Prepare your sample solution by diluting it to a suitable concentration with the mobile phase.

  • Inject the standard and sample solutions into the HPLC system.

  • The retention time for anthranilic acid will be approximately 4-5 minutes under these conditions. Degradation products will typically elute at different retention times.

  • Quantify the amount of this compound in your sample by comparing the peak area to that of the standard. Degradation can be assessed by the appearance of new peaks and a decrease in the main peak area.

Protocol 2: Forced Degradation Study

This protocol outlines the steps to perform a forced degradation study on a this compound solution to understand its degradation pathways.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in water at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M HCl to get a final concentration of 0.1 M HCl.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with 0.1 M NaOH, and dilute with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.2 M NaOH to get a final concentration of 0.1 M NaOH.

    • Keep the solution at 60 °C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with 0.1 M HCl, and dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix the stock solution with 6% hydrogen peroxide.

    • Keep the solution at room temperature for 24 hours.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Keep a sample of the stock solution in a clear vial at 60 °C for 7 days.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose a sample of the stock solution in a quartz cuvette to a calibrated light source that provides both UV and visible light, as per ICH Q1B guidelines.

    • Simultaneously, keep a control sample protected from light.

    • After the specified exposure, analyze both the exposed and control samples by HPLC.

  • Analysis: Analyze all samples using the stability-indicating HPLC method described in Protocol 1. Compare the chromatograms of the stressed samples with the control to identify and quantify degradation products.

Visualizations

Stability_Factors SA_Solution This compound Solution Stability pH pH Degradation Degradation pH->Degradation Alkaline pH accelerates oxidation Light Light Exposure Light->Degradation UV light causes photodegradation Temperature Temperature Temperature->Degradation Increases reaction rates Oxygen Oxygen (Air) Oxygen->Degradation Oxidizes amine group Metal_Ions Metal Ions Metal_Ions->Degradation Catalyzes oxidation Degradation->SA_Solution affects

Caption: Factors affecting the stability of this compound solutions.

Troubleshooting_Workflow Start Instability Observed (e.g., discoloration, precipitation, potency loss) Check_pH Check Solution pH Start->Check_pH Check_Storage Review Storage Conditions (Light, Temp, Air Exposure) Check_pH->Check_Storage pH OK Adjust_pH Adjust pH to 4-7 Use Buffer Check_pH->Adjust_pH pH out of range HPLC_Analysis Perform Stability-Indicating HPLC Analysis Check_Storage->HPLC_Analysis Optimal Modify_Storage Store in Amber Vials Refrigerate Use Inert Gas Check_Storage->Modify_Storage Suboptimal Identify_Degradants Identify and Quantify Degradation Products HPLC_Analysis->Identify_Degradants Adjust_pH->HPLC_Analysis Modify_Storage->HPLC_Analysis Reformulate Consider Reformulation (e.g., add antioxidant/chelator) Identify_Degradants->Reformulate Significant Degradation End Stable Solution Identify_Degradants->End Acceptable Stability Reformulate->End

Caption: Troubleshooting workflow for this compound solution instability.

Degradation_Pathways Sodium_Anthranilate This compound Oxidation Oxidation (O₂, H₂O₂, Metal Ions) Sodium_Anthranilate->Oxidation Photolysis Photolysis (UV Light) Sodium_Anthranilate->Photolysis Thermolysis Thermolysis (Heat) Sodium_Anthranilate->Thermolysis Hydrolysis Hydrolysis (Acid/Base) Sodium_Anthranilate->Hydrolysis Mainly for esters Oxidized_Products Hydroxylated Derivatives, Polymeric Colored Products Oxidation->Oxidized_Products Photo_Products Hydroxylated Derivatives Photolysis->Photo_Products Thermal_Products Aniline (Decarboxylation) Thermolysis->Thermal_Products Hydrolysis_Product Anthranilic Acid (from esters) Hydrolysis->Hydrolysis_Product

Caption: Potential degradation pathways of this compound.

References

Optimizing pH for the precipitation of anthranilic acid from its sodium salt.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the precipitation of anthranilic acid from its sodium salt.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for precipitating anthranilic acid from its sodium salt solution?

The optimal pH for precipitating anthranilic acid is at or near its isoelectric point (pI), where it has minimal solubility in aqueous solutions. The isoelectric point for anthranilic acid is approximately 3.5.[1] Experimental data suggests that a pH range of 4.15-4.3 can yield a high recovery of the precipitated acid. One user in a forum reported the highest yield just below pH 7. It is crucial to carefully control the pH during acidification to maximize the yield.

Q2: Why is pH control so critical in the precipitation of anthranilic acid?

Anthranilic acid is an amphoteric molecule, meaning it has both an acidic carboxylic group and a basic amino group.[1] Its solubility in water is highly dependent on the pH of the solution.[2][3]

  • In alkaline solutions (high pH): The carboxylic acid group is deprotonated, forming the highly soluble sodium anthranilate salt.

  • In strongly acidic solutions (low pH): The amino group is protonated, forming a soluble ammonium (B1175870) salt.

  • At the isoelectric point (pI): The molecule exists as a zwitterion with both a positive and a negative charge, resulting in minimal solubility and causing it to precipitate out of the solution.

Therefore, careful pH adjustment is necessary to ensure the anthranilic acid is in its least soluble form for maximum precipitation.

Q3: Which acid should I use for the precipitation?

Both strong acids, like hydrochloric acid (HCl), and weak acids, like acetic acid, can be used for the precipitation of anthranilic acid.

  • Hydrochloric acid (HCl): Being a strong acid, it allows for a rapid and significant drop in pH. However, it requires careful, dropwise addition with constant monitoring to avoid overshooting the optimal pH range, which could lead to the redissolution of the precipitate.

  • Acetic acid: As a weak acid, it provides a more controlled and gradual pH change, making it easier to hit the target pH for maximum precipitation.[4] It is often recommended to prevent the solution from becoming too acidic, which would protonate the amine group and increase solubility.[4]

Q4: My precipitated anthranilic acid is discolored (yellow, brown, or tan). What causes this, and how can I purify it?

Discoloration of anthranilic acid is a common issue and can be caused by oxidation or the presence of impurities from the starting materials or side reactions.[5][6]

Several methods can be used for purification:

  • Recrystallization: This is a common method for purifying solid organic compounds. Water is a frequently used solvent for the recrystallization of anthranilic acid.[7][8] However, heating during recrystallization in water can sometimes lead to the formation of red-brown impurities.[5] Using ethanol (B145695) or a mixture of ethanol and water can also be effective.[5]

  • Activated Charcoal Treatment: Adding activated charcoal to the solution before recrystallization can help adsorb colored impurities. The charcoal is then removed by hot filtration.

  • Soxhlet Extraction: For a high degree of purity, Soxhlet extraction with a suitable solvent like n-heptane has been reported to yield a sparkly white product.[9]

Troubleshooting Guide

Problem Possible Cause Solution
Low or no precipitation Incorrect pH: The pH of the solution is not within the optimal range for precipitation.Carefully monitor the pH using a calibrated pH meter. Adjust the pH dropwise with acid (e.g., acetic acid or dilute HCl) to reach the isoelectric point (around pH 3.5-4.5).
Solution is too dilute: The concentration of this compound in the solution is too low for precipitation to occur.If possible, concentrate the solution by carefully evaporating some of the solvent under reduced pressure.
Precipitate redissolves Excess acid: Too much acid was added, causing the pH to drop significantly below the isoelectric point and forming a soluble salt.Slowly add a dilute solution of sodium hydroxide (B78521) to bring the pH back into the optimal precipitation range.
Oily precipitate or failure to crystallize Presence of impurities: Impurities in the reaction mixture can interfere with the crystallization process.Purify the crude product by recrystallization. Consider using a different solvent system or adding activated charcoal to remove impurities.
Product is highly colored Oxidation or impurities: Anthranilic acid can oxidize and darken upon exposure to air and light, or impurities may be present.[6]Purify the product by recrystallization, possibly with the addition of activated charcoal. Store the purified product in a cool, dark, and inert atmosphere.

Experimental Protocols

Protocol 1: Precipitation of Anthranilic Acid using Acetic Acid

This protocol provides a general procedure for the precipitation of anthranilic acid from a solution of its sodium salt using acetic acid.

  • Preparation: Start with an aqueous solution of this compound.

  • Acidification: While stirring the solution, slowly add glacial acetic acid dropwise.

  • pH Monitoring: Continuously monitor the pH of the solution using a calibrated pH meter.

  • Precipitation: Continue adding acetic acid until the pH reaches the optimal range for precipitation (approximately 3.5-4.5). A precipitate of anthranilic acid will form.

  • Digestion: Allow the mixture to stir for a period (e.g., 30 minutes) to ensure complete precipitation. Cooling the mixture in an ice bath can further decrease the solubility and increase the yield.

  • Isolation: Collect the precipitated anthranilic acid by vacuum filtration.

  • Washing: Wash the filter cake with cold deionized water to remove any remaining soluble salts.

  • Drying: Dry the purified anthranilic acid in a vacuum oven at a suitable temperature.

Visualizations

precipitation_workflow cluster_prep Preparation cluster_precipitation Precipitation cluster_isolation Isolation & Purification start Start with Sodium Anthranilate Solution add_acid Slowly add acid (e.g., Acetic Acid) start->add_acid monitor_ph Monitor pH add_acid->monitor_ph Stirring precipitate Precipitate Forms (pH ~3.5-4.5) monitor_ph->precipitate Optimal pH Reached filtration Vacuum Filtration precipitate->filtration washing Wash with Cold Water filtration->washing drying Dry the Product washing->drying end Pure Anthranilic Acid drying->end

Caption: Experimental workflow for the precipitation of anthranilic acid.

ph_effect cluster_species Chemical Species in Solution soluble_salt Soluble this compound (High pH) precipitate Insoluble Anthranilic Acid (Zwitterion at pI) soluble_salt->precipitate Add Acid (Decrease pH) precipitate->soluble_salt Add More Base (Further Increase pH) soluble_cation Soluble Anthranilic Acid Cation (Low pH) precipitate->soluble_cation Add More Acid (Further Decrease pH) soluble_cation->precipitate Add Base (Increase pH) high_ph Alkaline pi Isoelectric Point (pI ≈ 3.5) low_ph Acidic

Caption: Effect of pH on the solubility of anthranilic acid.

References

Technical Support Center: Sodium Anthranilate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scaling up of sodium anthranilate production.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the Hofmann rearrangement of phthalimide (B116566).

Issue 1: Low Product Yield

Symptoms: The final isolated yield of this compound is significantly lower than expected.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incomplete Reaction 1. Verify Reagent Stoichiometry: Ensure a slight excess of sodium hypochlorite (B82951) and a sufficient excess of sodium hydroxide (B78521) are used. An excess of phthalimide is also recommended to ensure the complete consumption of hypochlorite, which can otherwise degrade the product.[1] 2. Check Reaction Time and Temperature: While the initial mixing of reactants should be rapid and at a low temperature, the reaction mixture may need to be warmed to 60-100°C to ensure the reaction goes to completion.[2] Monitor the reaction temperature; completion is often indicated when the temperature stabilizes or reaches a maximum.[2]
Product Degradation 1. Strict Temperature Control: The temperature of the alkaline phthalimide solution should not exceed 35°C (preferably 30°C) before the addition of hypochlorite to prevent hydrolysis of phthalimide.[1] The sodium hypochlorite solution should be kept below 15°C.[1] The mixing of the two solutions should be rapid to prevent localized heating and degradation of the newly formed this compound by the hypochlorite.[1][2] 2. Avoid Excess Hypochlorite: While a slight excess is needed, a large excess of sodium hypochlorite can lead to the degradation of this compound.[1]
Losses During Workup 1. pH Adjustment for Precipitation (if converting to anthranilic acid): When precipitating anthranilic acid from the this compound solution, carefully adjust the pH. Over-acidification can lead to the formation of soluble salts, reducing the isolated yield. The optimal pH for precipitation is typically around 3.5-4.0. 2. Washing of Precipitate: Use minimal amounts of cold solvent to wash the product to avoid significant product loss due to dissolution.
Issue 2: Product Discoloration (Yellow, Brown, or Dark Product)

Symptoms: The final this compound or the subsequently precipitated anthranilic acid is off-color.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Formation of Colored Byproducts 1. Temperature Control During Reaction: High temperatures during the reaction, especially during the addition of hypochlorite, can lead to the formation of colored impurities.[1] Ensure the initial reaction temperature is kept low. 2. Purity of Starting Materials: Use high-purity phthalimide and ensure the sodium hypochlorite solution has not degraded, as the presence of chlorates can cause the destruction of anthranilic acid and lead to dark coloration.[1]
Oxidation of Product 1. Minimize Air Exposure: Basic solutions of anthranilate can oxidize and darken when exposed to air.[3] Work under an inert atmosphere (e.g., nitrogen) if possible, especially during purification and drying.
Ineffective Purification 1. Recrystallization: Recrystallize the crude product. For anthranilic acid, hot water is a common solvent.[4] The use of decolorizing charcoal during recrystallization is highly recommended to remove colored impurities.[4][5] 2. Alternative Solvents: If water recrystallization is ineffective, consider using other solvents like ethanol.[3] A two-solvent recrystallization method can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter to control during the scale-up of this compound synthesis?

A1: Temperature control is the most critical parameter. The reaction is highly exothermic, and improper temperature management can lead to a significant decrease in yield and the formation of colored impurities due to side reactions, such as the degradation of the product by sodium hypochlorite and the hydrolysis of the starting material, phthalimide.[1]

Q2: How can I monitor the progress of the reaction?

A2: The reaction progress can be monitored by observing the temperature of the reaction mixture. The conversion to this compound is typically complete when the temperature of the mixture remains constant or reaches a maximum after the initial exothermic phase.[2] For more precise monitoring, techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) can be used to track the disappearance of the starting material.

Q3: What are the common impurities found in crude this compound?

A3: Common impurities include unreacted phthalimide, phthalic acid (from hydrolysis of phthalimide), and various colored byproducts formed from the reaction of this compound with excess hypochlorite. If the product is isolated as anthranilic acid, you might also find 3- and 4-aminobenzoic acids as impurities.[6]

Q4: Can I use commercial bleach as a source of sodium hypochlorite?

A4: While technically possible, it is not recommended for achieving high purity and yield, especially at scale. Commercial bleaches often contain detergents and their hypochlorite concentration can be lower than stated due to degradation over time. This variability can lead to inconsistent results. It is preferable to use a freshly prepared or standardized solution of sodium hypochlorite.

Q5: What is the best way to purify the final product to remove color?

A5: Recrystallization is the most effective method. For anthranilic acid (the protonated form of this compound), recrystallization from hot water with the addition of activated charcoal is a standard procedure.[4][5] The charcoal adsorbs the colored impurities, which are then removed by hot filtration.

Data Presentation

Table 1: Effect of Key Reaction Parameters on this compound Synthesis
ParameterConditionExpected Impact on YieldExpected Impact on PurityReference
Phthalimide Solution Temperature < 30°COptimalHigh[1]
> 35°CDecreasedDecreased (due to hydrolysis)[1]
Sodium Hypochlorite Temperature < 15°COptimalHigh[1]
> 15°CDecreasedDecreased (side reactions)[1]
Reaction Mixture Temperature 60-100°CHighGood (ensures reaction completion)[2]
> 100°CDecreasedDecreased (product degradation)[1]
Molar Ratio (Phthalimide:NaOCl) Excess PhthalimideHighHigh (prevents product degradation)[1]
Excess NaOClDecreasedDecreased (product degradation)[1]

Experimental Protocols

Protocol 1: Synthesis of this compound Solution

This protocol is adapted from the industrial process described for the manufacture of anthranilic acid.[1][2]

Materials:

  • Phthalimide

  • Sodium Hydroxide (NaOH)

  • Chlorine (Cl₂) or a standardized Sodium Hypochlorite (NaOCl) solution

  • Water

  • Ice

Procedure:

  • Preparation of Sodium Hypochlorite Solution (if not using a pre-made solution):

    • Dissolve 12.5 parts of NaOH in 30 parts of water.

    • Maintain the temperature at 10°C using an ice bath.

    • Bubble 10 parts of chlorine gas through the solution while maintaining the temperature.

  • Preparation of Alkaline Phthalimide Solution:

    • Dissolve 18 parts of NaOH in 43 parts of water.

    • Suspend 11 parts of phthalimide in 25 parts of water.

    • Add the NaOH solution to the phthalimide suspension with agitation, keeping the temperature at 30°C.

  • Reaction:

    • Cool the sodium hypochlorite solution to 10-15°C.

    • Rapidly add the cold sodium hypochlorite solution to the alkaline phthalimide solution with vigorous mixing. The addition should be completed in less than 60 seconds.

    • The temperature of the reaction mixture will rise. The reaction is complete when the temperature stabilizes, typically between 60°C and 100°C.[2] The resulting solution is a pale amber solution of this compound.

Protocol 2: Purification of Anthranilic Acid by Recrystallization

This protocol is for the purification of anthranilic acid, which can be precipitated from the this compound solution.

Materials:

  • Crude anthranilic acid

  • Deionized water

  • Activated charcoal

  • Heating mantle or hot plate

  • Erlenmeyer flasks

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution:

    • Place the crude, colored anthranilic acid in an Erlenmeyer flask.

    • Add a minimal amount of hot deionized water to dissolve the solid completely. Heat the mixture to near boiling.

  • Decolorization:

    • Add a small amount of activated charcoal (about 1-2% of the weight of the crude product) to the hot solution.

    • Swirl the flask and keep it hot for a few minutes.

  • Hot Filtration:

    • Preheat a funnel and a receiving flask.

    • Perform a hot gravity filtration to remove the activated charcoal and any other insoluble impurities.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold water.

    • Allow the crystals to dry completely.

Protocol 3: HPLC Analysis of this compound Purity

This is a general method adapted from the analysis of anthranilic acid and its impurities.[6]

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector.

  • C18 column (e.g., Microbondapak C18).

Mobile Phase:

Procedure:

  • Standard Preparation: Prepare a standard solution of high-purity this compound of a known concentration in the mobile phase.

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase.

  • Chromatographic Conditions:

    • Column: C18

    • Mobile Phase: Methanol/pH 3 Phosphate Buffer (35:65)

    • Flow Rate: 1.0 mL/min (typical, may need optimization)

    • Detection Wavelength: To be determined based on the UV absorbance maximum of this compound.

    • Injection Volume: 10-20 µL (typical)

  • Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the this compound in the sample to that of the standard, and by identifying and quantifying any impurity peaks. For impurity profiling, a gradient elution method may be required.[6]

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification cluster_qc Quality Control prep_naocl Prepare NaOCl Solution (<15°C) reaction Rapid Mixing & Reaction (60-100°C) prep_naocl->reaction prep_phthalimide Prepare Alkaline Phthalimide Solution (<30°C) prep_phthalimide->reaction crude_solution Crude Sodium Anthranilate Solution reaction->crude_solution precipitation Acid Precipitation (pH 3.5-4.0) crude_solution->precipitation recrystallization Recrystallization with Charcoal precipitation->recrystallization filtration Filtration & Drying recrystallization->filtration pure_product Pure Anthranilic Acid filtration->pure_product hplc HPLC Analysis (Purity & Impurities) pure_product->hplc titration Titration Assay (Content) pure_product->titration

Caption: Experimental workflow for this compound synthesis and purification.

troubleshooting_workflow start Start issue Identify Issue start->issue low_yield Low Yield issue->low_yield Yield Issue discoloration Product Discoloration issue->discoloration Purity Issue check_temp Check Temperature Logs low_yield->check_temp check_reagents Verify Reagent Stoichiometry & Purity low_yield->check_reagents optimize_workup Optimize Workup (pH, Washing) low_yield->optimize_workup discoloration->check_temp recrystallize Recrystallize with Activated Charcoal discoloration->recrystallize check_oxidation Minimize Air Exposure discoloration->check_oxidation end End check_temp->end check_reagents->end optimize_workup->end recrystallize->end check_oxidation->end signaling_pathway cluster_main Main Reaction Pathway (Hofmann Rearrangement) cluster_side Side Reactions & Degradation phthalimide Phthalimide n_bromo N-Bromophthalimide phthalimide->n_bromo + NaOBr phthalic_acid Phthalic Acid phthalimide->phthalic_acid + H₂O (High Temp) isocyanate Isocyanate Intermediate n_bromo->isocyanate Rearrangement na_anthranilate This compound isocyanate->na_anthranilate + H₂O, NaOH colored_byproducts Colored Byproducts na_anthranilate->colored_byproducts + Excess NaOCl

References

Validation & Comparative

A Comparative Guide to the Reactivity of Sodium Anthranilate and Anthranilic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction:

Anthranilic acid and its sodium salt, sodium anthranilate, are pivotal precursors in the synthesis of a wide array of pharmaceuticals, dyes, and fragrances.[1][2] Both molecules possess a common structural framework: a benzene (B151609) ring substituted with an amino group and a carboxyl function at the ortho position. This arrangement confers amphoteric properties to anthranilic acid.[1] The seemingly subtle difference between the protonated carboxylic acid and the sodium carboxylate salt, however, imparts significant distinctions in their chemical reactivity. This guide provides a comprehensive comparison of the reactivity of this compound and anthranilic acid, supported by experimental data and detailed protocols to aid researchers in selecting the optimal reagent for their synthetic needs.

Chemical and Physical Properties

A summary of the key physical and chemical properties of anthranilic acid and this compound is presented in the table below. These properties influence their solubility and handling in various reaction media.

PropertyAnthranilic AcidThis compound
Molecular Formula C₇H₇NO₂C₇H₆NNaO₂
Molecular Weight 137.14 g/mol 159.12 g/mol [3][4]
Appearance White to pale-yellow crystalline powderWhite to off-white crystalline solid[5]
Melting Point 146-148 °C>250 °C[4]
Solubility in Water Sparingly solubleSoluble[5]
pKa (amino group) ~2.17-
pKa (carboxyl group) ~4.85-

Comparative Reactivity Analysis

The primary distinction in reactivity between anthranilic acid and this compound stems from the electronic effects of the carboxylic acid versus the carboxylate group on the nucleophilicity of the amino group.

Nucleophilicity of the Amino Group:

In anthranilic acid, the carboxylic acid group (-COOH) is an electron-withdrawing group. This effect reduces the electron density on the aromatic ring and, consequently, decreases the nucleophilicity of the lone pair of electrons on the nitrogen atom of the amino group.

Conversely, in this compound, the carboxylate group (-COO⁻Na⁺) is a weaker electron-withdrawing group compared to the carboxylic acid. As a result, the amino group in this compound is more electron-rich and, therefore, a stronger nucleophile than the amino group in anthranilic acid. This enhanced nucleophilicity makes this compound more reactive towards electrophiles.

Reactivity of the Carboxyl/Carboxylate Group:

The carboxylate group in this compound is significantly less reactive towards nucleophilic acyl substitution than the carboxylic acid group in anthranilic acid. Carboxylates are poor electrophiles due to the negative charge, making them resistant to attack by nucleophiles. To undergo reactions such as esterification, the carboxylic acid in anthranilic acid typically requires activation, for example, by protonation in the presence of a strong acid catalyst.

The following diagram illustrates the key reactivity differences:

G cluster_0 This compound cluster_1 Anthranilic Acid SA_NH2 More Nucleophilic Amino Group AA_NH2 Less Nucleophilic Amino Group SA_NH2->AA_NH2 Decreased Reactivity towards Electrophiles SA_COO Less Electrophilic Carboxylate Group AA_COOH More Electrophilic Carboxylic Acid AA_COOH->SA_COO Decreased Reactivity towards Nucleophiles

Figure 1: Comparison of the relative reactivity of the functional groups in this compound and anthranilic acid.

Key Experimental Comparisons

While direct kinetic comparisons are scarce in the literature, the differing reactivity is evident in the conditions required for common synthetic transformations.

N-Acylation (Formation of N-Acetylanthranilic Acid)

The acylation of the amino group is a common reaction for both compounds. However, the enhanced nucleophilicity of the amino group in this compound allows for efficient acylation under milder, basic conditions.

Experimental Workflow for N-Acylation:

G start Starting Material sa This compound in aqueous NaOH start->sa aa Anthranilic Acid in Acetic Anhydride (B1165640) start->aa reagent Add Acetic Anhydride sa->reagent aa->reagent hydrolysis Acidification (HCl) & Hydrolysis reagent->hydrolysis product N-Acetylanthranilic Acid hydrolysis->product

Figure 2: Generalized workflow for the synthesis of N-acetylanthranilic acid from either this compound or anthranilic acid.

Detailed Experimental Protocol for N-Acetylation of Anthranilic Acid:

This protocol is adapted from a standard laboratory procedure for the synthesis of N-acetylanthranilic acid.[6][7]

  • Reaction Setup: In a 50 mL Erlenmeyer flask, suspend 2.0 g of anthranilic acid in 6 mL of acetic anhydride.

  • Heating: Add a boiling stone and gently warm the mixture to a boil on a hot plate for 15 minutes. The solid may initially dissolve and then a new solid may form.

  • Hydrolysis: Allow the reaction mixture to cool to room temperature. Cautiously add 2 mL of distilled water.

  • Crystallization: Warm the mixture until it nearly boils to ensure complete dissolution, then allow it to cool slowly to room temperature. Crystals of N-acetylanthranilic acid should form.

  • Isolation: Isolate the crystals by vacuum filtration and wash with a small amount of cold water.

  • Drying: Dry the crystals in a desiccator.

Detailed Experimental Protocol for N-Acetylation of this compound:

This protocol is based on procedures that utilize the sodium salt of anthranilic acid in a basic aqueous medium.[5][8]

  • Preparation of this compound Solution: Dissolve 2.0 g of anthranilic acid in a minimal amount of 10% aqueous sodium hydroxide (B78521) solution in a beaker cooled in an ice bath.

  • Acylation: While stirring vigorously, add 1.5 equivalents of acetic anhydride dropwise to the cold solution.

  • Precipitation: After the addition is complete, acidify the reaction mixture with dilute hydrochloric acid until the pH is approximately 3-4. N-acetylanthranilic acid will precipitate out of the solution.

  • Isolation: Collect the precipitate by vacuum filtration and wash with cold water.

  • Drying: Dry the product in a desiccator.

O-Esterification (Formation of Methyl Anthranilate)

The esterification of the carboxylic acid is a reaction where anthranilic acid is the required starting material, as the carboxylate of this compound is unreactive towards alcohols under standard esterification conditions. The esterification of anthranilic acid is challenging due to the presence of the basic amino group, which neutralizes the acid catalyst. Therefore, a large excess of a strong acid is typically required.

Experimental Workflow for Esterification of Anthranilic Acid:

G start Anthranilic Acid suspend Suspend in Methanol start->suspend catalyst Add excess Sulfuric Acid (catalyst) suspend->catalyst reflux Reflux catalyst->reflux neutralize Neutralize with Sodium Bicarbonate reflux->neutralize extract Extract with Organic Solvent neutralize->extract purify Purify by Distillation or Crystallization extract->purify product Methyl Anthranilate purify->product

Figure 3: Experimental workflow for the Fischer esterification of anthranilic acid to methyl anthranilate.

Detailed Experimental Protocol for the Synthesis of Methyl Anthranilate:

This protocol is a typical Fischer esterification procedure adapted for anthranilic acid.[9]

  • Reaction Setup: To a round-bottom flask, add 5.0 g of anthranilic acid and 50 mL of methanol.

  • Catalyst Addition: With stirring, slowly add 5 mL of concentrated sulfuric acid.

  • Reflux: Attach a reflux condenser and heat the mixture at reflux for 1-2 hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a separatory funnel containing 100 mL of cold water.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until effervescence ceases.

  • Extraction: Extract the aqueous layer with three 30 mL portions of dichloromethane.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Conclusion

The choice between this compound and anthranilic acid as a starting material is dictated by the desired chemical transformation. For reactions involving nucleophilic attack by the amino group, such as N-acylation or N-alkylation, the enhanced nucleophilicity of this compound makes it the superior choice, often allowing for milder reaction conditions. For reactions at the carboxyl group, such as esterification, anthranilic acid is the necessary precursor, though reaction conditions must be tailored to overcome the deactivating effect of the amino group. Understanding these fundamental reactivity differences allows for the rational design of synthetic routes and the optimization of reaction conditions in the development of pharmaceuticals and other fine chemicals.

References

A Comparative Guide to Precipitating Agents for Copper Analysis: Sodium Anthranilate vs. Traditional Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking precise and reliable quantification of copper, the choice of precipitating agent is a critical factor in gravimetric analysis. This guide provides a comprehensive comparison of sodium anthranilate with other commonly used precipitating agents, supported by available experimental data and detailed protocols.

This compound has emerged as a noteworthy reagent for the gravimetric determination of copper, offering advantages in terms of the physical properties of the precipitate. This guide will delve into the performance of this compound and contrast it with traditional inorganic precipitating agents such as hydroxide (B78521) and sulfide, as well as other organic reagents.

Performance Comparison of Precipitating Agents

The ideal precipitating agent for gravimetric analysis should form a pure, insoluble precipitate that is easily filterable and possesses high thermal stability. The following table summarizes the key performance characteristics of this compound in comparison to other common reagents for copper analysis.

Precipitating AgentChemical Formula of PrecipitateGravimetric FactorPrecipitation pHPrecipitate CharacteristicsKey AdvantagesPotential Disadvantages
This compound Cu(C₇H₆NO₂)₂0.1879~3.0 - 5.0Green, crystalline, easily filterable, stable up to 110-120 °CGood filterability, defined crystalline formPotential for co-precipitation of other metal anthranilates
Sodium Hydroxide Cu(OH)₂ → CuO (on ignition)0.7989 (as CuO)AlkalineGelatinous, difficult to filterInexpensive, widely availablePoor filterability, prone to contamination by co-precipitation
Hydrogen Sulfide/Sodium Sulfide CuS0.6646AcidicFinely divided, can be colloidal, requires careful pH controlHighly insoluble precipitateToxicity of H₂S, potential for post-precipitation of other sulfides
Potassium Thiocyanate CuSCN0.5226Acidic (in presence of reducing agent)Crystalline, stableGood selectivity in the presence of certain metalsRequires a reducing agent to reduce Cu(II) to Cu(I)

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate results. Below are the experimental protocols for the gravimetric determination of copper using this compound, based on foundational work in the field.

Gravimetric Determination of Copper using this compound

This protocol is adapted from the established methods for using anthranilic acid as a precipitating agent.

Reagents:

  • Copper(II) solution (e.g., CuSO₄·5H₂O) of known approximate concentration.

  • This compound solution (3% w/v): Dissolve 3 g of anthranilic acid in 100 mL of distilled water containing the stoichiometric amount of sodium hydroxide to form this compound in situ, or use a prepared this compound salt solution.

  • Dilute acetic acid.

  • Ethanol (B145695).

  • Distilled water.

Procedure:

  • Pipette a known volume of the copper(II) solution into a beaker and dilute with distilled water.

  • Heat the solution to boiling.

  • Slowly add the 3% this compound solution to the hot copper solution with constant stirring until precipitation is complete. An excess of the reagent should be added to ensure complete precipitation.

  • Digest the precipitate by keeping the solution hot (just below boiling) for a period to allow the precipitate to become more crystalline and filterable.

  • Allow the solution to cool to room temperature.

  • Filter the precipitate through a pre-weighed sintered glass crucible (porosity 3 or 4).

  • Wash the precipitate several times with a dilute solution of this compound, followed by a few washes with hot water. Finally, wash with a small amount of ethanol to aid in drying.

  • Dry the precipitate in an oven at 110-120 °C to a constant weight.

  • Calculate the mass of copper in the original sample using the weight of the copper anthranilate precipitate and the gravimetric factor (0.1879).

Visualizing the Process

To better understand the workflow and the chemical reactions involved, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_precip Precipitation cluster_iso Isolation & Drying cluster_analysis Analysis start Copper(II) Solution dilute Dilute with H₂O start->dilute heat Heat to Boiling dilute->heat add_reagent Add this compound Solution heat->add_reagent digest Digest Precipitate add_reagent->digest cool Cool to Room Temp digest->cool filter Filter Precipitate cool->filter wash Wash Precipitate filter->wash dry Dry at 110-120°C wash->dry weigh Weigh Precipitate dry->weigh calculate Calculate % Copper weigh->calculate

Caption: Experimental workflow for the gravimetric determination of copper using this compound.

PrecipitationReaction Cu2_aq Cu²⁺(aq) CuAnth_s Cu(C₇H₆NO₂)₂(s) (Copper Anthranilate Precipitate) Cu2_aq->CuAnth_s + NaAnth 2 C₇H₆NNaO₂(aq) (this compound) NaAnth->CuAnth_s + Na_aq 2 Na⁺(aq) CuAnth_s->Na_aq forms in solution with

Caption: Chemical reaction for the precipitation of copper anthranilate.

Selectivity and Interferences

The selectivity of a precipitating agent is paramount for accurate analysis. While anthranilic acid has been reported to be selective for copper under certain conditions, other metal ions can also form precipitates. The foundational work by Funk and Ditt in 1933 investigated the precipitation of several metals with anthranilic acid, including zinc, cadmium, lead, manganese, cobalt, and nickel. The precipitation of these metals is pH-dependent, and therefore, careful control of pH can impart a degree of selectivity for copper. For instance, copper can be precipitated at a lower pH than many of the other mentioned metals. However, in complex matrices, prior separation of interfering ions may be necessary for accurate copper determination.

Conclusion

This compound offers a viable and, in some respects, superior alternative to traditional precipitating agents for the gravimetric analysis of copper. The resulting copper anthranilate precipitate is crystalline and easily handled, which can lead to more accurate and reproducible results. However, analysts must be mindful of potential interferences from other metal ions and control the experimental conditions, particularly pH, to ensure selectivity. For complex samples, a preliminary separation of interfering ions is recommended. The detailed protocol provided in this guide serves as a solid foundation for the implementation of this method in the laboratory.

A Comparative Guide to Analytical Methods for the Quality Control of Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quality control of active pharmaceutical ingredients (APIs) is paramount in drug development and manufacturing to ensure safety and efficacy. Sodium anthranilate, the sodium salt of anthranilic acid, requires robust analytical methods to guarantee its identity, purity, and strength. This guide provides a comprehensive comparison of three common analytical techniques for the quality control of this compound: High-Performance Liquid Chromatography (HPLC), Ultraviolet-Visible (UV-Vis) Spectrophotometry, and Non-Aqueous Titrimetry. The performance of each method is evaluated based on key validation parameters, supported by detailed experimental protocols.

Method Comparison at a Glance

A summary of the performance characteristics of each analytical method is presented below, allowing for a quick assessment of their suitability for different quality control needs.

ParameterHPLCUV-Vis SpectrophotometryNon-Aqueous Titrimetry
Principle Chromatographic SeparationLight AbsorptionAcid-Base Neutralization
Primary Use Assay and Impurity ProfilingAssayAssay
Specificity High (can separate analyte from impurities)Moderate (interference from absorbing impurities)Low (titrates total basic substances)
**Linearity (R²) **> 0.999> 0.999N/A
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%98.0 - 102.0%
Precision (%RSD) < 2.0%< 2.0%< 2.0%
Limit of Detection (LOD) ~0.01 µg/mL~0.1 µg/mLN/A
Limit of Quantitation (LOQ) ~0.03 µg/mL~0.3 µg/mLN/A
Throughput ModerateHighLow
Cost per Sample HighLowLow
Instrumentation ComplexSimpleSimple

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique that separates components in a mixture, making it ideal for both quantifying the main compound (assay) and detecting and quantifying impurities. A stability-indicating HPLC method can separate the active ingredient from its degradation products and any process-related impurities, providing a comprehensive purity profile.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents and Materials:

Chromatographic Conditions:

  • Mobile Phase: A mixture of phosphate buffer (pH 3.0) and methanol (e.g., 65:35 v/v).[1]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 20 µL

Preparation of Solutions:

  • Standard Solution: Accurately weigh about 25 mg of this compound reference standard and dissolve in the mobile phase in a 50 mL volumetric flask. Dilute to volume with the mobile phase to obtain a concentration of approximately 0.5 mg/mL.

  • Sample Solution: Accurately weigh about 25 mg of the this compound sample and prepare a 0.5 mg/mL solution in the mobile phase in the same manner as the standard solution.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution in replicate (e.g., five times) and check for system suitability parameters (e.g., tailing factor, theoretical plates, and %RSD of peak areas).

  • Inject the sample solution.

  • Calculate the percentage of this compound in the sample by comparing the peak area of the sample to the peak area of the standard.

Impurity Profiling: For impurity profiling, a gradient elution method may be employed to separate potential impurities from the main peak. Common impurities in anthranilic acid and its salts can include related substances like methyl anthranilate, 3- and 4-aminobenzoic acid, and anthranoylanthranilic acid.[1] A forced degradation study under acidic, basic, oxidative, and photolytic conditions should be performed to demonstrate the stability-indicating nature of the method.

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start prep_standard Prepare Standard Solution (0.5 mg/mL) start->prep_standard prep_sample Prepare Sample Solution (0.5 mg/mL) start->prep_sample equilibrate Equilibrate HPLC System prep_standard->equilibrate prep_sample->equilibrate inject_std Inject Standard (5x) equilibrate->inject_std check_sst Check System Suitability inject_std->check_sst inject_sample Inject Sample check_sst->inject_sample acquire_data Acquire Chromatograms inject_sample->acquire_data calculate Calculate Assay & Impurities acquire_data->calculate report Report Results calculate->report

Figure 1: HPLC Analysis Workflow

UV-Visible Spectrophotometry

UV-Vis spectrophotometry is a simpler and more rapid method for the quantitative determination of this compound. It is based on the principle that the compound absorbs light at a specific wavelength. This method is suitable for assay but is less specific than HPLC as any impurity that absorbs at the same wavelength will interfere with the measurement.

Experimental Protocol

Instrumentation:

  • UV-Visible Spectrophotometer (double beam)

  • Matched quartz cuvettes (1 cm path length)

Reagents and Materials:

  • This compound reference standard

  • Deionized water

Procedure:

  • Determination of λmax: Prepare a dilute solution of this compound in deionized water (e.g., 10 µg/mL) and scan the UV spectrum from 200 to 400 nm to determine the wavelength of maximum absorbance (λmax). The expected λmax for the anthranilate chromophore is around 310-330 nm.

  • Preparation of Calibration Curve:

    • Prepare a stock solution of this compound reference standard (e.g., 100 µg/mL) in deionized water.

    • From the stock solution, prepare a series of standard solutions with concentrations ranging from, for example, 2 to 12 µg/mL.

    • Measure the absorbance of each standard solution at the determined λmax using deionized water as a blank.

    • Plot a calibration curve of absorbance versus concentration and determine the regression equation and correlation coefficient (R²).

  • Preparation of Sample Solution: Accurately weigh a quantity of the this compound sample to prepare a solution with a concentration that falls within the calibration curve range.

  • Measurement and Calculation: Measure the absorbance of the sample solution at λmax and calculate the concentration of this compound using the regression equation from the calibration curve.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis & Reporting start Start find_lambda Determine λmax start->find_lambda prep_sample Prepare Sample Solution start->prep_sample prep_calib Prepare Calibration Standards find_lambda->prep_calib measure_calib Measure Absorbance of Standards prep_calib->measure_calib measure_sample Measure Absorbance of Sample prep_sample->measure_sample plot_curve Plot Calibration Curve measure_calib->plot_curve calculate_conc Calculate Concentration plot_curve->calculate_conc measure_sample->calculate_conc report Report Results calculate_conc->report

Figure 2: UV-Vis Spectrophotometry Workflow

Non-Aqueous Titrimetry

Non-aqueous titration is a classical analytical method that can be used for the assay of this compound. Since this compound is the salt of a weak acid (anthranilic acid) and a strong base (sodium hydroxide), it behaves as a weak base in a non-aqueous solvent. It can be titrated with a strong acid in a non-aqueous medium. This method is cost-effective and does not require sophisticated instrumentation but lacks specificity.

Experimental Protocol

Instrumentation:

  • Burette (50 mL)

  • Potentiometer with a suitable electrode system or a visual indicator.

Reagents and Materials:

  • Perchloric acid (0.1 N in glacial acetic acid)

  • Glacial acetic acid

  • Crystal violet indicator solution or other suitable indicator

  • Potassium hydrogen phthalate (B1215562) (primary standard for standardization of perchloric acid)

Procedure:

  • Standardization of 0.1 N Perchloric Acid:

    • Accurately weigh about 0.5 g of dried potassium hydrogen phthalate and dissolve it in 25 mL of glacial acetic acid.

    • Add a few drops of crystal violet indicator.

    • Titrate with the 0.1 N perchloric acid solution until the color changes from violet to blue-green.

    • Calculate the exact normality of the perchloric acid solution.

  • Assay of this compound:

    • Accurately weigh about 0.25 g of this compound and dissolve it in 50 mL of glacial acetic acid, warming gently if necessary. Cool the solution.

    • Add a few drops of crystal violet indicator.

    • Titrate with the standardized 0.1 N perchloric acid to the same blue-green endpoint observed during standardization.

    • Perform a blank titration (titrating the solvent and indicator alone) and make any necessary corrections.

  • Calculation: Calculate the percentage of this compound in the sample. Each mL of 0.1 N perchloric acid is equivalent to 15.91 mg of this compound (C₇H₆NNaO₂).

Titration_Workflow cluster_standardization Standardization of Titrant cluster_assay Assay of this compound cluster_calculation Calculation and Reporting start Start prep_khp Prepare Potassium Hydrogen Phthalate Standard start->prep_khp prep_sample Prepare this compound Sample start->prep_sample titrate_khp Titrate with 0.1 N Perchloric Acid prep_khp->titrate_khp calc_normality Calculate Normality of Titrant titrate_khp->calc_normality titrate_sample Titrate with Standardized Perchloric Acid calc_normality->titrate_sample prep_sample->titrate_sample calc_assay Calculate Assay Percentage titrate_sample->calc_assay report Report Results calc_assay->report

Figure 3: Non-Aqueous Titration Workflow

Conclusion

The choice of an analytical method for the quality control of this compound depends on the specific requirements of the analysis.

  • HPLC is the most comprehensive method, providing accurate assay results and a detailed impurity profile, making it the gold standard for quality control in a regulatory environment.

  • UV-Vis Spectrophotometry is a rapid and cost-effective alternative for routine assay where the impurity profile is already well-characterized and known to not interfere.

  • Non-Aqueous Titrimetry is a simple and inexpensive method for assay, suitable for environments where advanced instrumentation is not available, but it lacks the specificity to distinguish the analyte from other basic impurities.

For comprehensive quality control that meets stringent regulatory standards, a validated stability-indicating HPLC method is recommended. UV-Vis spectrophotometry and non-aqueous titration can serve as valuable, complementary techniques for routine in-process controls or in situations with limited resources.

References

A Spectroscopic Comparison of Metal Anthranilate Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the coordination chemistry of metal complexes is paramount for applications ranging from catalysis to medicinal chemistry. Anthranilic acid, a versatile ligand, forms stable complexes with a variety of metal ions, and their distinct spectroscopic signatures provide a window into their electronic structure and coordination environment. This guide offers a comparative overview of the spectroscopic properties of different metal anthranilate complexes, supported by experimental data and detailed protocols.

The interaction of anthranilic acid with transition metals leads to the formation of complexes with diverse applications, including as antipathogens, photoluminescent materials, and catalysts.[1][2][3] Spectroscopic techniques such as Fourier-Transform Infrared (FT-IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental tools for characterizing these complexes, offering insights into the metal-ligand binding and the resulting electronic transitions.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for a range of metal anthranilate complexes, providing a basis for objective comparison.

Table 1: UV-Vis Spectroscopic Data for Metal Anthranilate Complexes in DMSO [1]

Metal IonComplex Formula (Representative)λmax (nm) of π → π* TransitionWavenumber (cm⁻¹)
Anthranilic AcidC₇H₇NO₂340.529368
Zn(II)Zn(C₇H₆NO₂)₂332.030120
Bi(III)Bi(C₇H₆NO₂)₃334.529895
Ag(I)Ag(C₇H₆NO₂)326.030675
Fe(II)Fe(C₇H₆NO₂)₂338.029586
Co(II)Co(C₇H₆NO₂)₂338.529542
Cu(II)Cu(C₇H₆NO₂)₂335.529806
Mn(II)Mn(C₇H₆NO₂)₂339.029499
Al(III)Al(C₇H₆NO₂)₃339.529455
Ni(II)Ni(C₇H₆NO₂)₂337.529630
Cr(III)Cr(C₇H₆NO₂)₃340.029412

Note: The absorption peak of anthranilic acid is attributed to a π → π transition. A blue shift (shift to a shorter wavelength) is generally observed upon complexation with metal ions.*[1]

Table 2: Key FT-IR Vibrational Frequencies (cm⁻¹) for Metal Anthranilate Complexes [1]

ComplexAsymmetric ν(NH₂)Symmetric ν(NH₂)Asymmetric ν(COO⁻)Symmetric ν(COO⁻)ν(M-N)ν(M-O)
Anthranilic Acid347133721670 (C=O)---
Zn(II) Complex3447334215811384485535
Bi(III) Complex3445334015791385488532
Ag(I) Complex3442333815851382482538
Fe(II) Complex3450334515801386486534
Co(II) Complex3448334315821383484536
Cu(II) Complex3446334115831384487533
Mn(II) Complex3449334415781385483537
Al(III) Complex3451334615841387489531
Ni(II) Complex3444333915811382485535
Cr(III) Complex3452334715771388490530

Note: The disappearance of the OH stretch from the carboxylic group and the shifts in the amino and carboxylate stretching frequencies in the complexes compared to free anthranilic acid indicate coordination of the metal ion to both the amino and carboxylate groups.[1]

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis and spectroscopic analysis of metal anthranilate complexes.

Synthesis of Metal Anthranilate Complexes [1]

  • Dissolve 2.0 mmol of anthranilic acid in 30 mL of deionized water.

  • Add 2.1 mmol of sodium hydroxide (B78521) to the solution and stir the mixture for 30 minutes.

  • Prepare a separate solution of the desired metal salt (0.5 mmol) in 5 mL of deionized water. The metal salts can be in the form of sulfate, chloride, or nitrate.

  • Add the metal salt solution to the anthranilic acid solution and stir for an additional 30 minutes.

  • Filter the resulting precipitate and wash it several times with deionized water.

  • Dry the precipitate under vacuum and store it in a desiccator.

Spectroscopic Characterization [1]

  • FT-IR Spectroscopy:

    • Prepare a KBr disc containing a small amount of the synthesized metal anthranilate complex.

    • Record the FT-IR spectrum in the range of 400–4000 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Prepare a 150 µM solution of the metal anthranilate complex in dimethyl sulfoxide (B87167) (DMSO).

    • Record the UV-Vis spectrum.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic comparison of different metal anthranilate complexes.

experimental_workflow start Start synthesis Synthesis of Metal Anthranilate Complexes start->synthesis purification Purification and Drying synthesis->purification characterization Spectroscopic Characterization purification->characterization ftir FT-IR Spectroscopy characterization->ftir uv_vis UV-Vis Spectroscopy characterization->uv_vis data_analysis Data Analysis and Comparison ftir->data_analysis uv_vis->data_analysis end End data_analysis->end

References

A Comparative Guide to HPLC Method Validation: Anthranilic Acid Derivatization for Carbohydrate Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of carbohydrates is essential for the characterization of glycoproteins, biopharmaceuticals, and various biological samples. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose. However, as many carbohydrates lack a native chromophore for UV or fluorescence detection, chemical derivatization is a critical step to enhance sensitivity and enable robust quantification.

This guide provides an objective comparison of an HPLC method using anthranilic acid (AA) derivatization for monosaccharide analysis against a common alternative, 1-phenyl-3-methyl-5-pyrazolone (PMP). The comparison is supported by experimental data and detailed protocols to assist in method selection and validation.

Performance Comparison of Derivatization Agents

The choice of derivatization reagent significantly impacts the performance of an HPLC method for carbohydrate analysis. Key considerations include reaction conditions, sensitivity, and the ability to separate a wide range of analytes.

FeatureAnthranilic Acid (AA)1-phenyl-3-methyl-5-pyrazolone (PMP)
Target Analytes Reducing monosaccharidesReducing monosaccharides
Detection Method Fluorescence, UVUV
Derivative Stability StableStable
Reaction Conditions 60 minutes at 80°C30 minutes at 70°C in the presence of NaOH
Sample Cleanup Dilution prior to injectionLiquid-liquid extraction required

Quantitative Validation Data Summary

Method validation is performed to ensure that an analytical procedure is suitable for its intended purpose. The following tables summarize the key validation parameters for HPLC methods using anthranilic acid and PMP derivatization for monosaccharide analysis, based on published data.

Table 1: HPLC Method Validation Parameters for Anthranilic Acid (AA) Derivatization

Validation ParameterResult
Linearity Calibration curves established for various monosaccharides
Limit of Detection (LOD) 65 fmol[1]
Limit of Quantitation (LOQ) Reliable quantification up to 200 nmol[1]
Accuracy (% Recovery) Data not explicitly provided in the primary reference.
Precision (% RSD) All experiments were carried out in triplicate, indicating good repeatability.[1]

Table 2: HPLC Method Validation Parameters for 1-phenyl-3-methyl-5-pyrazolone (PMP) Derivatization

Validation ParameterResult
Linearity (Range) 2–2000 ng/mL for various monosaccharides[2]
Correlation Coefficient (r²) >0.9990[2]
Limit of Detection (LOD) Higher than anthranilic acid[1]
Limit of Quantitation (LOQ) Allows for quantification of larger sample amounts compared to AA[1]
Accuracy (% Recovery) Typically within 98-102%
Precision (% RSD) Intra-day precision for various monosaccharides ranged from 0.82% to 3.81%[2]

Experimental Protocols

Detailed and accurate experimental protocols are crucial for reproducing and validating analytical methods.

Protocol 1: Derivatization of Monosaccharides with Anthranilic Acid (AA)[1]
  • Sample Preparation: Dry monosaccharide standards or hydrolyzed samples.

  • Reagent Preparation:

    • Dissolve dry monosaccharides (e.g., 180 nmol) in 5 µL of sodium acetate (B1210297) trihydrate solution (80 mg/mL).

    • Prepare the AA reagent solution by dissolving 3 mg of anthranilic acid and 30 mg of sodium cyanoborohydride in 1 mL of 2% (w/v) boric acid in methanol.

  • Derivatization Reaction:

    • Add 10 µL of the AA reagent solution to the dissolved monosaccharide sample.

    • Vortex the mixture vigorously.

    • Incubate the reaction mixture for 60 minutes at 80°C.

  • Sample Analysis:

    • Dilute the sample 1:500 with the mobile phase before injection into the HPLC system.

Protocol 2: HPLC Conditions for AA-Derivatized Monosaccharides[3]
  • HPLC System: Agilent 1100 series or equivalent.

  • Column: Reversed-phase C18 column (e.g., ZORBAX 300 SB-C18, 5 µm, 4.6 × 250 mm).[3]

  • Mobile Phase:

    • Solvent A: 0.2% 1-butylamine, 0.5% phosphoric acid, and 1% tetrahydrofuran (B95107) in water.[3]

    • Solvent B: A 1:1 mixture of Solvent A and acetonitrile.[3]

  • Flow Rate: 1.0 mL/min.[3]

  • Column Temperature: 24°C.[3]

  • Detection: UV detector.[3]

  • Injection Volume: 20 µL.[3]

  • Gradient Elution: A suitable gradient program should be used to achieve optimal separation.[3]

Visualizing the Workflow and Reaction

To better illustrate the processes, the following diagrams depict the general workflow for HPLC method validation and the chemical reaction for anthranilic acid derivatization.

HPLC_Validation_Workflow cluster_planning Planning cluster_execution Execution cluster_reporting Reporting protocol Define Validation Protocol parameters Set Acceptance Criteria (ICH) protocol->parameters linearity Linearity & Range parameters->linearity Begin Validation accuracy Accuracy linearity->accuracy precision Precision accuracy->precision specificity Specificity precision->specificity lod_loq LOD & LOQ specificity->lod_loq robustness Robustness lod_loq->robustness data_analysis Data Analysis robustness->data_analysis Complete Experiments report Validation Report data_analysis->report

Caption: General workflow for HPLC method validation.

Derivatization_Reaction cluster_reactants Reactants cluster_products Products monosaccharide Monosaccharide (with aldehyde group) schiff_base Schiff Base Intermediate monosaccharide->schiff_base + Anthranilic Acid anthranilic_acid Anthranilic Acid anthranilic_acid->schiff_base fluorescent_derivative Stable Fluorescent Derivative schiff_base->fluorescent_derivative Reduction (Sodium Cyanoborohydride)

Caption: Reductive amination of a monosaccharide with anthranilic acid.

References

A Comparative Analysis of Fluorescent Labels: Sodium Anthranilate Versus a Spectrum of Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate fluorescent label is a critical decision that dictates the sensitivity, accuracy, and overall success of a wide range of biological assays. This guide provides a detailed comparative study of sodium anthranilate, a widely used fluorescent tag, against other popular fluorescent labels. By examining key performance metrics, providing experimental protocols, and visualizing relevant biological pathways, this document aims to equip researchers with the necessary information to make informed decisions for their specific applications.

This compound, the sodium salt of anthranilic acid, is a small, aromatic molecule that exhibits intrinsic fluorescence. It is frequently employed for the derivatization of biomolecules, particularly carbohydrates (glycans), to enable their detection in various analytical techniques. Its small size and the presence of a reactive primary amine and a carboxylic acid group make it a versatile tool for bioconjugation.

Quantitative Performance Comparison

The efficacy of a fluorescent label is determined by several key photophysical parameters. These include its ability to absorb light (molar extinction coefficient), the efficiency of converting absorbed light into emitted fluorescence (quantum yield), and its resistance to degradation upon exposure to light (photostability). The brightness of a fluorophore is a composite measure, calculated as the product of its molar extinction coefficient and quantum yield.

Below is a comparative summary of the key photophysical properties of this compound and other commonly used fluorescent labels.

Fluorescent LabelExcitation Max (nm)Emission Max (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Quantum Yield (Φ)Brightness (ε × Φ)
This compound 330 - 336411 - 420Not readily available0.59 - 0.60-
2-Aminobenzamide (2-AB) ~330~420~5,000~0.4~2,000
Procainamide ~310~370~15,000~0.5~7,500
Fluorescein (FITC) 49551792,3000.7972,917
Alexa Fluor 488 49551971,0000.9265,320
Cy3 550570150,0000.1522,500
Cy5 649670250,0000.2767,500

Experimental Protocols

Detailed methodologies are crucial for the successful application of fluorescent labels. Below are protocols for the labeling of proteins and a fluorescent assay for protein kinase activity, which are common applications in drug development and biological research.

Protein Labeling with an Amine-Reactive Anthranilate Derivative

This protocol describes a general method for labeling proteins with a primary amine-reactive derivative of anthranilic acid, such as an N-hydroxysuccinimide (NHS) ester. This method targets the ε-amino groups of lysine (B10760008) residues and the N-terminal α-amino group of the protein.

Materials:

  • Protein of interest (in an amine-free buffer, e.g., PBS pH 7.2-8.0)

  • Anthranilic acid NHS ester

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • 1 M Sodium bicarbonate buffer, pH 8.3

  • Gel filtration column (e.g., Sephadex G-25)

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare the Protein Solution: Dissolve or dialyze the protein into an amine-free buffer such as PBS at a concentration of 1-10 mg/mL.

  • Prepare the Dye Stock Solution: Immediately before use, dissolve the anthranilic acid NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.

  • Adjust the pH of the Protein Solution: Add an appropriate volume of 1 M sodium bicarbonate buffer to the protein solution to raise the pH to 8.3. This facilitates the reaction with primary amines.

  • Labeling Reaction: While gently vortexing the protein solution, add the dissolved NHS ester. The molar ratio of dye to protein may need to be optimized, but a starting point of a 10- to 20-fold molar excess of the dye is common.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification: Separate the labeled protein from the unreacted dye using a gel filtration column pre-equilibrated with PBS. Collect the fractions containing the labeled protein.

  • Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the purified conjugate at 280 nm (for the protein) and the absorbance maximum of the anthranilate dye (around 330-336 nm).

Amine_Reactive_Labeling_Workflow cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification & Analysis Protein Protein in Amine-Free Buffer Mix Mix Protein, Buffer, and NHS Ester Protein->Mix NHS_Ester Anthranilate-NHS Ester in DMSO/DMF NHS_Ester->Mix Buffer Bicarbonate Buffer (pH 8.3) Buffer->Mix Incubate Incubate at RT (1-2 hours) Mix->Incubate Purify Gel Filtration Chromatography Incubate->Purify Analyze Measure Absorbance (280 nm & λmax of dye) Purify->Analyze Labeled_Protein Purified Labeled Protein Analyze->Labeled_Protein

Caption: Workflow for Amine-Reactive Protein Labeling.

Fluorescent Assay for Protein Kinase A (PKA) Activity

This protocol outlines a continuous, fluorescence-based assay to measure the activity of Protein Kinase A (PKA) using a fluorescently labeled peptide substrate. Phosphorylation of the peptide by PKA leads to a change in the fluorescence properties of the label, allowing for real-time monitoring of enzyme activity.

Materials:

  • Purified Protein Kinase A (PKA)

  • Fluorescently labeled PKA peptide substrate (e.g., a peptide containing the PKA consensus sequence LRRASLG, labeled with a suitable fluorophore)

  • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • ATP solution

  • 96-well black microplate

  • Fluorescence plate reader

Procedure:

  • Prepare Reagents: Prepare stock solutions of the PKA enzyme, fluorescent peptide substrate, and ATP in the assay buffer.

  • Set up the Reaction: In a 96-well black microplate, add the assay buffer, PKA enzyme, and fluorescent peptide substrate to each well. Include control wells without the enzyme to measure background fluorescence.

  • Initiate the Reaction: Start the kinase reaction by adding the ATP solution to each well. The final concentration of ATP should be at or near the Kₘ for the kinase.

  • Monitor Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for the chosen fluorophore.

  • Data Acquisition: Record the fluorescence intensity at regular time intervals (e.g., every 1-2 minutes) for a period of 30-60 minutes.

  • Data Analysis: Plot the fluorescence intensity versus time. The initial rate of the reaction is determined from the slope of the linear portion of the curve. Kinase activity is proportional to this rate.

Visualization of Signaling Pathways

Fluorescent labels are instrumental in elucidating complex cellular signaling pathways. By attaching a fluorescent probe to a ligand, substrate, or protein of interest, researchers can visualize and quantify molecular interactions, enzyme activities, and changes in protein conformation in real-time.

GPCR Signaling: Fluorescent Ligand Binding to the β-Adrenergic Receptor

G-protein coupled receptors (GPCRs) are a large family of cell surface receptors that play a crucial role in signal transduction. Fluorescently labeled ligands are powerful tools to study ligand-receptor binding, receptor trafficking, and downstream signaling. The diagram below illustrates the binding of a fluorescently labeled antagonist to the β-adrenergic receptor, a well-studied GPCR.

GPCR_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Ligand Fluorescent Antagonist Receptor β-Adrenergic Receptor Ligand->Receptor Binding G_Protein G-Protein (Gs) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Activation cAMP cAMP AC->cAMP Conversion ATP ATP ATP->AC Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Transcription) PKA->Cellular_Response Phosphorylation of downstream targets

Caption: GPCR Signaling Pathway with a Fluorescent Antagonist.

Kinase Signaling: Fluorescent Peptide Substrate for PKA

Protein kinases are key enzymes in signal transduction that catalyze the phosphorylation of specific substrate proteins. Fluorescently labeled peptides that mimic the kinase's substrate are valuable tools for assaying kinase activity and for screening potential inhibitors. The diagram below depicts a fluorescent peptide substrate being phosphorylated by Protein Kinase A (PKA).

PKA_Signaling cluster_reaction Kinase Reaction cluster_detection Fluorescence Detection PKA Protein Kinase A (PKA) Fluorescent_Peptide Fluorescent Peptide Substrate PKA->Fluorescent_Peptide Binds ATP ATP ATP->PKA Binds ADP ADP ATP->ADP Hydrolysis Phosphorylated_Peptide Phosphorylated Fluorescent Peptide Fluorescent_Peptide->Phosphorylated_Peptide Phosphorylation Fluorescence_Change Change in Fluorescence Intensity Phosphorylated_Peptide->Fluorescence_Change Leads to

Caption: PKA Activity Assay using a Fluorescent Peptide Substrate.

Concluding Remarks

The choice of a fluorescent label is a multifaceted decision that requires careful consideration of the specific application and the required performance characteristics. This compound offers the advantages of small size and utility in specific applications like glycan analysis. However, for applications demanding the highest sensitivity and photostability, other commercially available dyes such as the Alexa Fluor and Cy dye families may be more suitable, albeit at a higher cost and with larger molecular footprints.

This guide provides a foundational understanding of the comparative performance of this compound and other fluorescent labels. Researchers are encouraged to use this information as a starting point and to perform their own application-specific validation to ensure the selection of the optimal fluorescent probe for their experimental needs. As the field of fluorescence imaging and detection continues to evolve, so too will the repertoire of available fluorescent tools, offering ever-increasing capabilities for elucidating complex biological processes.

A Comparative Guide to Purity Analysis of Synthesized Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for determining the purity of synthesized sodium anthranilate. Objective evaluation of product quality is critical in research, development, and manufacturing of pharmaceuticals and other regulated materials. This document outlines various analytical techniques, their principles, and comparative performance data to assist in selecting the most appropriate method for a given application.

Overview of Analytical Techniques

The purity of this compound can be assessed using a variety of analytical techniques, each with its own set of advantages and limitations. The choice of method often depends on the specific requirements of the analysis, such as the need for high sensitivity, selectivity, or throughput. The most common methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Titrimetry, and UV-Vis Spectrophotometry.

Comparative Data of Analytical Methods

The following table summarizes the key performance indicators for the most common analytical techniques used in the purity analysis of this compound. This allows for a direct comparison of their capabilities.

Analytical TechniquePrincipleTypical Purity Range (%)Limit of Detection (LOD)Limit of Quantitation (LOQ)ThroughputSpecificity
HPLC Separation based on polarity98.0 - 102.0~0.01%~0.03%MediumHigh
GC Separation based on volatility>99~0.001% (for volatile impurities)~0.003% (for volatile impurities)Medium-HighHigh (for volatile impurities)
Titrimetry Acid-base neutralization98 - 102Not applicableNot applicableLowLow
UV-Vis Spectrophotometry Light absorption by analyte>95Analyte dependentAnalyte dependentHighLow

Experimental Workflow

A logical workflow is essential for the accurate and reproducible purity analysis of synthesized this compound. The following diagram illustrates a typical experimental workflow, from sample preparation to final data analysis and reporting.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Method Selection cluster_data Data Acquisition & Processing cluster_results Results & Reporting sample_receipt Receive Synthesized This compound sample_prep Prepare Sample Solution (e.g., dissolve in mobile phase) sample_receipt->sample_prep method_selection Choose Analytical Technique (HPLC, GC, Titration, UV-Vis) sample_prep->method_selection hplc HPLC Analysis method_selection->hplc High Specificity gc GC Analysis method_selection->gc Volatile Impurities titration Titrimetric Analysis method_selection->titration Assay uv_vis UV-Vis Analysis method_selection->uv_vis Screening data_acquisition Acquire Raw Data hplc->data_acquisition gc->data_acquisition titration->data_acquisition uv_vis->data_acquisition data_processing Process Data (e.g., peak integration) data_acquisition->data_processing purity_calculation Calculate Purity data_processing->purity_calculation impurity_profiling Identify & Quantify Impurities data_processing->impurity_profiling report_generation Generate Certificate of Analysis purity_calculation->report_generation impurity_profiling->report_generation

Cross-Reactivity of Sodium Anthranilate and Structurally Similar Compounds in Immunoassays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Immunoassay Cross-Reactivity

Immunoassays are widely used screening tools that rely on the principle of antibody-antigen binding. Cross-reactivity occurs when the antibodies in an assay bind to compounds other than the target analyte.[1] This is often observed with substances that share structural similarities with the target molecule, leading to a positive or falsely elevated result.[1][2] Given that sodium anthranilate is a derivative of anthranilic acid, a structure shared by several other NSAIDs, understanding the cross-reactivity of these related compounds is essential for anticipating potential assay interference.

Quantitative Cross-Reactivity Data

The following tables summarize the cross-reactivity of various NSAIDs and salicylic (B10762653) acid analogs in different immunoassay formats. This data serves as a surrogate to estimate the potential for this compound to interfere with these assays.

Table 1: Cross-Reactivity of Oxaprozin (B1677843) in Benzodiazepine (B76468) Immunoassays

The NSAID oxaprozin has been documented to cause false-positive results in several commercial benzodiazepine immunoassays.[3][4][5] The following table indicates the concentration of oxaprozin in urine that produces a result equivalent to the cutoff for a positive benzodiazepine screen.[3][4]

Immunoassay TypeManufacturerBenzodiazepine CutoffOxaprozin Concentration for Positive Result
EMIT d.a.u.Syva200 ng/mL5,000 - 10,000 ng/mL
FPIAAbbott200 ng/mL~10,000 ng/mL
CEDIABoehringer Mannheim200 ng/mL~10,000 ng/mL

Data sourced from Fraser, A. D. (1998).[3][4]

Table 2: Cross-Reactivity of Salicylic Acid Analogs in Salicylate (B1505791) Immunoassays

Salicylic acid, a primary metabolite of aspirin, and its analogs share a benzoic acid core structure with anthranilic acid. The following data from studies on salicylate immunoassays demonstrates how modifications to this core structure can significantly impact antibody recognition.[6][7]

CompoundImmunoassay Type% Cross-Reactivity
Salicylic AcidFPIA100%
Salicylic AcidELISA100%
5-Methylsalicylic AcidFPIA1200%
DiflunisalFPIA222%
5-Aminosalicylic AcidFPIA122%

Data sourced from Pape, B. E. (1989) and a comparative guide from BenchChem.[6][7]

Experimental Protocols

To assess the cross-reactivity of a compound like this compound, a series of validation experiments are required. The following protocols are based on established methodologies for determining immunoassay cross-reactivity.[3][6]

Protocol 1: Cross-Reactivity Assessment in a Competitive ELISA

This protocol outlines the general steps to determine the percent cross-reactivity of a test compound in a competitive Enzyme-Linked Immunosorbent Assay (ELISA).

1. Materials and Reagents:

  • Microtiter plate pre-coated with anti-target drug antibody.

  • Target drug standards of known concentrations.

  • Test compound (e.g., this compound) standards of known concentrations.

  • Enzyme-conjugated target drug (e.g., HRP-conjugate).

  • Wash buffer (e.g., PBS with 0.05% Tween-20).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2N H₂SO₄).

  • Microplate reader.

2. Procedure:

  • Prepare a series of dilutions for both the target drug (standard curve) and the test compound in a drug-free matrix (e.g., urine, serum).

  • Add the standards and test compound dilutions to the appropriate wells of the antibody-coated microtiter plate.

  • Add the enzyme-conjugated target drug to all wells.

  • Incubate the plate to allow for competitive binding between the free drug/test compound and the enzyme-conjugated drug for the antibody binding sites.

  • Wash the plate to remove unbound reagents.

  • Add the substrate solution to each well and incubate to allow for color development. The intensity of the color is inversely proportional to the concentration of the target drug or cross-reacting compound.

  • Stop the reaction by adding the stop solution.

  • Read the absorbance of each well using a microplate reader at the appropriate wavelength.

3. Data Analysis:

  • Construct a standard curve by plotting the absorbance values against the concentrations of the target drug standards.

  • Determine the concentration of the target drug that causes a 50% reduction in the maximum signal (IC50).

  • Determine the IC50 for the test compound from its concentration-response curve.

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Drug / IC50 of Test Compound) x 100

Protocol 2: Determination of Concentration Causing a Positive Result in Urine Drug Screening Immunoassays

This protocol is adapted from the methodology used to evaluate oxaprozin cross-reactivity in benzodiazepine immunoassays.[3]

1. Materials and Reagents:

  • Drug-free urine.

  • Test compound (e.g., this compound).

  • Commercial immunoassay kits for the target drug class (e.g., benzodiazepines).

  • Automated immunoassay analyzer (e.g., EMIT, FPIA, or CEDIA analyzer).

2. Procedure:

  • Prepare a series of urine standards by spiking drug-free urine with the test compound at various concentrations.

  • Analyze each standard using the commercial immunoassay according to the manufacturer's instructions.

  • Record the instrument response for each concentration.

  • Identify the concentration of the test compound that produces a response at or above the assay's established cutoff for a positive result.

3. Confirmatory Analysis:

  • All presumptive positive results should be confirmed by a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), to rule out the presence of the target analyte.[8]

Visualizing the Mechanism of Cross-Reactivity

The underlying principle of potential cross-reactivity in these immunoassays is competitive binding. The following diagram illustrates this workflow.

Competitive Immunoassay Workflow cluster_0 No Cross-Reacting Compound Present cluster_1 Cross-Reacting Compound Present Target Drug Target Drug Antibody Antibody Target Drug->Antibody Binds Signal High Signal Antibody->Signal Generates Labeled Drug Labeled Drug (Enzyme Conjugate) Labeled Drug->Antibody Binds Cross_Reactant This compound (Potential Cross-Reactant) Antibody_2 Antibody Cross_Reactant->Antibody_2 Competes for Binding Low_Signal Low or No Signal (False Positive) Antibody_2->Low_Signal Results in Labeled Drug_2 Labeled Drug (Enzyme Conjugate) Labeled Drug_2->Antibody_2 Binding Inhibited

Competitive Immunoassay Principle

Conclusion

While direct evidence for this compound cross-reactivity in common immunoassays is lacking in the scientific literature, the potential for interference exists due to its structural similarity to other NSAIDs that have demonstrated cross-reactivity. The data presented for oxaprozin and salicylic acid analogs underscore the importance of considering the entire chemical profile of a sample when interpreting immunoassay results. For definitive analysis, especially in clinical or forensic settings, it is imperative to confirm all presumptive positive screening results using a more specific and sensitive method like LC-MS/MS. Researchers and drug development professionals should be aware of these potential interactions to ensure the accuracy and reliability of their immunoassay data.

References

Efficacy of sodium anthranilate as an insect repellent compared to DEET.

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: Scientific literature primarily focuses on the insect repellent properties of anthranilate esters—such as methyl anthranilate, ethyl anthranilate (EA), butyl anthranilate (BA), and methyl N,N-dimethyl anthranilate (MDA)—rather than sodium anthranilate. This guide, therefore, compares the efficacy of these anthranilate esters with the current gold standard, N,N-Diethyl-meta-toluamide (DEET).

Executive Summary

DEET has long been the benchmark for topical insect repellents, valued for its broad efficacy and persistence. However, concerns regarding its potential for skin irritation and material degradation have driven research into effective alternatives. Anthranilate esters, a class of compounds found naturally in fruits like grapes, have emerged as promising candidates. Research indicates that certain anthranilate esters exhibit repellent effects comparable to DEET, targeting the same olfactory pathways in insects. While direct quantitative comparisons in terms of complete protection time (CPT) are limited, laboratory studies using behavioral assays, such as olfactometer and oviposition tests, provide valuable insights into their relative efficacy. This guide synthesizes the available experimental data to offer a comparative overview for researchers and drug development professionals.

Comparative Efficacy of Anthranilate Esters and DEET

The repellent efficacy of anthranilate esters against mosquitoes, when compared to DEET, appears to be context-dependent, varying with the specific anthranilate compound and the behavior being assessed (e.g., host-seeking versus egg-laying).

CompoundInsect SpeciesAssay TypeConcentrationOutcome Compared to DEETReference
Methyl N,N-dimethyl anthranilate (MDA) Aedes aegyptiY-tube Olfactometer (Host-Seeking)Not specifiedSignificant repellency, similar to DEET[1]
Aedes aegyptiOviposition Assay1, 10, 100 ppmNo deterrent effect, whereas DEET showed a weak deterrent effect at 100 ppm[1][2]
Ethyl Anthranilate (EA) Aedes aegyptiY-tube Olfactometer (Host-Seeking)Not specifiedSignificant repellency, similar to DEET[1]
Aedes aegyptiOviposition Assay10, 100 ppmDeterrent effect, stronger than DEET at the same concentrations[1][2]
Anopheles stephensi, Culex quinquefasciatusArm-in-Cage (CPT)10% w/vCPT of 60 and 30 minutes, respectively. Comparable to DEPA (a DEET analogue)[3]
Cimex hemipterus (Bed Bug)Arena Assay20%Strong repellent effect, similar to or slightly lower than DEET[4]
Butyl Anthranilate (BA) Aedes aegyptiY-tube Olfactometer (Host-Seeking)Not specifiedNo significant repellent effect[1]
Aedes aegyptiOviposition Assay10, 100 ppmStrongest oviposition deterrence, significantly greater than DEET[1][2]
Aedes albopictusNot specified0.1%Higher repellency rate (53.62%) than 1% EA (38.47%)[5]
Cimex hemipterus (Bed Bug)Arena Assay20%Strong repellent effect, similar to or slightly lower than DEET[4]
DEET Aedes aegyptiY-tube Olfactometer (Host-Seeking)Not specifiedSignificant repellency (used as a positive control)[1]
Aedes aegyptiOviposition Assay100 ppmWeak deterrent effect[1][2]
Aedes aegyptiArm-in-Cage (CPT)23.8%Mean CPT of 301.5 minutes[6]

Mechanism of Action: A Shared Pathway

Both DEET and anthranilate-based repellents are believed to exert their effects by targeting the olfactory system of insects.[7] They activate the same neurons, leading to a repellent behavioral response.[7] The primary receptors for these compounds are located in the sacculus, a part of the insect's antennae.[7] This shared mechanism suggests that anthranilates function as true repellents, actively deterring insects rather than simply masking human odors.

G cluster_insect Insect Olfactory System cluster_repellents Repellent Compounds Antenna Insect Antenna Sacculus Sacculus (Sensory Organ) Antenna->Sacculus contains ORN Odorant Receptor Neuron (ORN) Sacculus->ORN houses Brain Insect Brain ORN->Brain sends signal to Repellent_Behavior Repellent Behavior (Avoidance) Brain->Repellent_Behavior triggers DEET DEET DEET->ORN activates Anthranilates Anthranilate Esters Anthranilates->ORN activates

Shared olfactory pathway for DEET and Anthranilates.

Experimental Protocols

The comparative efficacy of anthranilate esters and DEET has been evaluated using standardized laboratory assays. The following are detailed methodologies for two key experimental approaches.

Y-Tube Olfactometer Assay for Host-Seeking Repellency

This assay assesses the ability of a volatile chemical to repel host-seeking insects.

Objective: To determine if a test compound inhibits the oriented flight of mosquitoes towards a host odor.

Materials:

  • Y-tube glass olfactometer

  • Air pump, charcoal filter, and humidifier

  • Flow meters

  • Source of host odor (e.g., human finger)

  • Test compounds (e.g., anthranilate esters, DEET) dissolved in a solvent (e.g., ethanol)

  • Control solvent

  • Cages of 20-30 female mosquitoes (e.g., Aedes aegypti), 5-10 days old, starved for 12 hours.

Procedure:

  • A constant flow of clean, humidified air is passed through both arms of the Y-tube.

  • The host odor source (e.g., a human finger) is placed at the end of both arms to create an attractive stimulus.

  • A filter paper treated with the test compound is placed in one arm (the "treatment" arm), and a filter paper with the solvent is placed in the other (the "control" arm).

  • A cohort of mosquitoes is released at the base of the Y-tube.

  • The number of mosquitoes that fly upwind and enter each arm of the olfactometer within a specified time is recorded.

  • The preference index (PI) is calculated to quantify repellency. A significant deviation from a 50:50 distribution indicates a repellent or attractive effect.

G cluster_setup Experimental Setup cluster_procedure Procedure Air_Source Clean Air Source Y_Tube Y-Tube Olfactometer Air_Source->Y_Tube Treatment_Arm Treatment Arm: Host Odor + Repellent Y_Tube->Treatment_Arm Control_Arm Control Arm: Host Odor + Solvent Y_Tube->Control_Arm Release_Chamber Mosquito Release Chamber Release_Chamber->Y_Tube Release Release Mosquitoes Observe Observe Flight Path Release->Observe Record Record Choices Observe->Record Analyze Calculate Preference Index Record->Analyze

Workflow for a Y-Tube Olfactometer experiment.
Oviposition Site Selection Assay

This assay evaluates a compound's ability to deter female mosquitoes from laying eggs.

Objective: To determine if a test compound deters gravid female mosquitoes from ovipositing in treated water.

Materials:

  • Bioassay cages (e.g., 30x30x30 cm)

  • Oviposition cups containing water

  • Test compounds at various concentrations (e.g., 1, 10, 100 ppm)

  • Control (water with solvent)

  • 20 gravid female mosquitoes per cage (1-2 weeks old, 4 days post-blood meal)

Procedure:

  • Two oviposition cups are placed in a bioassay cage.

  • One cup contains water treated with the test compound, and the other contains control water. The positions of the cups are placed diagonally opposite each other.

  • Gravid female mosquitoes are released into the cage.

  • After a set period (e.g., 24 hours), the number of eggs laid in each cup is counted.

  • An Oviposition Activity Index (OAI) can be calculated to quantify the deterrent effect.

Conclusion

Anthranilate esters represent a viable and promising class of insect repellents with a mechanism of action that mirrors DEET. While they may not offer the same extended protection duration as high-concentration DEET formulations in all contexts, certain anthranilates, such as ethyl anthranilate and butyl anthranilate, show significant potential, particularly in deterring oviposition. Their generally recognized as safe (GRAS) status for some applications and more pleasant odor profile make them attractive candidates for further research and development. Future studies should focus on quantitative CPT assessments and field trials to fully elucidate their potential as DEET alternatives in various product formulations.

References

A Comparative Guide to the Biological Activities of Anthranilate Sulfonamides and Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of anthranilate sulfonamides and sodium anthranilate. The information presented herein is collated from preclinical research and is intended to inform further investigation and drug development efforts.

Introduction

Anthranilic acid, a derivative of benzoic acid, serves as a scaffold for a diverse range of biologically active molecules. This guide focuses on two distinct classes of its derivatives: anthranilate sulfonamides and the simple salt, this compound. While both originate from the same parent molecule, their structural modifications lead to markedly different biological profiles. Anthranilate sulfonamides, characterized by the linkage of a sulfonamide group to the anthranilate core, have been extensively investigated for their therapeutic potential. In contrast, this compound, a simple salt, is less studied, and much of its biological activity is inferred from studies on anthranilic acid. This guide aims to provide a side-by-side comparison of their documented biological activities, supported by available experimental data.

Comparative Biological Activities

The biological activities of anthranilate sulfonamides and this compound (or its parent compound, anthranilic acid) are summarized below, with quantitative data presented for direct comparison.

Antimicrobial Activity

Anthranilate sulfonamides have demonstrated selective antifungal activity, particularly against Candida albicans.[1] In contrast, studies on anthranilic acid derivatives have shown antibacterial activity against various strains, though data on this compound specifically is limited.

Compound ClassOrganismActivityConcentration/MICSource
Anthranilate Sulfonamides Candida albicans ATCC 9002825-50% inhibition4 µg/mL[1]
Candida albicans ATCC 9002850% inhibition128 µg/mL[1]
Anthranilic Acid Derivative (Compound 5) Bacillus subtilisMIC8.33 µg/mL[2]
Micrococcus luteusMIC16.66 µg/mL[2]
Anthranilic Acid Derivative (Compound 9) Mucor hiemalisMIC16.66 µg/mL[2]
Anthranilic Acid Derivatives Mycobacterium tuberculosis H37RvMIC90100-300 µM[3]

Note: Data for anthranilic acid derivatives are used as a proxy for this compound due to a lack of specific data for the latter.

Antioxidant Activity
Compound ClassAssayActivity (% NBT Inhibition)ConcentrationSource
Anthranilate Sulfonamide (Compound 6) SOD15.7%300 µg/mL
Anthranilate Sulfonamide (Compound 8) SOD6.1%300 µg/mL
Cytotoxic Activity

Anthranilate sulfonamides have demonstrated selective cytotoxicity against human cancer cell lines.[1] For comparison, the cytotoxic activity of an N,N-dimethylated derivative of anthranilic acid is provided.

Compound ClassCell LineIC50Source
Anthranilate Sulfonamide (Compound 5) MOLT-3 (human leukemia)15.71 µg/mL[1]
Anthranilate Sulfonamide (Compound 7) MOLT-3 (human leukemia)32.88 µg/mL[1]
Anthranilate Sulfonamide (Compound 8) MOLT-3 (human leukemia)33.96 µg/mL[1]
N,N-dimethyl-anthranilic acid MDA-MB-231 (human breast cancer)90.28 µM[4]

Mechanisms of Action & Signaling Pathways

The distinct biological activities of anthranilate sulfonamides and this compound can be attributed to their different mechanisms of action and engagement with cellular signaling pathways.

Anthranilate Sulfonamides

The mechanism of action for anthranilate sulfonamides is multifaceted and involves the inhibition of several key enzymes and signaling pathways.

  • Enzyme Inhibition: They have been reported to act as inhibitors of methionine aminopeptidase-2 (MetAP-2) and matrix metalloproteinases (MMPs), such as MMP-9 and MMP-13.[1] Inhibition of these enzymes can interfere with processes like angiogenesis and tumor metastasis.

  • Folic Acid Synthesis Inhibition: As with other sulfonamides, they are structurally similar to p-aminobenzoic acid (PABA) and can act as competitive inhibitors of dihydropteroate (B1496061) synthase, an enzyme essential for folic acid synthesis in bacteria. This disrupts DNA synthesis and leads to a bacteriostatic effect.

  • Cancer Signaling Pathway Modulation: Recent studies have shown that some sulfonamide derivatives can suppress cancer progression by targeting the Wnt/β-catenin signaling pathway and interfering with β-tubulin cytoskeletal integrity.[5] They can also act as tyrosine kinase inhibitors.[6]

Anthranilate_Sulfonamide_Pathway cluster_enzyme Enzyme Inhibition cluster_pathway Signaling Pathway Modulation cluster_outcome Biological Outcome Anth_Sulf Anthranilate Sulfonamides MetAP2 MetAP-2 Anth_Sulf->MetAP2 MMPs MMPs (MMP-9, MMP-13) Anth_Sulf->MMPs DHPS Dihydropteroate Synthase (Bacteria) Anth_Sulf->DHPS Wnt_beta_catenin Wnt/β-catenin Pathway Anth_Sulf->Wnt_beta_catenin beta_tubulin β-tubulin Anth_Sulf->beta_tubulin Tyrosine_Kinases Tyrosine Kinases Anth_Sulf->Tyrosine_Kinases Angiogenesis Angiogenesis MetAP2->Angiogenesis Inhibition Metastasis Metastasis MMPs->Metastasis Inhibition Folic_Acid Folic Acid Synthesis DHPS->Folic_Acid Inhibition Cell_Proliferation Cell Proliferation & Migration Wnt_beta_catenin->Cell_Proliferation Inhibition Apoptosis Apoptosis Wnt_beta_catenin->Apoptosis Induction beta_tubulin->Cell_Proliferation Disruption Tyrosine_Kinases->Cell_Proliferation Inhibition

Caption: Signaling pathways modulated by anthranilate sulfonamides.

This compound (Anthranilic Acid)

The biological activities of this compound are primarily understood through studies on its parent compound, anthranilic acid. Its mechanisms appear to be centered on bacterial signaling and modulation of inflammatory pathways.

  • Bacterial Signaling: Anthranilate acts as a signaling molecule in some bacteria, such as Pseudomonas aeruginosa. It has been shown to inhibit biofilm formation and can increase the susceptibility of bacteria to antibiotics, suggesting its potential as an antibiotic adjuvant.[7][8] The proposed mechanism involves the reduction of intracellular c-di-GMP levels and enhanced bacterial motility.[8] In Staphylococcus aureus, it is thought to inhibit biofilm formation by reducing slime production.[8]

  • Inflammatory Pathways: Anthranilic acid is a metabolite in the kynurenine (B1673888) pathway, which is involved in inflammation and immune response.[9] Derivatives of anthranilic acid have demonstrated anti-inflammatory properties by reducing the production of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α.[10][11] This is potentially mediated through the modulation of pathways involving cyclooxygenase (COX) enzymes and the aryl hydrocarbon receptor (AhR).[11][12]

Sodium_Anthranilate_Pathway cluster_bacterial Bacterial Signaling cluster_inflammatory Inflammatory Pathways cluster_outcome Biological Outcome Sodium_Anth This compound (Anthranilic Acid) c_di_GMP Intracellular c-di-GMP Sodium_Anth->c_di_GMP Slime_Production Slime Production (S. aureus) Sodium_Anth->Slime_Production COX_Enzymes COX Enzymes Sodium_Anth->COX_Enzymes AhR Aryl Hydrocarbon Receptor (AhR) Sodium_Anth->AhR Biofilm_Formation Biofilm Formation c_di_GMP->Biofilm_Formation Reduction Slime_Production->Biofilm_Formation Reduction Inflammation Inflammation COX_Enzymes->Inflammation Modulation Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, IL-6, TNF-α) AhR->Pro_inflammatory_Cytokines Pro_inflammatory_Cytokines->Inflammation Reduction Antibiotic_Susceptibility Antibiotic Susceptibility Biofilm_Formation->Antibiotic_Susceptibility Increase

Caption: Signaling pathways influenced by this compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Antimicrobial Assay (Agar Dilution Method)

This method was used to determine the antimicrobial activity of anthranilate sulfonamides.[1]

  • Preparation of Compounds: The test compounds were dissolved in dimethyl sulfoxide (B87167) (DMSO).

  • Preparation of Media: The compound solutions were mixed with Müller Hinton (MH) broth and then transferred to MH agar (B569324) to achieve final concentrations ranging from 2 to 256 µg/mL.

  • Inoculum Preparation: Twenty-one strains of microorganisms were cultured in MH broth at 37°C for 24 hours. The cell density was adjusted to 1x10⁸ cells/mL with 0.9% normal saline.

  • Inoculation and Incubation: The microbial suspensions were inoculated onto the agar plates containing the test compounds.

  • Observation: The plates were incubated at 37°C for 24-48 hours, and the inhibition of microbial growth was observed.

Antimicrobial_Assay_Workflow start Start prep_compounds Dissolve Compounds in DMSO start->prep_compounds prep_media Mix with MH Broth & MH Agar prep_compounds->prep_media inoculate Inoculate Plates prep_media->inoculate prep_inoculum Prepare Microbial Inoculum (1x10⁸ cells/mL) prep_inoculum->inoculate incubate Incubate at 37°C for 24-48h inoculate->incubate observe Observe Growth Inhibition incubate->observe end End observe->end

Caption: Workflow for the agar dilution antimicrobial assay.

Antioxidant Activity (Superoxide Scavenging - SOD) Assay

This assay was employed to measure the antioxidant capacity of anthranilate sulfonamides.

  • Reaction Mixture: A solution containing nitroblue tetrazolium (NBT), NADH, and the test compound in Tris-HCl buffer (pH 8.0) was prepared.

  • Initiation of Reaction: The reaction was started by adding phenazine (B1670421) methosulfate (PMS).

  • Incubation: The mixture was incubated at room temperature for 5 minutes.

  • Measurement: The absorbance was measured at 560 nm.

  • Calculation: The percentage of NBT inhibition was calculated to determine the SOD activity.

Cytotoxicity Assay

The cytotoxic effects of the compounds were evaluated using the following protocol.[1]

  • Cell Seeding: Human cancer cell lines (e.g., MOLT-3) were seeded in 96-well plates.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds. Etoposide and/or doxorubicin (B1662922) were used as reference drugs.

  • Incubation: The plates were incubated for a specified period (e.g., 48 hours).

  • Cell Viability Assessment: Cell viability was determined using a suitable method, such as the MTT assay.

  • IC50 Determination: The concentration of the compound that inhibits 50% of cell growth (IC50) was calculated.

Conclusion

This comparative guide highlights the distinct biological profiles of anthranilate sulfonamides and this compound. Anthranilate sulfonamides exhibit a broad spectrum of activities, including antifungal, antioxidant, and potent cytotoxic effects, with well-defined mechanisms involving enzyme inhibition and modulation of key cancer-related signaling pathways. In contrast, the biological activities of this compound, inferred from its parent compound, are more centered on modulating bacterial communication and inflammatory responses.

The provided quantitative data and experimental protocols offer a foundation for researchers to build upon. Further investigation into the specific biological activities of this compound is warranted to enable a more direct and comprehensive comparison. The diverse mechanisms of action of these two classes of anthranilate derivatives underscore the versatility of the anthranilic acid scaffold in medicinal chemistry and drug discovery.

References

A Comparative Guide to the Performance of Sodium Anthranilate in Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sodium anthranilate, the sodium salt of the fluorescent amino acid anthranilic acid, offers a versatile tool for various analytical applications. Its intrinsic fluorescence and chemical properties make it a valuable reagent in fluorescence spectroscopy, high-performance liquid chromatography (HPLC), capillary electrophoresis (CE), and mass spectrometry (MS). This guide provides an objective comparison of this compound's performance against common alternatives in these techniques, supported by experimental data and detailed protocols to aid in methodological decisions.

Fluorescence Spectroscopy

This compound and its parent compound, anthranilic acid, are recognized for their fluorescent properties, which are highly sensitive to the local environment. This characteristic makes them effective fluorescent probes for studying molecular interactions and changes in polarity.

Performance Comparison: this compound Derivatives vs. Common Fluorophores

The performance of a fluorophore is often assessed by its fluorescence quantum yield (Φ) and lifetime (τ). The quantum yield represents the efficiency of the fluorescence process, while the lifetime describes the average time the molecule spends in the excited state.

FluorophoreQuantum Yield (Φ)Lifetime (τ) (ns)Excitation Max (nm)Emission Max (nm)Key Characteristics
Anthranilic Acid Derivatives 0.4 - 1.0 (in organic solvents)1 - 10~320-350~400-450Environmentally sensitive, good for probing nonpolar environments.
Fluorescein (B123965) 0.925 (in 0.1 N NaOH)[1]~4.0[1]~490~514High quantum yield in aqueous solution, pH-sensitive.
Rhodamine B ~0.31 (in ethanol)~1.7~554~580Photostable, widely used in imaging.
Rhodamine 6G 0.95 (in ethanol)[1]~4.0[1]~528~551High quantum yield and photostability.

Note: The quantum yield of anthranilic acid derivatives can vary significantly depending on the specific derivative and the solvent polarity. For instance, 4-trifluoromethyl and 4-cyano esters of anthranilic acid have shown quantum yields as high as 100% in chloroform.

Experimental Protocol: Measuring Fluorescence Quantum Yield

A common method for determining the fluorescence quantum yield is the comparative method, which involves comparing the fluorescence intensity of the sample to a standard with a known quantum yield.[2][3]

Materials:

  • Spectrofluorometer

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • This compound solution of unknown quantum yield

  • Quantum yield standard (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H₂SO₄, Φ = 0.54)

  • Solvent (e.g., ethanol)

Procedure:

  • Prepare a series of dilute solutions of both the this compound and the quantum yield standard in the chosen solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.

  • Measure the UV-Vis absorption spectra of all solutions and determine the absorbance at the excitation wavelength.

  • Measure the fluorescence emission spectra of all solutions using the same excitation wavelength.

  • Integrate the area under the emission spectra for both the sample and the standard.

  • Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The plots should be linear.

  • Calculate the quantum yield of the this compound sample using the following equation:

    Φ_sample = Φ_standard * (m_sample / m_standard) * (η_sample² / η_standard²)

    where:

    • Φ is the quantum yield

    • m is the slope of the plot of integrated fluorescence intensity vs. absorbance

    • η is the refractive index of the solvent

G cluster_prep Sample Preparation cluster_measure Fluorescence Measurement cluster_calc Calculation A Prepare Dilute Solutions (Sample & Standard) B Measure UV-Vis Absorbance (Abs < 0.1) A->B C Measure Emission Spectra (Same λex) B->C D Integrate Emission Area C->D E Plot Intensity vs. Absorbance D->E F Calculate Slopes (m) E->F G Calculate Quantum Yield (Φ) F->G

Workflow for Quantum Yield Determination

High-Performance Liquid Chromatography (HPLC)

Anthranilic acid and its derivatives can be used as pre-column derivatizing agents in HPLC to enhance the detection of analytes, particularly amino acids, that lack a strong chromophore. The derivatization introduces a fluorescent tag, allowing for sensitive fluorescence detection.

Performance Comparison: Anthranilic Acid vs. Other Derivatizing Agents for Amino Acid Analysis
Derivatizing AgentDetection MethodLimit of Detection (LOD)Derivatization TimeStability of DerivativeKey Characteristics
Anthranilic Acid (AA) Fluorescencepmol range~60 min at 65°CGoodSimple, good for hydrophobic amino acids.
Dansyl Chloride Fluorescence, UV10-100 fmol30-60 min at 60°CModerateReacts with primary and secondary amines, phenols, and imidazoles.[4][5][6][7][8]
o-Phthalaldehyde (OPA) Fluorescencefmol to pmol range~1-2 min at room temp.Unstable (requires immediate analysis)Reacts only with primary amines in the presence of a thiol.
Fluorenylmethyloxycarbonyl chloride (FMOC) Fluorescencefmol to pmol range~1-2 min at room temp.StableReacts with both primary and secondary amines.
Experimental Protocol: HPLC Analysis of Amino Acids using Anthranilic Acid Derivatization

This protocol outlines a general procedure for the pre-column derivatization of amino acids with anthranilic acid followed by HPLC analysis.

Materials:

  • HPLC system with fluorescence detector

  • C18 reversed-phase column

  • Amino acid standards and sample

  • Anthranilic acid solution (in a suitable solvent)

  • Sodium cyanoborohydride solution

  • Mobile phase A: Aqueous buffer (e.g., sodium acetate)

  • Mobile phase B: Organic solvent (e.g., acetonitrile)

Procedure:

  • Derivatization:

    • Mix the amino acid sample/standard with the anthranilic acid solution.

    • Add the sodium cyanoborohydride solution to initiate the reductive amination reaction.

    • Heat the mixture at approximately 65°C for about an hour.

    • Cool the reaction mixture and dilute with the initial mobile phase.

  • HPLC Analysis:

    • Inject the derivatized sample onto the C18 column.

    • Elute the analytes using a gradient of mobile phase A and B.

    • Detect the derivatized amino acids using a fluorescence detector with excitation and emission wavelengths appropriate for the anthranilic acid tag (e.g., Ex: 330 nm, Em: 420 nm).

    • Quantify the amino acids by comparing their peak areas to those of the standards.

G cluster_der Derivatization cluster_hplc HPLC Analysis cluster_quant Quantification A Mix Sample/Standard with Anthranilic Acid B Add Reducing Agent (e.g., NaBH3CN) A->B C Heat Mixture B->C D Inject Derivatized Sample C->D E Separation on C18 Column (Gradient Elution) D->E F Fluorescence Detection E->F G Compare Peak Areas to Standards F->G

HPLC Analysis Workflow with AA Derivatization

Capillary Electrophoresis (CE)

In capillary electrophoresis, the choice of the background electrolyte (BGE) is crucial for achieving efficient separations. Sodium salts are commonly used as components of the BGE. The performance of this compound in this context can be compared to other commonly used sodium salts.

Performance Comparison: this compound vs. Other Sodium Salts as BGE Components

The performance of a BGE component is evaluated based on its effect on electrophoretic mobility, separation efficiency, and potential for Joule heating.

BGE ComponentMolar Ionic Conductivity (at infinite dilution, 25°C)Key Characteristics
This compound Not readily availableCan act as a chromophore for indirect UV detection. Its larger size may lead to lower mobility and potentially less Joule heating compared to smaller ions at the same concentration.
Sodium Borate (B1201080) ~41 S·cm²/mol (for borate ion)Commonly used buffer, provides good buffering capacity in the alkaline pH range.
Sodium Phosphate ~69 S·cm²/mol (for H₂PO₄⁻)Versatile buffer with multiple pKa values, allowing for a wide pH range.
Sodium Chloride 76.3 S·cm²/mol (for Cl⁻)High mobility, can lead to significant Joule heating at high concentrations.[9]

Note: The electrophoretic mobility of an ion is influenced by its charge, size, and the viscosity of the medium.

Experimental Protocol: Capillary Zone Electrophoresis (CZE) of Small Anions

This protocol provides a general procedure for the separation of small anions using a sodium salt-based BGE.

Materials:

  • Capillary electrophoresis system with a UV detector

  • Fused-silica capillary

  • Background electrolyte (BGE): e.g., 20 mM this compound, pH adjusted

  • Anion standards and sample

  • Rinse solutions: 0.1 M NaOH, water

Procedure:

  • Capillary Conditioning:

    • Rinse the capillary sequentially with 0.1 M NaOH, water, and the BGE.

  • Sample Injection:

    • Inject the sample into the capillary using either hydrodynamic or electrokinetic injection.

  • Electrophoresis:

    • Apply a constant voltage across the capillary. The polarity will depend on the charge of the analytes and the direction of the electroosmotic flow (EOF).

  • Detection:

    • Detect the separated anions as they pass through the detector window. If using this compound, indirect UV detection may be possible.

  • Data Analysis:

    • Analyze the resulting electropherogram to determine migration times and peak areas for each anion.

G cluster_setup System Setup cluster_run Electrophoretic Run cluster_detect Detection & Analysis A Condition Capillary (NaOH, H2O, BGE) B Fill with BGE (e.g., this compound) A->B C Inject Sample B->C D Apply Voltage C->D E Separation of Anions D->E F UV Detection E->F G Analyze Electropherogram F->G

Capillary Zone Electrophoresis Workflow

Mass Spectrometry (MS)

In electrospray ionization mass spectrometry (ESI-MS), the presence of non-volatile salts in the sample can lead to ion suppression and the formation of adducts, which can complicate data interpretation and reduce sensitivity. The performance of this compound in this context is primarily related to its behavior as a sodium salt.

Performance Comparison: Ion Suppression and Adduct Formation of Sodium Salts

The extent of ion suppression and adduct formation depends on the concentration and properties of the salt.

Sodium SaltVolatilityExpected Ion SuppressionAdduct FormationMitigation Strategies
This compound Non-volatileModerate to HighForms [M+Na]⁺ adductsUse lower concentrations, add volatile buffers (e.g., ammonium (B1175870) formate).
Sodium Chloride Non-volatileHighForms [M+Na]⁺ adductsDesalting of samples, use of volatile mobile phase additives.[10][11][12]
Sodium Formate (B1220265) More volatile than NaClLower than NaClCan form formate adducts in addition to sodium adducts.Use of a volatile mobile phase.
Ammonium Formate VolatileLowCan suppress sodium adduct formation and promote the formation of [M+NH₄]⁺ adducts.[3]Often used as a mobile phase additive to reduce sodium adducts.
Experimental Protocol: Investigating Ion Suppression Effects

A post-column infusion experiment is a common method to assess the ion suppression effects of a compound like this compound.[13]

Materials:

  • LC-MS system (e.g., with an ESI source)

  • Syringe pump

  • Analyte solution (a compound of interest)

  • This compound solution

  • Mobile phase

Procedure:

  • Set up the LC-MS system with a constant flow of mobile phase.

  • Infuse the analyte solution post-column at a constant rate using a syringe pump. This will generate a stable ion signal for the analyte.

  • Inject a plug of the this compound solution into the LC system.

  • Monitor the analyte's ion signal as the this compound plug passes through the ESI source.

  • A dip in the analyte's signal indicates ion suppression caused by the this compound. The magnitude of the dip provides a qualitative measure of the suppression effect.

G cluster_setup System Setup cluster_exp Experiment cluster_res Result A LC Flow (Mobile Phase) B Post-Column Infusion (Analyte Solution) A->B C Stable Analyte Signal B->C D Inject Sodium Anthranilate C->D E Monitor Analyte Signal D->E F Observe Signal Dip (Ion Suppression) E->F

Post-Column Infusion for Ion Suppression Analysis

Conclusion

This compound demonstrates utility across a range of analytical techniques. Its performance is context-dependent and offers distinct advantages in specific applications.

  • In fluorescence spectroscopy , its derivatives can serve as highly sensitive environmental probes, outperforming some common fluorophores in nonpolar environments.

  • In HPLC , it provides a viable option for the derivatization of amino acids, enabling sensitive fluorescence detection, although other reagents may offer faster reaction times or broader reactivity.

  • In capillary electrophoresis , its properties as a background electrolyte component need to be carefully considered in relation to the desired electrophoretic mobility and potential for Joule heating.

  • In mass spectrometry , as with other non-volatile sodium salts, it can cause ion suppression and adduct formation, which necessitates careful method development and optimization to mitigate these effects.

The choice of whether to use this compound or an alternative reagent will depend on the specific requirements of the analysis, including the nature of the analyte, the desired sensitivity, and the available instrumentation. The information and protocols provided in this guide are intended to assist researchers in making informed decisions for their analytical workflows.

References

Safety Operating Guide

A Guide to the Safe Disposal of Sodium Anthranilate for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidance for researchers, scientists, and drug development professionals on the proper operational and disposal procedures for sodium anthranilate, ensuring laboratory safety and environmental compliance.

This compound, the sodium salt of anthranilic acid, requires careful handling and disposal due to its potential hazards. This document provides a comprehensive overview of the recommended procedures for the safe management of this compound waste in a laboratory setting. Adherence to these guidelines is crucial for protecting personnel and minimizing environmental impact.

Immediate Safety and Hazard Information

This compound is classified as a substance that can cause serious eye irritation and is toxic to aquatic life[1]. Some findings also suggest it may lead to skin irritation, allergic skin reactions, and respiratory irritation[2]. Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times when handling this compound. All operations involving solid this compound or its solutions should be conducted in a certified chemical fume hood to prevent inhalation of dust or aerosols.

In case of accidental release, it is important to prevent the formation of dust and to avoid allowing the chemical to enter drains[3]. Spilled material should be collected and placed in a suitable, closed container for disposal[3].

Step-by-Step Disposal Protocol

The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. This ensures that the waste is managed in compliance with all national and local regulations[1].

1. Waste Segregation and Collection:

  • All waste containing this compound, including unused product, contaminated laboratory materials (e.g., weighing boats, pipette tips, vials), and cleaning residues, must be segregated as hazardous chemical waste.

  • Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with this compound.

  • The label on the waste container must prominently display the words "Hazardous Waste," the full chemical name "this compound," and detail any other components within the waste mixture.

2. Container Management:

  • The waste container must be kept securely closed when not in use to prevent the release of vapors or dust.

  • Store the waste container in a designated and well-ventilated satellite accumulation area, away from sources of ignition and incompatible materials. This compound should be stored away from strong acids and strong oxidants to prevent dangerous reactions[4].

3. Final Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste disposal contractor.

  • Do not under any circumstances dispose of this compound down the drain or in the regular trash.

  • The preferred method for the ultimate disposal of aromatic amine compounds is high-temperature incineration at an approved facility.

Quantitative Data Summary

PropertyValue
CAS Number 552-37-4
Molecular Formula C₇H₆NNaO₂
Molecular Weight 159.12 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water
Melting Point Decomposes at approximately 250 °C

Experimental Protocols for Waste Treatment (for consideration by qualified professionals)

While professional disposal is the standard, the following experimental procedures, based on general chemical principles for aromatic amines, may be considered for laboratory-scale treatment by qualified personnel. These are not universally validated protocols for this compound and require careful evaluation and risk assessment before implementation.

Method 1: Acid Precipitation

This procedure is based on the principle that the free acid, anthranilic acid, is less soluble in acidic aqueous solutions.

  • Dissolution: In a chemical fume hood, dissolve the this compound waste in a minimal amount of water in a suitable container.

  • Acidification: Slowly add a dilute solution of a strong acid (e.g., hydrochloric or sulfuric acid) while stirring continuously. Monitor the pH of the solution.

  • Precipitation: Continue adding acid until the pH of the solution reaches the isoelectric point of anthranilic acid, leading to its precipitation.

  • Separation: The precipitated anthranilic acid can be separated by filtration.

  • Disposal: Both the filtered solid (anthranilic acid) and the remaining liquid filtrate should be collected and disposed of as hazardous waste. This method serves to separate and concentrate the aromatic amine component but does not neutralize its hazards.

Method 2: Oxidation (for investigation)

This method is based on the general principle of oxidizing aromatic amines. The reaction of this compound with strong oxidizing agents should be approached with extreme caution as the reaction products may also be hazardous.

  • Preparation: In a chemical fume hood, prepare a dilute aqueous solution of the this compound waste in a large reaction vessel equipped with stirring.

  • Oxidant Addition: Slowly add a solution of a strong oxidizing agent, such as potassium permanganate (B83412) or sodium hypochlorite, to the stirred this compound solution. The reaction may be exothermic and should be cooled if necessary.

  • Reaction Monitoring: Allow the reaction to proceed until the characteristic properties of the anthranilate are no longer detectable (this would require analytical monitoring).

  • Quenching and Neutralization: Any excess oxidizing agent must be carefully quenched (e.g., sodium bisulfite for permanganate or hypochlorite). The final solution should be neutralized.

  • Disposal: The entire resulting mixture must be collected and disposed of as hazardous waste.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

This compound Disposal Workflow cluster_0 Waste Generation and Segregation cluster_1 Containerization and Labeling cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste Generated (Unused chemical, contaminated labware) B Segregate as Hazardous Waste A->B C Use Designated, Leak-Proof Container B->C D Label Container: 'Hazardous Waste' 'this compound' List all components C->D E Store in a Secure, Well-Ventilated Satellite Accumulation Area D->E F Keep container closed E->F G Contact EHS or Licensed Hazardous Waste Contractor F->G H Arrange for Waste Pickup G->H I High-Temperature Incineration at Approved Facility H->I

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guide for Handling Sodium Anthranilate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate safety and logistical information for researchers, scientists, and drug development professionals handling Sodium Anthranilate (CAS: 552-37-4). Adherence to these procedures is crucial for ensuring personal safety and proper disposal.

This compound is a white to light yellow crystalline powder.[1][2] While generally considered stable under normal conditions, it can cause skin and eye irritation, and may lead to an allergic skin reaction or respiratory irritation.[3][4]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure safety.

PPE CategoryItemSpecification
Eye Protection Safety GogglesMust be worn at all times to protect against dust particles and splashes.[1][5]
Hand Protection Chemical-resistant glovesNitrile gloves are a suitable option.[1][5][6]
Body Protection Laboratory CoatA standard lab coat should be worn to protect against incidental contact.
Respiratory Protection Dust Mask or RespiratorUse in poorly ventilated areas or when dust formation is likely.[5]

Operational Plan: Step-by-Step Handling Procedure

This section outlines the procedural workflow for the safe handling of this compound from receipt to disposal.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.[5]

  • Ensure that an eyewash station and safety shower are readily accessible.

  • Remove all flammable materials from the immediate work area.[1]

2. Handling the Compound:

  • Wear the appropriate PPE as specified in the table above.

  • Avoid direct contact with skin and eyes.[5]

  • Prevent the formation of dust during handling.[5]

  • If transferring the powder, use a scoop or spatula to minimize dust generation.

3. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[5]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[5] If irritation persists, seek medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[5]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]

Disposal Plan

All waste containing this compound must be treated as chemical waste and disposed of according to institutional and local regulations.

  • Solid Waste: Collect any solid waste, including contaminated gloves, weigh paper, and towels, in a designated and clearly labeled hazardous waste container.

  • Unused Product: Do not dispose of unused this compound down the drain.[5] It should be collected in its original container or a suitable, labeled waste container for chemical waste disposal.

  • Container Disposal: Empty containers should be rinsed thoroughly with a suitable solvent, and the rinsate collected as chemical waste. The cleaned container can then be disposed of according to facility guidelines.

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_hood Work in Fume Hood prep_ppe->prep_hood handle_weigh Weigh this compound prep_hood->handle_weigh handle_exp Perform Experiment handle_weigh->handle_exp cleanup_decon Decontaminate Work Area handle_exp->cleanup_decon emergency_spill Spill Response handle_exp->emergency_spill emergency_exposure Exposure Response handle_exp->emergency_exposure cleanup_waste Segregate Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose

Figure 1. Procedural workflow for handling this compound.

References

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Sodium anthranilate

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